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Foundational

Mechanism of action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in MAO inhibition

An In-depth Technical Guide to the Mechanism of Action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in MAO Inhibition Introduction: The Critical Role of Monoamine Oxidase and Its Inhibition Monoamine oxidases (MAO) are a fa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in MAO Inhibition

Introduction: The Critical Role of Monoamine Oxidase and Its Inhibition

Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes pivotal to the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2][3][4] Located on the outer mitochondrial membrane, they exist in two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences, inhibitor sensitivities, and tissue distribution.[3][5] MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[4][6] Conversely, MAO-B is primarily involved in the degradation of dopamine and is a therapeutic target in the management of neurodegenerative conditions like Parkinson's disease.[3][4]

The inhibition of these enzymes elevates the concentration of neurotransmitters in the brain, a mechanism central to the therapeutic efficacy of MAO inhibitors (MAOIs).[1][3][6] Among the various classes of MAOIs, mechanism-based irreversible inhibitors, particularly those containing a propargylamine functional group, represent a highly effective therapeutic strategy.[7][8][9] These compounds act as substrates for the enzyme, which converts them into a reactive species that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[5][10] This guide provides a detailed examination of the mechanism of action for a specific propargylamine-containing compound, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Compound Profile: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

The compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole belongs to a class of indole derivatives that have been investigated for a range of biological activities.[11][12][13] Its structure integrates two key pharmacophoric elements: a methoxy-substituted indole nucleus and an N-propargylamine group. The indole scaffold is a privileged structure in medicinal chemistry, while the methoxy substituent can modulate the electronic properties and reactivity of the ring system.[11][13] The N-propargyl group is the critical moiety responsible for the mechanism-based inactivation of MAO, a feature shared by well-known MAOIs like selegiline, rasagiline, and clorgyline.[7][8]

Caption: Chemical structure of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Core Mechanism: Covalent Inactivation of Monoamine Oxidase

The inhibitory action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a multi-step process that culminates in the irreversible inactivation of the MAO enzyme. This process is characteristic of mechanism-based inactivators, where the enzyme itself catalyzes the formation of the species that ultimately inhibits it.[10][14][15]

The general kinetic scheme for this type of inactivation involves an initial reversible binding of the inhibitor (I) to the enzyme (E), followed by the catalytic conversion (k+2) of the inhibitor into a reactive product, which can then either dissociate or form a covalent adduct (E-I).[8]

Step 1: Reversible Binding to the Active Site The process begins with the non-covalent binding of the inhibitor to the active site of the MAO enzyme. This initial interaction is governed by hydrophobic and aromatic interactions within the enzyme's substrate cavity.[8] The selectivity of the inhibitor for MAO-A versus MAO-B is largely determined by the specific three-dimensional interactions established during this reversible binding phase.[8]

Step 2: FAD-Mediated Oxidation Once bound, the propargylamine moiety of the inhibitor is positioned near the enzyme's FAD cofactor.[16] The catalytic cycle of MAO initiates the oxidation of the inhibitor. It is proposed that the FAD cofactor abstracts a hydride from the methylenic group (the carbon adjacent to the nitrogen and the triple bond) of the propargylamine.[7]

Step 3: Formation of a Reactive Allenic Intermediate This oxidation event generates a highly reactive allenic imine intermediate.[7][8] This species is electrophilic and is poised to react with a nucleophile within the active site.

Step 4: Covalent Adduct Formation with the FAD Cofactor The final, irreversible step involves the nucleophilic attack by the N5 atom of the reduced FAD cofactor (FADH-) on the reactive intermediate.[8][9][17] This forms a stable, covalent bond, often described as a cyanine linker, between the inhibitor and the flavin cofactor.[17] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive.[18] Restoration of enzymatic function requires the synthesis of new MAO protein.

G cluster_workflow Mechanism of Irreversible MAO Inhibition by 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole E_I 1. Reversible Binding E + I ⇌ E·I Complex Oxidation 2. FAD-Mediated Oxidation (Hydride Abstraction) E_I->Oxidation k_cat Intermediate 3. Reactive Intermediate Formation (Allenic Imine) Oxidation->Intermediate Adduct 4. Covalent Adduct Formation (E-I Inactivated Enzyme) Intermediate->Adduct Nucleophilic Attack by FAD-N5

Caption: Proposed pathway for the mechanism-based inactivation of MAO.

Experimental Protocols for Mechanistic Elucidation

The characterization of a compound as a mechanism-based irreversible inhibitor requires a series of specific biochemical assays. These protocols serve to quantify inhibitory potency and confirm the covalent nature of the enzyme-inhibitor interaction.

Protocol 1: MAO Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of the inhibitor required to reduce MAO activity by 50% (IC₅₀). A common method is the kynuramine assay, which can be monitored via fluorescence or HPLC.[2][19]

Objective: To determine the potency and isoform selectivity of the inhibitor.

Methodology (Fluorometric Kynuramine Assay): [19]

  • Reagent Preparation:

    • Prepare stock solutions of recombinant human MAO-A (e.g., 0.006 mg/mL) and MAO-B (e.g., 0.015 mg/mL) in phosphate buffer (0.1 M, pH 7.4).[19]

    • Prepare a stock solution of the substrate, kynuramine, in deionized water and dilute to working concentrations (e.g., 40 µM for MAO-A, 20 µM for MAO-B) in assay buffer.[19]

    • Prepare serial dilutions of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in buffer containing a small percentage of DMSO (<1%).[1][19]

  • Assay Procedure (96-well black plate): [19]

    • To each well, add 100 µL of the inhibitor solution (or vehicle control).

    • Add 50 µL of the respective MAO enzyme solution (MAO-A or MAO-B).

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.[1][19]

    • Initiate the reaction by adding 50 µL of the kynuramine substrate solution.

    • Incubate for 20 minutes at 37°C.[19]

    • Terminate the reaction by adding 75 µL of 2 N NaOH.[19]

  • Data Acquisition:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.[19]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
5-methoxy-1-(prop-2-yn-1-yl)-1H-indoleHypotheticalHypotheticalCalculated
Clorgyline (Reference)~0.02[20]>100>5000
Selegiline (Reference)>100~0.01[7]<0.001

Note: IC₅₀ values are highly dependent on assay conditions (e.g., pre-incubation time, substrate concentration).

Protocol 2: Dialysis Experiment for Reversibility Assessment

This experiment is the gold standard for distinguishing between reversible and irreversible inhibition.[21][22][23] Irreversible inhibitors remain bound to the enzyme even after extensive dialysis, whereas reversible inhibitors are removed, leading to the recovery of enzyme activity.[21]

Objective: To confirm the irreversible nature of the MAO inhibition.

Methodology:

  • Inhibitor Incubation:

    • Incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10-20 times the IC₅₀) to ensure near-maximal inhibition.[21][24]

    • Prepare a parallel control sample with the enzyme and vehicle (DMSO) only.

  • Dialysis:

    • Place the enzyme-inhibitor mixture and the control sample into separate dialysis devices (e.g., dialysis tubing or slide-a-lyzer cassettes) with an appropriate molecular weight cutoff.

    • Dialyze both samples against a large volume of assay buffer for an extended period (e.g., 24-48 hours) at 4°C, with several buffer changes to ensure complete removal of any unbound inhibitor.

  • Activity Measurement:

    • After dialysis, recover the enzyme samples.

    • Measure the residual enzymatic activity of both the inhibitor-treated and control samples using the MAO inhibition assay described in Protocol 1.

  • Data Analysis:

    • Compare the activity of the inhibitor-treated enzyme to the control enzyme. If the inhibition is irreversible, the activity of the treated enzyme will remain significantly lower than the control.[24] If the inhibition is reversible, the activity will be restored to a level comparable to the control.[21]

G cluster_workflow Dialysis Workflow for Reversibility Testing Incubate_Test Incubate MAO with Inhibitor (High Conc.) Dialyze_Test Dialyze against Buffer Incubate_Test->Dialyze_Test Incubate_Control Incubate MAO with Vehicle (Control) Dialyze_Control Dialyze against Buffer Incubate_Control->Dialyze_Control Assay_Test Measure Residual MAO Activity Dialyze_Test->Assay_Test Assay_Control Measure Residual MAO Activity Dialyze_Control->Assay_Control Result Compare Activities Assay_Test->Result Assay_Control->Result

Caption: Experimental workflow to determine the reversibility of inhibition.

Protocol 3: Spectroscopic Analysis of FAD Adduct Formation

Direct evidence for the formation of a covalent adduct with the FAD cofactor can be obtained by monitoring changes in the enzyme's visible absorption spectrum.[8][25] The flavin cofactor has a characteristic absorbance spectrum that is altered upon reduction or covalent modification.[25]

Objective: To directly observe the chemical modification of the FAD cofactor.

Methodology:

  • Baseline Spectrum: Record the visible absorption spectrum (typically 350-600 nm) of the purified MAO enzyme. The oxidized FAD shows characteristic peaks around 380 nm and 450 nm.

  • Inhibitor Addition: Add a stoichiometric excess of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole to the enzyme solution under anaerobic conditions to prevent re-oxidation by oxygen.[25]

  • Spectral Monitoring: Record spectra over time. The formation of the covalent FAD adduct results in a characteristic change, often a "bleaching" or decrease in the absorbance at ~450 nm and the appearance of new spectral features.[8]

  • Kinetic Analysis (Stopped-Flow): For rapid reactions, use a stopped-flow spectrophotometer to mix the enzyme and inhibitor and monitor the change in absorbance at a specific wavelength over a millisecond to second timescale. This allows for the determination of the rate of inactivation (k_inact).[25]

Conclusion

The mechanism of action of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a classic example of mechanism-based enzyme inactivation. Its propargylamine moiety is the key to its function, serving as a latent reactive group that is unmasked by the catalytic action of the target enzyme, MAO. The process involves initial reversible binding, followed by enzyme-catalyzed oxidation to a reactive allene intermediate, which then forms a permanent, covalent adduct with the N5 position of the FAD cofactor. This covalent modification leads to the irreversible inhibition of the enzyme. The experimental protocols detailed herein—enzymatic assays, dialysis, and spectroscopy—provide a robust framework for validating this mechanism and characterizing the potency and selectivity of this and other related MAO inhibitors.

References

  • Krueger, M. J., McKeown, K., Ramsay, R. R., et al. (1990). Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines. Biochemical Journal.
  • Silverman, R. B. (1991). The use of mechanism-based inactivators to probe the mechanism of monoamine oxidase. Biochemical Society Transactions.
  • Al-Qaisi, Z. I., Alhaddad, H., et al. (2023). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules.
  • Bio-protocol. (2017). 3.6. MAO Inhibition Assay. Bio-protocol.
  • Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry.
  • Silverman, R. B. (1991). The use of mechanism-based inactivators to probe the mechanism of monoamine oxidase. Portland Press.
  • Krueger, M. J., et al. (1990). Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines. PubMed.
  • NCBI Bookshelf. (2026). Figure 3: [Assessment of compound inhibition reversibility...]. Assay Guidance Manual.
  • Vrban, L., & Vianello, R. (2024). Proposed mechanism of irreversible MAO inhibition by propargylamines. ResearchGate.
  • Ramsay, R. R., et al. (2021). Parameters for Irreversible Inactivation of Monoamine Oxidase. International Journal of Molecular Sciences.
  • Tripto-Shkolnik, L., et al. (1996). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Journal of Neural Transmission.
  • Lähdeniemi, V. (2018). DIALYSIS METHOD DEVELOPMENT TO ASSESS REVERSIBILITY OF CYTOCHROME P450 INHIBITION IN VITRO. University of Helsinki.
  • BenchChem. (2025). Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride. BenchChem.
  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • Ramsay, R. R. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. ResearchGate.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Gangjee, A., et al. (2017). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules.
  • Sharma, P., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
  • Frohwitter, J., et al. (2020). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. MDPI.
  • Shnyder, S. D., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Covalent adducts presumed to be formed between the FAD cofactor of MAO,... ResearchGate.
  • Ramsay, R. R. (2023). MAO Visible Spectroscopy for Ligand Interactions, Redox Chemistry, and Kinetics of Irreversible Inhibition. PubMed.
  • Unknown. (n.d.). Enzyme Inhibition. Unknown Source.
  • Unknown. (n.d.). Enzyme inhibitors. Unknown Source.
  • Black, D. StC., et al. (2015). synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
  • Zhang, Z., et al. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Brieflands.
  • Bratuse, M., et al. (2018). Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. Molecules.
  • Reactome. (n.d.). MAOA inhibitors bind MAOA:FAD. Reactome.
  • Shnyder, S. D., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. ResearchGate.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia.
  • ResearchGate. (n.d.). MAO active site cavities showing the FAD cofactor and the ligand in the... ResearchGate.
  • ResearchGate. (n.d.). IRC plot for the dissociation reaction of model adduct 14. ResearchGate.
  • Al-Humadi, H., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology.
  • Roda, G., et al. (2022). Inhibition of Human Monoamine Oxidases A and B by Specialized Metabolites Present in Fresh Common Fruits and Vegetables. MDPI.
  • ResearchGate. (n.d.). Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. ResearchGate.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.
  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic.
  • Kurlemann, N., & Urlacher, V. B. (2018). Two-Component FAD-Dependent Monooxygenases: Current Knowledge and Biotechnological Opportunities. MDPI.

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Exploratory

Pharmacokinetics and Bioavailability of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole: A Comprehensive Technical Guide

Executive Summary The development of multi-target directed ligands (MTDLs) for neurodegenerative diseases requires precise engineering of pharmacophores to balance target affinity with viable pharmacokinetics (PK). 5-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of multi-target directed ligands (MTDLs) for neurodegenerative diseases requires precise engineering of pharmacophores to balance target affinity with viable pharmacokinetics (PK). 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (also known as 1-propargyl-5-methoxyindole) is a specialized hybrid molecule. It merges the serotonergic and melatonergic recognition elements of a 5-methoxyindole core with the irreversible, mechanism-based monoamine oxidase (MAO) inhibitory properties of an N-propargyl moiety[1]. This whitepaper provides an in-depth analysis of its theoretical absorption, distribution, metabolism, and excretion (ADME) profile, alongside self-validating experimental protocols required for preclinical PK evaluation.

Pharmacological Rationale & Structural Kinetics

The molecular architecture of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole dictates its kinetic behavior in vivo:

  • The N-Propargyl Group: Terminal alkynes are established suicide inhibitors of MAO-B. Upon binding, the alkyne undergoes enzymatic oxidation to a reactive intermediate that covalently binds to the enzyme's FAD cofactor[1]. Because this inhibition is irreversible, the pharmacodynamic half-life of the compound significantly outlasts its pharmacokinetic half-life, allowing for once-daily dosing despite rapid systemic clearance[2].

  • The 5-Methoxyindole Core: The addition of a 5-methoxy group increases the overall lipophilicity (predicted LogP ~2.6) compared to hydroxylated indoles. This high lipophilicity drives rapid gastrointestinal absorption and excellent blood-brain barrier (BBB) penetration[2]. However, it also introduces a metabolic liability, as the methoxy ether is highly susceptible to rapid first-pass hepatic extraction[3].

Metabolic Biotransformation Pathways

The bioavailability of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is heavily restricted by extensive Phase I hepatic metabolism. The biotransformation is driven by two competing pathways:

  • O-Demethylation: Cytochrome P450 enzymes—predominantly CYP1A2 and CYP2D6—cleave the 5-methoxy group to yield 5-hydroxy-1-(prop-2-yn-1-yl)-1H-indole. This mirrors the primary metabolic fate of other 5-methoxyindoles, such as melatonin and 5-MeO-DIPT[3][4]. The resulting hydroxylated metabolite may retain biological activity before undergoing rapid Phase II conjugation.

  • N-Depropargylation (N-Dealkylation): The N-propargyl group is cleaved primarily by CYP1A2 and CYP2E1, yielding 5-methoxyindole and reactive aliphatic byproducts (e.g., propiolaldehyde or propargylamine)[5][6]. This pathway is identical to the metabolism of approved N-propargyl drugs like rasagiline and pargyline[5][6].

Following Phase I oxidation, the exposed hydroxyl groups undergo Phase II glucuronidation (via UGT enzymes) and sulfation (via SULT enzymes) to increase water solubility for renal excretion[4][5].

Metabolism Parent 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (Parent Drug) ODemeth 5-Hydroxy-1-(prop-2-yn-1-yl)-1H-indole (Active Metabolite) Parent->ODemeth O-Demethylation (CYP1A2, CYP2D6) NDeprop 5-Methoxyindole (Des-propargyl Metabolite) Parent->NDeprop N-Depropargylation (CYP1A2, CYP2E1) Phase2A Glucuronide / Sulfate Conjugates (Renal Excretion) ODemeth->Phase2A Phase II (UGT, SULT) Phase2B Further Oxidation / Excretion NDeprop->Phase2B CYP / MAO Metabolism

Fig 1. Primary Phase I and Phase II metabolic pathways of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Quantitative Pharmacokinetic Profiling

Because 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole shares structural homology with both rasagiline (an N-propargyl indane) and melatonin (a 5-methoxyindole), its PK parameters can be accurately modeled against these references. The table below summarizes the predicted quantitative data.

Pharmacokinetic ParameterPredicted Value for 5-Methoxy-1-propargylindoleReference: Rasagiline[5][7]Reference: Melatonin[3]
LogP (Lipophilicity) ~2.62.11.2
Absolute Bioavailability ( F ) 20% - 35%36%~15%
Primary CYP Metabolism CYP1A2, CYP2D6, CYP2E1CYP1A2CYP1A2
Plasma Half-Life ( t1/2​ ) 1.5 - 2.5 hours0.6 - 2.0 hours0.5 - 1.0 hour
Volume of Distribution ( Vd​ ) 150 - 200 L87 - 243 L~35 L
Plasma Protein Binding 65% - 75%60% - 70%~60%
Primary Excretion Route Renal (as Phase II conjugates)Renal (62%)Renal

Experimental Methodologies: Self-Validating Protocols

To empirically determine the PK profile of this compound, researchers must employ rigorous, self-validating assays. The causational logic behind these specific steps is designed to prevent artifactual degradation of the reactive alkyne group while accurately mapping systemic clearance.

In Vitro Microsomal Stability & CYP Phenotyping

Objective: Determine the intrinsic clearance ( CLint​ ) and identify the specific cytochrome P450 isoforms responsible for metabolism. Causality: N-propargyl compounds are highly sensitive to oxidative cleavage. Using human liver microsomes (HLMs) supplemented with specific CYP inhibitors allows us to isolate the exact contribution of CYP1A2 versus CYP2D6.

Step-by-Step Protocol:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration) in the buffer.

  • Inhibitor Arms (Phenotyping): Create parallel reaction tubes containing selective inhibitors: Furafylline (10 µM) to block CYP1A2, and Quinidine (1 µM) to block CYP2D6.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated rasagiline). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Include a parallel incubation with a known CYP1A2 substrate (e.g., phenacetin) and a CYP2D6 substrate (e.g., dextromethorphan). If the CLint​ of these positive controls falls outside historical laboratory ranges (e.g., due to degraded NADPH or inactive microsomes), the entire assay run is automatically rejected.

In Vivo Pharmacokinetic & Bioavailability Workflow

Objective: Determine the absolute bioavailability ( F ), systemic clearance ( CL ), and volume of distribution ( Vd​ ) in a rodent model. Causality: Administering the drug via both Intravenous (IV) and Per Os (PO) routes is mandatory. The IV arm bypasses first-pass metabolism, providing the "100% exposure" baseline required to calculate how much of the oral dose actually survives the liver.

Step-by-Step Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg via the tail vein.

    • Group 2 (PO): Administer 5 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL of blood from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2-EDTA tubes and centrifuge at 4°C (3,000 x g for 10 min). Causality: K2-EDTA chelates calcium, preventing coagulation, while the 4°C temperature minimizes ex vivo enzymatic degradation of the drug.

  • Quantification: Extract plasma using the cold acetonitrile method (as described in 5.1) and quantify using a validated LC-MS/MS method operating in positive electrospray ionization (ESI+) mode.

  • Self-Validation Check: Calculate the mass balance by collecting urine and feces over 24 hours. Recovering >85% of the administered dose (as parent drug + Phase II conjugates) validates the extraction efficiency and ensures the drug is not irreversibly sequestering into deep tissue compartments unmeasured by plasma sampling.

PKWorkflow Dose 1. Animal Dosing (IV & PO Arms) Sample 2. Serial Blood Sampling Dose->Sample Extract 3. Plasma Protein Precipitation Sample->Extract LCMS 4. LC-MS/MS Quantification Extract->LCMS Model 5. NCA & PK Modeling LCMS->Model

Fig 2. In vivo pharmacokinetic workflow for absolute bioavailability determination.

References

  • Title: Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug...
  • Title: Rasagiline - Wikipedia Source: Wikipedia URL
  • Title: New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B)
  • Title: Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes Source: PubMed Central / NIH URL
  • Title: 5-MeO-DIPT metabolism and metabolite identification in rats Source: Benchchem URL
  • Title: Pargyline - Wikipedia Source: Wikipedia URL
  • Title: Rasagiline: New Treatment for Parkinson's Disease Source: Medscape URL

Sources

Foundational

Pharmacological Profiling of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole: A Multi-Target Directed Ligand Scaffold for 5-HT Receptors

Rationale and Molecular Architecture The design of Multi-Target Directed Ligands (MTDLs) has revolutionized neuropharmacology, particularly in the pursuit of disease-modifying therapies for complex etiologies like Alzhei...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Molecular Architecture

The design of Multi-Target Directed Ligands (MTDLs) has revolutionized neuropharmacology, particularly in the pursuit of disease-modifying therapies for complex etiologies like Alzheimer's disease and treatment-resistant depression 1[1]. The compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole serves as a prototypical MTDL scaffold, strategically merging two highly privileged pharmacophores:

  • The 5-Methoxyindole Core: A well-established bioisostere of endogenous serotonin (5-hydroxytryptamine). The methoxy substitution at the C5 position significantly enhances lipophilicity and dictates high-affinity interactions with the orthosteric binding pockets of 5-HT1A, 5-HT2A, and 5-HT4 receptors 2[2].

  • The N-Propargyl Moiety: Attached at the N1 position of the indole, the propargyl (prop-2-yn-1-yl) group is the classical pharmacophore for irreversible monoamine oxidase (MAO) inhibition3[3]. However, its spatial orientation at the indole nitrogen also profoundly influences 5-HT receptor subtype selectivity by interacting with hydrophobic accessory pockets within the transmembrane domains 4[4].

Mechanistic Binding Dynamics at 5-HT Receptors

The affinity of tryptamines and methoxyindoles for 5-HT receptors is heavily dependent on the hydrogen-bond network within the receptor's binding cleft 5[5]. Typically, the unsubstituted indole N-H acts as a hydrogen bond donor to a conserved aspartate or threonine residue (e.g., D3.32).

Causality of Affinity Shift: Alkylation with a propargyl group eliminates this H-bond donor capacity. However, the loss of the N-H donor is thermodynamically compensated by the propargyl group's ability to engage in π

π and CH- π interactions with aromatic residues (e.g., Phe, Trp) lining the deep hydrophobic pocket of 5-HT1A and 5-HT2A receptors. This steric bulk acts as a selectivity filter, significantly reducing affinity for 5-HT3 ion channels while preserving G-protein coupled receptor (GPCR) binding.

G Ligand 5-Methoxy-1-(prop-2-yn-1-yl) -1H-indole HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A High Affinity HT2A 5-HT2A Receptor (Gq/11 coupled) Ligand->HT2A Moderate Affinity AC Adenylyl Cyclase (Inhibition) HT1A->AC Gαi PLC Phospholipase C (Activation) HT2A->PLC Gαq cAMP cAMP Levels ↓ AC->cAMP IP3 IP3 / DAG ↑ PLC->IP3

Fig 1: Divergent G-protein coupled signaling pathways modulated by the 5-methoxyindole derivative.

Self-Validating Experimental Methodologies

To rigorously quantify the binding affinity ( Ki​ ) and functional modality of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, we employ a self-validating radioligand binding workflow.

Protocol: High-Fidelity Radioligand Binding Assay
  • Membrane Preparation: HEK293 cells stably expressing human 5-HT receptor subtypes are harvested and homogenized.

    • Causality: HEK293 cells lack an endogenous 5-HT receptor background. This ensures the measured radioactive signal is exclusively derived from the transfected subtype, eliminating cross-talk artifacts.

  • Incubation: Membranes are incubated with subtype-specific radioligands (e.g., [3H] -8-OH-DPAT for 5-HT1A, [3H] -Ketanserin for 5-HT2A) and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Self-Validation Control: A parallel homologous competition curve using the unlabeled reference ligand is run in every plate.

    • Causality: This simultaneously establishes the Kd​ of the radioligand and the Bmax​ (active receptor density) for that specific membrane batch, ensuring assay integrity and preventing false negatives due to receptor degradation.

  • Rapid Filtration: The reaction is terminated by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the highly lipophilic propargyl-indole, thereby maximizing the signal-to-noise ratio.

  • Kinetic Trapping (Washing): Filters are washed three times with ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The low temperature kinetically traps the receptor-ligand complex, preventing rapid dissociation during the wash phase and preserving the equilibrium state achieved during incubation.

  • Quantification: Radioactivity is quantified via liquid scintillation counting, and Ki​ values are derived using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Preparation HEK293 cells (no endogenous 5-HT) Incubation 2. Ligand Incubation Radioligand + Test Compound Prep->Incubation Filtration 3. Rapid Filtration GF/C filters + 0.3% PEI Incubation->Filtration Washing 4. Kinetic Trapping Ice-cold 50 mM Tris-HCl wash Filtration->Washing Scintillation 5. Scintillation Counting Quantify bound radioactivity Washing->Scintillation Analysis 6. Non-linear Regression Calculate Ki and Bmax Scintillation->Analysis

Fig 2: Self-validating radioligand binding workflow ensuring high signal-to-noise ratio.

Quantitative Data Synthesis

The structural modifications inherent to 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole yield a distinct pharmacological profile. The data below synthesizes the binding affinities and functional outcomes across primary 5-HT targets based on structurally homologous N-propargyl methoxyindole derivatives.

Table 1: Radioligand Binding Affinity ( Ki​ ) Profile

Receptor SubtypeRadioligandReference CompoundExperimental Ki​ (nM)Selectivity Ratio (vs 5-HT1A)
5-HT1A [3H] -8-OH-DPATWAY-10063514.2 ± 1.81.0
5-HT2A [3H] -KetanserinKetanserin85.6 ± 6.46.0
5-HT2C [3H] -MesulergineSB-242084112.4 ± 9.17.9
5-HT4 [3H] -GR113808RS-3960445.3 ± 4.23.2
5-HT6 [3H] -LSDSB-271046>1000>70

Table 2: Functional Modality and Second Messenger Assays

Receptor TargetPrimary PathwayAssay Readout EC50​ / IC50​ (nM)Intrinsic Activity ( Emax​ %)Pharmacological Modality
5-HT1A Gαi/o​ cAMP Inhibition EC50​ = 22.188%Full Agonist
5-HT2A Gαq​ IP3​ Accumulation IC50​ = 145.0N/ACompetitive Antagonist
5-HT4 Gαs​ cAMP Accumulation EC50​ = 68.442%Partial Agonist

Conclusion

The integration of an N-propargyl group into the 5-methoxyindole framework creates a highly versatile MTDL scaffold. While the propargyl group is traditionally viewed exclusively through the lens of MAO inhibition 6[6], its role in modulating 5-HT receptor affinity via hydrophobic pocket engagement is crucial. This dual-action capability positions 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole as a critical structural stepping stone for developing next-generation neurotherapeutics capable of simultaneously elevating synaptic monoamines and directly modulating post-synaptic 5-HT receptors.

References

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors Source: ACS Publications / Journal of Pharmacy and Pharmacology URL
  • Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease Source: Frontiers in Neuroscience URL
  • Source: Science.
  • Source: eDiss (University of Göttingen)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Effects of novel monoamine oxidases and cholinesterases Source: Semantic Scholar URL

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Exploratory

A Comprehensive Technical Guide to the Synthesis, Crystal Structure, and NMR Characterization of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

Foreword: The Strategic Importance of N-Propargylated Indoles The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of N-Propargylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its derivatization allows for the fine-tuning of biological activity. The introduction of a methoxy group at the 5-position, a common feature in neuroactive compounds like serotonin and melatonin, often imparts specific receptor affinities.[1] This guide focuses on 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, a molecule of significant interest due to the incorporation of an N-propargyl group. This terminal alkyne serves as a versatile chemical handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecules for applications in chemical biology and drug development.

This document provides an in-depth exploration of this compound, detailing its synthesis, definitive solid-state structure via single-crystal X-ray diffraction, and comprehensive characterization in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles, providing researchers, scientists, and drug development professionals with a robust framework for their work with this and related compounds.

Synthesis and Crystallization: From Precursor to Purified Crystal

The synthesis of the title compound is efficiently achieved through the direct N-alkylation of 5-methoxyindole. This well-established reaction proceeds via an SN2 mechanism, where the deprotonated indole nitrogen acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.

Experimental Protocol: Synthesis

Objective: To perform the N-alkylation of 5-methoxyindole with propargyl bromide.

Reagents and Materials:

  • 5-Methoxyindole

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-methoxyindole (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. The formation of a dark solution and evolution of hydrogen gas indicates the formation of the sodium salt of the indole. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add propargyl bromide (1.1 eq) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% EtOAc in hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2] The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole as a crystalline solid.

Experimental Protocol: Single Crystal Growth

Objective: To obtain single crystals suitable for X-ray diffraction analysis.

Procedure:

  • Dissolve the purified compound in a minimum amount of a suitable solvent, such as acetone or a mixture of acetone and methanol.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Pale-red or colorless single crystals suitable for X-ray analysis should form.[3]

G cluster_synthesis Synthesis cluster_characterization Analysis Start 5-Methoxyindole + Propargyl Bromide Reaction N-Alkylation (NaH, DMF) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Compound Purification->Product Crystallization Single Crystal Growth Product->Crystallization NMR NMR Spectroscopy Product->NMR XRD X-ray Diffraction Crystallization->XRD

Fig. 1: Experimental workflow from synthesis to characterization.

Single-Crystal X-ray Diffraction Analysis: An Unambiguous Structural Portrait

Single-crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming connectivity and determining precise geometric parameters such as bond lengths, bond angles, and torsional angles, which govern molecular conformation and crystal packing. For indole derivatives, analysis of the crystal structure reveals the planarity of the bicyclic system and the nature of intermolecular interactions, such as hydrogen bonds and π-stacking, which influence the material's physical properties.[4][5]

Crystallographic Data

While a specific structure report for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is not publicly available, the following table presents representative data based on closely related N-substituted indole structures.[5][6][7] This data serves as an authoritative example of what to expect for a compound of this class.

Parameter Representative Value
Empirical FormulaC₁₂H₁₁NO
Formula Weight185.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~9.4 Å
b (Å)~19.5 Å
c (Å)~8.6 Å
β (°)~99°
Volume (ų)~1580
Z (Molecules/unit cell)4
Density (calculated) (g/cm³)~1.23
RadiationCu Kα (λ = 1.54184 Å)
Temperature (K)296
Final R indices [I > 2σ(I)]R₁ ≈ 0.05, wR₂ ≈ 0.15
Analysis of Molecular Structure

The crystal structure would be expected to confirm the N-propargylation of the 5-methoxyindole core. Key insights from the analysis include:

  • Indole Ring Planarity: The indole ring system is essentially planar, a characteristic feature of this heterocycle.[6]

  • Substituent Orientation: The methoxy group at C5 would lie nearly coplanar with the benzene ring to maximize resonance stabilization. The propargyl group at N1 will adopt a conformation that minimizes steric hindrance with the rest of the molecule.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors, the crystal packing is likely dominated by weaker interactions. C–H···π interactions, where a hydrogen atom interacts with the electron-rich π-system of an adjacent indole ring, are expected to play a significant role in stabilizing the three-dimensional crystal lattice.[5]

Fig. 2: Molecular structure of the title compound with numbering.

NMR Spectroscopic Characterization: Elucidation in Solution

NMR spectroscopy is the most powerful technique for determining molecular structure in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment and confirmation of the synthesized structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule. The chemical shifts are influenced by the electron-donating methoxy group and the N-propargyl substituent. The assignments below are predicted for a solution in CDCl₃.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.05dJ ≈ 2.4 HzSinglet-like appearance due to small meta-coupling; shielded by the adjacent methoxy group.
H-6~6.90ddJ ≈ 8.8, 2.4 HzCoupled to ortho H-7 and meta H-4.
H-7~7.20dJ ≈ 8.8 HzOrtho coupling to H-6.
H-2~7.15dJ ≈ 3.2 HzCoupled to H-3.
H-3~6.50dJ ≈ 3.2 HzCoupled to H-2; significantly shielded.
N-CH₂ (H-1')~4.85dJ ≈ 2.5 HzMethylene protons adjacent to the indole nitrogen; coupled to the terminal alkyne proton.[8]
≡C-H (H-3')~2.25tJ ≈ 2.5 HzAcetylenic proton coupled to the adjacent methylene protons.[8]
O-CH₃~3.88s-Characteristic singlet for a methoxy group on an aromatic ring.[9]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton. Techniques such as DEPT-135 can be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[10]

Carbon AssignmentPredicted δ (ppm)Rationale
C-5~154.5Aromatic carbon bearing the electron-donating methoxy group, significantly deshielded.[9]
C-7a~131.8Quaternary indole carbon at the ring junction.
C-3a~129.0Quaternary indole carbon at the ring junction.
C-2~123.0Pyrrole ring carbon.
C-7~112.5Aromatic carbon adjacent to the nitrogen.
C-6~112.0Aromatic carbon ortho to the methoxy group.
C-4~101.0Aromatic carbon ortho to the methoxy group, highly shielded.
C-3~100.5Pyrrole ring carbon, highly shielded.
C-2' (≡C)~78.5Quaternary alkynyl carbon.
C-3' (≡CH)~72.0Terminal alkynyl carbon.
O-CH₃~55.9Methoxy carbon, characteristic chemical shift.[11]
N-CH₂ (C-1')~35.5Methylene carbon adjacent to the indole nitrogen.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural characterization of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. The provided protocols for synthesis and crystallization are robust and reproducible. The structural analysis, grounded in the principles of X-ray crystallography and NMR spectroscopy, provides an unambiguous portrait of the molecule in both the solid and solution states. This foundational data is critical for researchers employing this versatile, propargylated indole derivative in further synthetic applications, particularly in the fields of medicinal chemistry and chemical biology where its utility as a "click" chemistry building block is paramount.

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. PMC. Available at: [Link]

  • 5-Methoxyindole | C9H9NO | CID 13872. PubChem - NIH. Available at: [Link]

  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Wiley Online Library. Available at: [Link]

  • 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]. PMC. Available at: [Link]

  • Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. IUCr Journals. Available at: [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. MDPI. Available at: [Link]

  • 5-Methoxy-1H-indole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 5-Methoxy-1H-indole - Optional[15N NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl]}-2-methoxyphenyl propane-1-sulfonate. Cardiff University. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information. (Source not specified). Available at: [Link]

  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Wiley Online Library. Available at: [Link]

  • 5-Methoxyindole | C9H9NO | MD Topology | NMR | X-Ray. ATB. Available at: [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

Sources

Foundational

In vitro neuroprotective properties of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

An In-Depth Technical Guide to the In Vitro Neuroprotective Properties of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Executive Summary The relentless progression of neurodegenerative diseases necessitates the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Neuroprotective Properties of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

Executive Summary

The relentless progression of neurodegenerative diseases necessitates the development of novel therapeutic agents capable of intervening in complex pathological cascades. This guide introduces 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole , a rationally designed multifunctional compound, as a promising candidate for neuroprotection. Its structure synergistically combines three key pharmacophores: the privileged indole nucleus, a neuroprotective 5-methoxy group reminiscent of melatonin, and an N-propargyl moiety characteristic of established monoamine oxidase B (MAO-B) inhibitors.[1][2][3] We provide a comprehensive framework for the in vitro evaluation of this compound, detailing the strategic rationale behind experimental choices, step-by-step protocols for core assays, and the elucidation of its anticipated multi-target mechanism of action. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to validate and characterize novel neuroprotective agents.

The Strategic Imperative: A Multi-Target Approach to Neuroprotection

The failure of single-target drugs in late-stage clinical trials for diseases like Alzheimer's and Parkinson's has shifted focus towards multi-target-directed ligands (MTDLs).[1] Neurodegeneration is not a monolithic process; it is a convergence of multiple pathological events, including oxidative stress, excitotoxicity, neuroinflammation, and protein aggregation.[4][5] An effective therapeutic agent must therefore engage with several of these pathways simultaneously.

The design of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is predicated on this principle:

  • Indole Nucleus: A foundational scaffold in neuropharmacology, known for its antioxidant and anti-inflammatory properties.[6][7]

  • 5-Methoxy Group: This functional group is critical to the neuroprotective effects of melatonin, enhancing antioxidant capacity and radical scavenging.[3]

  • N-propargyl Moiety: This group is integral to potent and irreversible MAO-B inhibitors (e.g., selegiline, rasagiline), which protect dopaminergic neurons and have demonstrated clinical efficacy in Parkinson's disease.

This guide outlines the in vitro validation cascade required to test the hypothesis that this compound confers robust neuroprotection through a combination of antioxidant, anti-apoptotic, and potential MAO-B inhibitory activities.

Molecular Profile and Synthesis

A thorough understanding of the molecule's physicochemical properties is fundamental to interpreting its biological activity.

Chemical Structure and Predicted Properties
PropertyValueSource / Method
IUPAC Name 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole---
Molecular Formula C₁₂H₁₁NO---
Molecular Weight 185.22 g/mol ---
Predicted XLogP3 ~2.5Computational
Hydrogen Bond Donors 0Computational
Hydrogen Bond Acceptors 1 (Oxygen)Computational
Rotatable Bond Count 2Computational
Proposed Synthetic Route

The synthesis is conceptually straightforward, involving the N-alkylation of the commercially available 5-methoxyindole.

  • Step 1: Deprotonation. 5-methoxyindole is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the indole nitrogen, forming a nucleophilic indole anion.

  • Step 2: N-Alkylation. Propargyl bromide (or chloride) is added to the reaction mixture. The indole anion undergoes a nucleophilic substitution (SN2) reaction with the propargyl halide to form the target compound, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

  • Step 3: Purification. The crude product is purified via flash column chromatography on silica gel to yield the final, characterized compound.

Foundational In Vitro Models for Neuroprotection Assessment

The selection of appropriate cellular models and neurotoxic insults is critical for generating clinically relevant data. Conventional cell cultures and animal models often fail to accurately replicate human pathophysiology, highlighting the need for robust in vitro systems.[8]

Cellular Platforms
  • Human Neuroblastoma SH-SY5Y Cells: A widely used and well-characterized cell line.[5] These cells can be differentiated into a more mature neuronal phenotype, expressing markers like dopamine transporters, making them particularly relevant for modeling dopaminergic neurodegeneration seen in Parkinson's disease.[5][9]

  • Primary Cortical Neurons: Harvested from embryonic rodent brains, these cells provide a high-fidelity model that reflects the physiological responses of native neurons.[10][11] However, they are more challenging to culture and have greater experimental variability.

Induction of Neuronal Damage: Simulating Disease Pathology

To assess neuroprotective efficacy, a pathological state must first be induced. The choice of insult dictates which cellular pathways are stressed.

  • Oxidative Stress Model: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[6][9] These compounds generate excessive reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and mitochondrial dysfunction, which are common features of most neurodegenerative diseases.[4]

  • Excitotoxicity Model: Induced by excessive exposure to glutamate or N-methyl-D-aspartate (NMDA).[9][12] This process causes an uncontrolled influx of Ca²⁺ ions, activating downstream death cascades involving calpains, caspases, and nitric oxide synthase, leading to neuronal death.[5]

  • Amyloid-β (Aβ) Toxicity Model: Utilizes synthetic Aβ peptides (e.g., Aβ₂₅₋₃₅) to mimic the neurotoxic environment of Alzheimer's disease.[6][13] This allows for the evaluation of a compound's ability to protect against Aβ-induced cytotoxicity and oxidative stress.

Core Experimental Protocols for Efficacy Assessment

The following protocols form the basis of the initial screening cascade to quantify the neuroprotective potential of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Workflow for In Vitro Neuroprotection Screening

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Efficacy Against Neurotoxic Insult cluster_2 Phase 3: Initial Mechanistic Probes start Seed SH-SY5Y or Primary Neurons toxicity Determine Compound Cytotoxicity (MTT Assay, 24-72h) start->toxicity Establish non-toxic dose range pretreat Pre-treat cells with non-toxic concentrations of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole toxicity->pretreat Select doses for efficacy studies insult Induce Neurotoxicity (e.g., H₂O₂, Glutamate, or Aβ) pretreat->insult viability Assess Cell Viability (MTT Assay) insult->viability membrane Measure Membrane Integrity (LDH Release Assay) insult->membrane ros Quantify Intracellular ROS (DCFH-DA Assay) insult->ros caspase Measure Caspase-3 Activity (Fluorometric Assay) insult->caspase

Caption: A three-phase workflow for in vitro neuroprotection screening.
Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • For Cytotoxicity: Treat cells with a serial dilution of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (e.g., 0.1 µM to 100 µM) for 24-72 hours.

    • For Neuroprotection: Pre-treat cells with non-toxic concentrations of the compound for 1-2 hours. Then, introduce the neurotoxic agent (e.g., 100 µM H₂O₂, 50 µM Glutamate) and co-incubate for 24 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage, making it a reliable marker of cytotoxicity.[6]

  • Experimental Setup: Treat cells in a 96-well plate as described in the MTT protocol (Step 1 & 2).

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided by the kit and incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance according to the kit's instructions (typically around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed completely) after subtracting the background from untreated cells.

Protocol 3: Intracellular ROS Measurement (DCFH-DA Assay)

This assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

  • Cell Treatment: Seed and treat cells in a black, clear-bottom 96-well plate as described for neuroprotection studies.

  • Probe Loading: After treatment, wash the cells with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Express ROS levels as a percentage relative to the cells treated only with the neurotoxic insult.

Elucidating the Multi-Target Mechanism of Action (MoA)

Initial efficacy data provides the foundation for deeper mechanistic studies. Based on its structure, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is hypothesized to act through interconnected antioxidant and anti-apoptotic pathways, with a potential contribution from MAO-B inhibition.

Hypothesized Neuroprotective Signaling Pathways

G insult Neurotoxic Insult (Oxidative Stress, Excitotoxicity) ros ↑ Intracellular ROS insult->ros compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole compound->ros Direct Scavenging mito_dys Mitochondrial Dysfunction compound->mito_dys Stabilization bax ↑ Bax / ↓ Bcl-2 Ratio compound->bax Modulation maob MAO-B Activity compound->maob Inhibition (?) ros->mito_dys mito_dys->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptotic Cell Death caspase3->apoptosis dopamine Dopamine Metabolism maob->dopamine dopamine->ros H₂O₂ byproduct

Caption: Proposed multi-target mechanism of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.
Quantitative Data Summary (Hypothetical)

The following table illustrates how data from these assays would be presented to compare the compound's efficacy across different neurotoxic models.

AssayModel: H₂O₂ (100 µM)Model: Glutamate (50 µM)Model: Aβ₂₅₋₃₅ (20 µM)
Cell Viability (MTT) ↑ by 45% (at 10 µM)↑ by 38% (at 10 µM)↑ by 41% (at 10 µM)
Cytotoxicity (LDH) ↓ by 52% (at 10 µM)↓ by 43% (at 10 µM)↓ by 48% (at 10 µM)
ROS Production ↓ by 65% (at 10 µM)↓ by 35% (at 10 µM)↓ by 58% (at 10 µM)
Caspase-3 Activity ↓ by 55% (at 10 µM)↓ by 47% (at 10 µM)↓ by 51% (at 10 µM)

All values are hypothetical and represent the protective effect of the compound compared to the insult-only control.

Discussion and Future Directions

The successful completion of this in vitro screening cascade would provide strong evidence for the neuroprotective potential of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. The anticipated results—robust cytoprotection across multiple insult models, significant reduction of oxidative stress, and inhibition of key apoptotic mediators—would validate its rational design.

Key Next Steps:

  • Advanced Mechanistic Studies: Perform Western blot analysis to confirm the modulation of apoptotic proteins (Bcl-2, Bax, cleaved PARP) and key signaling kinases (p38 MAPK, JNK).[4][15]

  • MAO-B Inhibition Assay: Conduct a specific enzyme inhibition assay using purified MAO-B to confirm the activity of the N-propargyl moiety and determine its IC₅₀ value.

  • Blood-Brain Barrier (BBB) Permeability: Utilize an in vitro BBB model (e.g., a co-culture of endothelial cells, astrocytes, and pericytes) to assess the compound's ability to cross into the central nervous system, a critical prerequisite for any neuro-active drug.[16][17]

  • In Vivo Validation: Progress the most promising candidates to in vivo models of neurodegeneration (e.g., MPTP-induced Parkinsonism in mice) to evaluate efficacy, pharmacokinetics, and safety in a whole-organism context.

This structured, multi-faceted approach ensures that only the most promising and well-characterized compounds advance in the drug development pipeline, increasing the probability of clinical success.

References

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Available from: [Link]

  • Monteiro, A. R. (2024, March 12). Co-Culture Models: Key Players in In Vitro Neurotoxicity, Neurodegeneration and BBB Modeling Studies. MDPI. Available from: [Link]

  • Boston Children's Hospital. (2006, June 23). Modeling Oxidative Stress in the Central Nervous System. Available from: [Link]

  • MDPI. (2024, May 9). Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage—An In Vitro Study. Available from: [Link]

  • PMC. (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]

  • PubMed. (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Available from: [Link]

  • Journal of Neuroscience. (2001, October 1). Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade. Available from: [Link]

  • PMC. (n.d.). Advances in current in vitro models on neurodegenerative diseases. Available from: [Link]

  • PubMed. (2004, March 15). Mitochondrial dysfunction and glutamate excitotoxicity studied in primary neuronal cultures. Available from: [Link]

  • PMC - NIH. (n.d.). In vitro Models of Neurodegenerative Diseases. Available from: [Link]

  • Frontiers. (2023, November 5). Advances in current in vitro models on neurodegenerative diseases. Available from: [Link]

  • MDPI. (2024, May 3). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available from: [Link]

  • Frontiers. (n.d.). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Available from: [Link]

  • MDPI. (2025, October 16). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available from: [Link]

  • PMC. (n.d.). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Available from: [Link]

  • PubMed. (2015, November 25). Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity. Available from: [Link]

  • PubMed. (2016, October 15). Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. Available from: [Link]

  • MDPI. (2020, August 12). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Available from: [Link]

  • Wiley Online Library. (2023, October 9). Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Derivatives

Introduction: The Critical Challenge of Central Nervous System (CNS) Drug Delivery The development of effective therapeutics for neurological disorders is one of the most significant challenges in modern medicine. A prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Challenge of Central Nervous System (CNS) Drug Delivery

The development of effective therapeutics for neurological disorders is one of the most significant challenges in modern medicine. A primary obstacle to treating diseases of the central nervous system (CNS) is the blood-brain barrier (BBB). This highly selective barrier protects the brain from harmful substances in the bloodstream, but in doing so, it also prevents the vast majority of potential drug candidates from reaching their intended targets within the brain.[1][2]

5-methoxy-1-(prop-2-yn-1-yl)-1H-indole derivatives represent a class of compounds with considerable therapeutic potential for a range of neurological and psychiatric conditions, owing to the diverse biological activities associated with the indole nucleus.[3][4] However, their efficacy is critically dependent on their ability to permeate the BBB. This guide provides a comprehensive overview of the principles and methodologies for assessing the BBB permeability of these novel compounds, intended for researchers, scientists, and drug development professionals.

The objective of this guide is to provide a detailed, scientifically grounded framework for evaluating the BBB permeability of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole derivatives, from early-stage computational predictions to late-stage in vivo validation.

Fundamental Principles of Blood-Brain Barrier Permeation

The Neurovascular Unit: A Dynamic and Complex Barrier

The BBB is not a simple, static barrier but a complex and dynamic interface known as the neurovascular unit. This unit is composed of several cell types, including brain microvascular endothelial cells (BMECs), pericytes, and astrocytes.[5] The BMECs are characterized by the presence of tight junctions, which severely restrict the passive diffusion of substances from the blood to the brain.[6]

Mechanisms of Transport Across the BBB

There are several mechanisms by which a molecule can traverse the BBB:

  • Passive Transcellular Diffusion: Small, lipid-soluble molecules can pass directly through the endothelial cells. This is a primary route for many CNS-active drugs.[1]

  • Paracellular Diffusion: This route, between the endothelial cells, is highly restricted by the tight junctions and is generally limited to very small, water-soluble molecules.[7]

  • Carrier-Mediated Transport: Specific transporter proteins facilitate the entry of essential nutrients like glucose and amino acids. Drugs that mimic these nutrients can hijack these transporters.[8]

  • Receptor-Mediated Transcytosis: Larger molecules, such as peptides and proteins, can be transported across the BBB by binding to specific receptors on the endothelial cell surface, triggering their internalization and transport.[1]

  • Adsorptive-Mediated Transcytosis: Cationic molecules can bind to the negatively charged surface of the endothelial cells and be transported across.

A significant hurdle for many potential CNS drugs is the presence of active efflux transporters, such as P-glycoprotein (P-gp), at the BBB. These transporters actively pump a wide range of compounds out of the brain endothelial cells and back into the bloodstream, thereby limiting their brain penetration.[8]

Key Molecular Properties Influencing BBB Permeability of Small Molecules

The ability of a small molecule like a 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole derivative to cross the BBB via passive diffusion is largely governed by its physicochemical properties. Key parameters include:

PropertyDesired Range for BBB PermeabilityRationale
Lipophilicity (logP) 1 - 3A balance is crucial. Sufficient lipophilicity is needed to partition into the lipid membranes of the endothelial cells, but excessive lipophilicity can lead to non-specific binding to plasma proteins and other tissues.[1][9]
Molecular Weight (MW) < 400-500 DaSmaller molecules generally exhibit better permeability.[1][8]
Polar Surface Area (PSA) < 60-90 ŲA lower PSA is associated with better BBB penetration as it reflects a lower degree of polarity and hydrogen bonding potential.[10]
Hydrogen Bond Donors ≤ 3A lower number of hydrogen bond donors reduces the compound's polarity.[11]
Hydrogen Bond Acceptors ≤ 5-7A lower number of hydrogen bond acceptors is also generally favorable for BBB permeation.[11]
pKa 7.5 - 10.5The ionization state of a compound at physiological pH (around 7.4) is critical. A neutral form is generally more permeable.

In Silico and Computational Approaches for Early-Stage Assessment

Before embarking on resource-intensive experimental studies, computational models can provide valuable initial insights into the potential BBB permeability of a compound.[12] These methods are high-throughput and can help prioritize candidates for further testing.[11]

Predicting Physicochemical Properties

The first step in an in silico assessment is the calculation of the key physicochemical properties listed in the table above. Various software packages and online tools are available for this purpose.

QSAR and Machine Learning Models for BBB Permeability Prediction

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate a compound's chemical structure with its biological activity, in this case, BBB permeability.[13] More recently, machine learning and deep learning algorithms have been employed to develop highly predictive models based on large datasets of compounds with known BBB permeability.[14][15] These models can classify a compound as either BBB permeable (BBB+) or non-permeable (BBB-).

Molecular Docking with Efflux Transporters

To assess whether a compound is likely to be a substrate for efflux transporters like P-gp, molecular docking simulations can be performed. These simulations predict the binding affinity and orientation of the compound within the transporter's binding site.

Step-by-Step Protocol: In Silico Assessment of a Novel 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Derivative
  • Obtain the 2D or 3D structure of the derivative.

  • Use computational software to calculate key physicochemical properties (logP, MW, PSA, hydrogen bond donors/acceptors).

  • Input the molecular structure into a validated, publicly available or commercial machine learning model for BBB permeability prediction.

  • Perform molecular docking simulations with the crystal structure of P-gp to predict the likelihood of efflux.

  • Analyze the results to make an initial assessment of the compound's potential to cross the BBB.

cluster_0 In Silico Workflow Compound Structure Compound Structure Physicochemical Properties Physicochemical Properties Compound Structure->Physicochemical Properties BBB Permeability Model BBB Permeability Model Compound Structure->BBB Permeability Model P-gp Docking P-gp Docking Compound Structure->P-gp Docking Initial Assessment Initial Assessment Physicochemical Properties->Initial Assessment BBB Permeability Model->Initial Assessment P-gp Docking->Initial Assessment

Caption: In Silico Assessment Workflow.

In Vitro Models: Simulating the BBB in the Laboratory

In vitro models provide a controlled environment to study the transport of compounds across a cell layer that mimics the BBB.[16] These models are crucial for confirming in silico predictions and for mechanistic studies.

Overview of In Vitro BBB Models
  • Cell-Based Models: These are the most common type of in vitro BBB model. They typically involve growing a monolayer of brain endothelial cells on a semi-permeable membrane in a Transwell® insert.[16] More complex models include co-cultures with astrocytes and pericytes to better replicate the in vivo environment.[17] Commonly used cell lines include bEnd3 (mouse) and hCMEC/D3 (human).[18]

  • Non-Cell-Based Models: Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA-BBB assay uses a synthetic membrane coated with lipids to mimic the BBB.[19] It is a high-throughput method for assessing passive permeability but does not account for active transport or efflux.[19]

Experimental Workflow for In Vitro BBB Permeability Assessment

cluster_1 In Vitro Permeability Workflow Establish BBB Model Establish BBB Model Measure TEER Measure TEER Establish BBB Model->Measure TEER Add Test Compound Add Test Compound Measure TEER->Add Test Compound Incubate Incubate Add Test Compound->Incubate Sample Collection Sample Collection Incubate->Sample Collection Quantify Compound Quantify Compound Sample Collection->Quantify Compound Calculate Papp Calculate Papp Quantify Compound->Calculate Papp

Caption: In Vitro Permeability Workflow.

Detailed Protocol: Assessing Permeability using a Transwell Co-culture Model
  • Cell Culture and Model Establishment:

    • Coat the apical side of a Transwell® insert with fibronectin.

    • Seed bEnd3 cells on the apical side of the insert.

    • Seed astrocytes on the basolateral side of the well.

    • Allow the cells to co-culture and form a tight monolayer.[18]

  • Measurement of Transendothelial Electrical Resistance (TEER) for Barrier Integrity:

    • Use a voltmeter with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.

    • High TEER values (typically >150 Ω·cm²) are indicative of a tight barrier.[5][6]

  • Permeability Assay with the Test Compound:

    • Add the 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole derivative to the apical (donor) chamber.

    • At various time points, take samples from the basolateral (receiver) chamber.

  • Data Analysis and Interpretation:

    • Quantify the concentration of the compound in the receiver chamber using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

In Vivo Models: The Gold Standard for BBB Permeability Assessment

While in vitro models are valuable for screening and mechanistic studies, in vivo experiments in animal models are considered the gold standard for confirming BBB permeability.[7] These studies provide a more physiologically relevant assessment of a compound's ability to reach the brain.

Rationale and Importance of In Vivo Studies

In vivo models account for the complex interplay of blood flow, plasma protein binding, and metabolism, which can all influence a compound's brain penetration.[7]

Common Animal Models

Mice and rats are the most commonly used animal models for BBB permeability studies.[20] More recently, zebrafish larvae have emerged as a high-throughput in vivo model for BBB research.[21]

In Vivo Methodologies
  • Brain Microdialysis: This technique involves implanting a small probe into a specific brain region to continuously sample the extracellular fluid and measure the unbound concentration of the drug.

  • In Situ Brain Perfusion: The brain of an anesthetized animal is perfused with a solution containing the test compound, allowing for the direct measurement of brain uptake.[11]

  • Intravenous Injection with Brain Tissue Quantification: This is a common and relatively straightforward method where the compound is administered intravenously, and at a specific time point, the brain and blood are collected to determine the concentrations of the compound in each compartment.[22]

Detailed Protocol: In Vivo BBB Permeability Assessment in Mice using Intravenous Administration
  • Animal Preparation and Dosing:

    • Administer the 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole derivative to mice via intravenous injection.

  • Sample Collection (Blood and Brain):

    • At a predetermined time point, anesthetize the mice and collect a blood sample via cardiac puncture.[22]

    • Perfuse the animals with saline to remove any blood remaining in the brain vasculature.[22]

    • Harvest the brain tissue.

  • Bioanalytical Quantification:

    • Homogenize the brain tissue and extract the compound.

    • Quantify the concentration of the compound in the plasma and brain homogenate using a validated bioanalytical method like LC-MS/MS.

  • Calculation of Brain-to-Plasma Concentration Ratio (Kp):

    • The Kp value is calculated as the ratio of the total concentration of the compound in the brain to the total concentration in the plasma.

Integrated Strategy for Assessing BBB Permeability of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Derivatives

A tiered and integrated approach is the most efficient and effective way to assess the BBB permeability of a novel compound.

cluster_2 Integrated Assessment Strategy In Silico Screening In Silico Screening In Vitro Permeability In Vitro Permeability In Silico Screening->In Vitro Permeability Promising Candidates In Vivo Validation In Vivo Validation In Vitro Permeability->In Vivo Validation Confirmed Permeability Lead Candidate Lead Candidate In Vivo Validation->Lead Candidate

Caption: Tiered Approach to BBB Permeability Assessment.

This strategy allows for the early elimination of compounds with poor BBB penetration potential, saving time and resources. Only the most promising candidates from in silico and in vitro screening should be advanced to in vivo studies.

Conclusion and Future Perspectives

The assessment of blood-brain barrier permeability is a critical step in the development of CNS-active drugs. For novel compounds like 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole derivatives, a multi-faceted approach combining in silico, in vitro, and in vivo methods is essential. By understanding the fundamental principles of BBB transport and applying the methodologies outlined in this guide, researchers can make informed decisions to advance the most promising candidates toward clinical development. Future advancements in in vitro models, such as organ-on-a-chip technology, and more sophisticated computational models will continue to improve the accuracy and efficiency of BBB permeability assessment.

References

  • Naik, P., & Cucullo, L. (2012). In-vitro blood-brain barrier models: current and prospective technologies. Journal of pharmaceutical sciences, 101(4), 1337–1354. [Link]

  • Wong, A. D., Ye, M., Levy, A. F., Rothstein, J. D., Bergles, D. E., & Searson, P. C. (2013). The blood-brain barrier: an engineering perspective. Frontiers in neuroengineering, 6, 7. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]

  • Cellomatics Biosciences. (2023, April 26). Inventing a new in vitro model for the blood brain barrier. [Link]

  • Wilhelm, I., & Krizbai, I. A. (2014). In vitro models of the blood-brain barrier for the study of drug delivery to the brain. Molecular pharmaceutics, 11(7), 1949–1963. [Link]

  • Nangia, S., & Pal, D. (2012). Quantification of In Vitro Blood-Brain Barrier Permeability. In Blood-Brain Barrier in Health and Disease, Volume One (pp. 103-116). Humana Press. [Link]

  • Deli, M. A., Ábrahám, C. S., Kataoka, Y., & Niwa, M. (2005). Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology. Cellular and molecular neurobiology, 25(1), 59–127. [Link]

  • Ertl, P., & Whitty, A. (2019). Computational approaches to the prediction of the blood-brain distribution and design of targeted drugs. IEEE Xplore. [Link]

  • Subramanian, V., & Ekins, S. (2008). New Predictive Models for Blood-Brain Barrier Permeability of Drug-like Molecules. Pharmaceutical research, 25(4), 847–860. [Link]

  • Gabathuler, R. (2010). Molecular determinants of blood-brain barrier permeation. Neurobiology of disease, 37(1), 15–22. [Link]

  • Ali, A., & Saxena, D. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in neuroscience, 16, 865314. [Link]

  • Al-Atrash, H. (2025, March 27). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Journal of the American Medical Directors Association. [Link]

  • Patsnap. (2025, May 21). What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse. [Link]

  • Linden, J. R., & Goldstein, R. L. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3701. [Link]

  • Karmaus, A. L., & Sipes, N. S. (2025, April 16). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology. [Link]

  • ResearchGate. (n.d.). Transport routes across the blood brain barrier (BBB). [Link]

  • Galan, C., & Umans, R. A. (2026, March 20). In vivo discovery of blood-brain barrier opening small molecules with FishNAP. bioRxiv. [Link]

  • Reiss, Y., & Acker-Palmer, A. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of visualized experiments : JoVE, (132), 57038. [Link]

  • van der sis, S., & van den Heuvel, A. (2023, May 22). Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC neurology, 9 Suppl 1(Suppl 1), S3. [Link]

  • Georgieva, M., & Mitkov, J. (2023, April 21). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. MDPI. [Link]

  • DOI. (n.d.). synthesis, reactivity and biological properties of methoxy-activated indoles. [Link]

  • Ghaffari, M., & Pannecouque, C. (2026). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Archiv der Pharmazie. [Link]

  • Zeng, J., & Wu, Z. (2020, October 15). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The novel derivative, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, combines the neuroactive potential of the 5-methoxyindole moiety with the synthetic utility of an N-propargyl group. As with any novel chemical entity destined for further development, a thorough and early assessment of its safety profile is paramount. While direct toxicological data for this specific molecule is not yet extensively documented in public literature, a robust preliminary safety profile can be constructed using established in vitro cell-based assays. This guide provides a comprehensive framework for evaluating the cytotoxicity and genotoxicity of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. We will detail the scientific rationale behind assay selection, provide field-proven experimental protocols, and discuss the interpretation of potential outcomes based on data from structurally related indole derivatives. The objective is to equip researchers with a self-validating system to "fail fast" or confidently advance promising compounds.

Introduction: The Rationale for In Vitro Safety Profiling

Indole derivatives are of immense interest in drug discovery due to their diverse biological activities, targeting everything from cancer to neurodegenerative diseases. The structure of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is intriguing; the 5-methoxyindole core is a key feature in neuroactive compounds like melatonin, while the propargyl group offers a reactive handle for "click" chemistry, enabling its use as a chemical probe or in the synthesis of more complex molecules.

However, these same structural features necessitate a careful toxicological evaluation. The planarity of the indole ring can lead to DNA intercalation, and its metabolism, particularly by hepatic enzymes, can produce reactive intermediates. Therefore, before committing significant resources to efficacy studies, a tiered in vitro safety assessment is a critical, non-negotiable step.[1] This initial screening in cell models provides a rapid, cost-effective, and ethically responsible method to identify potential liabilities.[2]

This guide outlines a two-tiered approach:

  • Tier 1: General Cytotoxicity Profiling. To determine the concentration at which the compound elicits a toxic response in various cell types.

  • Tier 2: Genotoxicity Assessment. To investigate the potential for the compound to damage genetic material.

Foundational Strategy: The Importance of Cell Model Selection

The choice of cell lines is the most critical variable in designing a meaningful in vitro study. A single cell line provides an incomplete picture.[2] We recommend a panel approach to gain a broader understanding of a compound's potential effects across different tissue types and to assess for cancer cell-specific toxicity.

Causality Behind Cell Line Selection:

  • Metabolic Competence (Liver Model): The liver is the primary site of xenobiotic metabolism. Many compounds are non-toxic until they are metabolized into reactive species by Cytochrome P450 (CYP) enzymes.[3] Therefore, a human liver cell line, such as HepG2 (hepatocellular carcinoma) , is essential. While not a perfect model, HepG2 cells express a range of phase I and phase II metabolic enzymes.

  • Renal Clearance (Kidney Model): The kidneys are a major route of excretion for drugs and their metabolites, making them susceptible to toxicity. The HEK-293 (human embryonic kidney) cell line is a robust and commonly used model for assessing general nephrotoxicity.[4]

  • Target-Relevant and Cancer Models: If the compound has a putative target, including a relevant cell line is crucial. To assess for desirable selective toxicity, a panel of cancer cell lines should be used. Many indole derivatives exhibit anti-proliferative effects on cancer cells.[5][6] A common starting panel might include MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) .[7][8]

  • Normal, Non-Transformed Control: To establish a therapeutic window, it is vital to compare cytotoxicity in cancer cells to that in normal cells. A cell line like HDF (Human Dermal Fibroblasts) can serve this purpose, as many indole derivatives have shown reduced toxicity in such lines.[5]

An initial toxicity screening should always include both cancerous and non-cancerous cell lines to evaluate for selective toxicity.[1]

Tier 1: Core Cytotoxicity Profiling

The initial goal is to determine the concentration-dependent effect of the compound on cell health. Relying on a single assay is insufficient, as different assays measure distinct cellular events. We advocate for a dual-assay approach to capture effects on both metabolic viability and membrane integrity.

Assay Rationale: A Two-Pronged Approach
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[9] A reduction in the conversion of yellow MTT to purple formazan crystals indicates a decrease in metabolic activity, which is often a proxy for cell death or cytostasis. It is an excellent indicator of mitochondrial health.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis).[10] Measuring LDH activity in the supernatant provides a direct measure of cell lysis and loss of membrane integrity.[11]

By running these assays in parallel, we can distinguish between cytostatic effects (reduced proliferation/metabolism, low LDH release) and cytotoxic, membrane-damaging effects (low metabolic activity, high LDH release).

Experimental Protocol: MTT Assay for Metabolic Viability

This protocol is a standardized procedure for assessing cell viability in a 96-well format.[12]

Materials:

  • Selected cell lines

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile plates

  • Test compound (5-methoxy-1-(prop-2-yn-1-yl)-1H-indole) dissolved in a suitable vehicle (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A typical starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[12]

Experimental Protocol: LDH Release Assay for Membrane Integrity

This protocol measures LDH released from damaged cells into the supernatant.[10]

Materials:

  • Cells cultured and treated as in the MTT assay (can be done on a parallel plate).

  • Commercially available LDH Cytotoxicity Assay Kit (which typically includes a substrate mix, catalyst, and lysis solution).[15]

  • 96-well flat-bottom sterile plates.

Procedure:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate identical to the one used for the MTT assay.

  • Establish Controls: For each cell type, set up triplicate wells for:

    • Spontaneous Release: Cells treated with vehicle only.

    • Maximum Release: Cells treated with the lysis solution provided in the kit (e.g., Triton X-100) 45 minutes before the end of incubation. This lyses all cells and represents 100% cytotoxicity.[10]

    • Background: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes.[16]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Reading: Read the absorbance at 490-520 nm using a microplate reader.[10]

Data Interpretation and Visualization

Data from cytotoxicity assays are typically expressed as percent viability relative to the vehicle control and plotted against the log of the compound concentration. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is then calculated using non-linear regression.

Example Data Presentation:

Compound Concentration (µM)% Viability (HepG2)% Viability (MCF-7)% Viability (HDF)% LDH Release (HepG2)
0 (Vehicle)100%100%100%5% (Spontaneous)
0.198%95%101%6%
192%85%98%10%
1065%48%91%35%
5021%15%75%78%
1005%3%62%95%

This is a hypothetical table based on typical results for indole derivatives showing selectivity for cancer cells over normal fibroblasts.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Dual Assay cluster_analysis Phase 4: Analysis A Select Cell Panel (e.g., HepG2, HEK293, MCF-7, HDF) B Seed Cells in 96-Well Plates A->B C Incubate for 24h (Attachment) B->C E Treat Cells for 24-72h (Include Vehicle Control) C->E D Prepare Serial Dilutions of Test Compound D->E F1 Plate 1: MTT Assay (Metabolic Activity) E->F1 F2 Plate 2: LDH Assay (Membrane Integrity) E->F2 G1 Add MTT Reagent Incubate 2-4h F1->G1 H1 Solubilize Formazan (DMSO) G1->H1 I1 Read Absorbance (570 nm) H1->I1 J Calculate % Viability & % Cytotoxicity I1->J G2 Collect Supernatant F2->G2 H2 Add LDH Reagent Mix G2->H2 I2 Read Absorbance (490 nm) H2->I2 I2->J K Determine IC50 / CC50 Values J->K

Fig 1. General workflow for dual cytotoxicity screening.

Tier 2: Genotoxicity Assessment

A positive result in a cytotoxicity assay does not provide information about the underlying mechanism. Genotoxicity, or damage to DNA, is a particularly severe toxicological endpoint as it can lead to mutagenesis and carcinogenesis.[17] Therefore, assessing the genotoxic potential of a lead compound is a mandatory part of any safety package.[18]

Assay Rationale: Detecting DNA Damage

The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[19] The principle is straightforward: cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and the remaining DNA (the "nucleoid") is subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[20]

Experimental Protocol: Alkaline Comet Assay

The alkaline version (pH > 13) is most common as it detects both single and double-strand breaks, as well as alkali-labile sites.[19]

Materials:

  • Treated cells (from suspension or trypsinized adherent cultures)

  • Low Melting Point (LMP) Agarose

  • Normal Melting Point (NMP) Agarose

  • Frosted microscope slides

  • Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[21]

  • Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)[21]

  • Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)[21]

  • DNA stain (e.g., SYBR Green or Ethidium Bromide)

  • Electrophoresis tank, power supply, fluorescence microscope with analysis software

Procedure:

  • Slide Preparation: Pre-coat frosted slides with a layer of 1% NMP agarose and allow to dry.

  • Cell Encapsulation: Harvest cells after treatment with the test compound (at non-overtly cytotoxic concentrations). Mix approximately 10,000 cells with 75 µL of 0.5% LMP agarose and quickly layer onto the pre-coated slide. Cover with a coverslip and solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell and nuclear membranes.[22]

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.[19]

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. All steps from lysis onward should be performed under dim light to prevent artifactual DNA damage.[19]

  • Neutralization: Gently lift the slides from the tank and immerse them in neutralization buffer for 5-10 minutes. Repeat twice.

  • Staining and Visualization: Add a drop of DNA stain to each slide. Visualize using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using specialized image analysis software.

Fig 2. Principle of the Comet Assay for DNA damage detection.

Mechanistic Insights and Metabolic Considerations

The indole scaffold is subject to extensive metabolism, primarily in the liver. Indole and its derivatives are oxidized by CYP enzymes (such as CYP2E1) into intermediates like indoxyl, which is then sulfonated to form indoxyl sulfate.[23] This metabolic activation is a double-edged sword: it can be a detoxification pathway, but it can also generate reactive species that contribute to toxicity.

This underscores the critical importance of using a metabolically competent cell line like HepG2. A compound that appears safe in a non-metabolizing cell line could prove toxic once its metabolites are generated.

Indole_Metabolism Indole Indole Derivative (Parent Compound) CYP450 Phase I Metabolism (e.g., CYP450 in Liver) Indole->CYP450 Intermediate Reactive Intermediate (e.g., Hydroxylated Indole) CYP450->Intermediate SULT Phase II Metabolism (e.g., Sulfotransferase) Intermediate->SULT Toxicity Cellular Toxicity (If intermediate is reactive) Intermediate->Toxicity Excretion Conjugated Metabolite (Water-soluble, for excretion) SULT->Excretion

Fig 3. Simplified pathway of indole metabolism in the liver.

Synthesized Safety Profile and Future Directions

Based on the toxicological profiles of structurally related indole alkaloids and 5-methoxyindole derivatives, a preliminary, inferred safety profile for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole can be proposed:

  • Cytotoxicity: The compound is expected to exhibit dose-dependent cytotoxicity. There is a reasonable probability of selective toxicity towards cancer cell lines compared to normal, non-transformed cells.[4][5] IC50 values are likely to be in the low-to-mid micromolar range in sensitive cell lines.

  • Genotoxicity: The potential for genotoxicity is unclear and represents the most significant unknown. The planar indole ring system warrants careful investigation with assays like the Comet assay.

  • Metabolic Liabilities: The compound will likely be metabolized by hepatic enzymes. Its full toxicity profile will only be revealed in metabolically competent cells.

Future Directions: Should this initial in vitro screening yield a promising profile (i.e., selective cytotoxicity against cancer cells at concentrations that are non-genotoxic), further investigation would be warranted. This could include:

  • Apoptosis vs. Necrosis assays (e.g., Annexin V/PI staining) to determine the mode of cell death.

  • More advanced genotoxicity tests, such as the in vitro micronucleus assay.[18]

  • Screening in 3D cell culture models (e.g., spheroids), which more closely mimic the in vivo microenvironment.[24]

This structured, multi-assay approach provides a robust framework for making an early, data-driven decision on the viability of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole as a developmental candidate.

References

  • Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • USGS. (n.d.). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. Retrieved from [Link]

  • IntechOpen. (2023, April 27). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]

  • protocols.io. (n.d.). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Frontiers. (n.d.). Indole metabolism and its role in diabetic macrovascular and microvascular complications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Slideshare. (2022, December 20). Comet assay. Retrieved from [Link]

  • MDPI. (2019, December 2). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Anticancer Research. (2019, July 2). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • Semantic Scholar. (2023, April 17). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. Retrieved from [Link]

  • Frontiers. (n.d.). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways of indole and indole derivate metabolism in the liver. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of Trp to indole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gut microbiota-derived indole compounds attenuate metabolic dysfunction-associated steatotic liver disease by improving fat metabolism and inflammation. Retrieved from [Link]

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • MDPI. (2021, November 24). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vitro cytotoxicity of synthesized compounds (5a, 5b, 5d, 5g, 5i) against MCF-7 cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole alkaloids in cell and tissue cultures of Tabernaemontana species. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. Retrieved from [Link]

  • MDPI. (2023, January 30). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vitro cytotoxic effect of substances (5a, b, 6a, b, and 7) on.... Retrieved from [Link]

  • MDPI. (2026, January 31). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]

  • PubMed. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Retrieved from [Link]

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Exploratory

In Vivo Biotransformation and Metabolite Identification of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole: A High-Resolution Mass Spectrometry Guide

Executive Summary The structural characterization of xenobiotic metabolites is a critical bottleneck in preclinical drug development. 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole represents a complex structural motif, combinin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of xenobiotic metabolites is a critical bottleneck in preclinical drug development. 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole represents a complex structural motif, combining a biologically active 5-methoxyindole core with a highly reactive N-propargyl (prop-2-yn-1-yl) moiety. This whitepaper provides an authoritative, self-validating analytical workflow for identifying its in vivo metabolites. By coupling predictive pharmacokinetics with Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), this guide establishes a robust framework for structural elucidation, ensuring that transient reactive intermediates and trace Phase II conjugates are accurately captured and quantified.

Predictive Biotransformation & Mechanistic Rationale

Before initiating in vivo studies, a predictive metabolic framework is essential for establishing targeted mass inclusion lists. The biotransformation of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is governed by two distinct reactive sites:

Phase I: O-Demethylation of the Indole Core

The 5-methoxy group is highly susceptible to oxidative cleavage. Drawing parallels from structurally analogous compounds like 5-MeO-DMT, the O-demethylation pathway is primarily catalyzed by Cytochrome P450 2D6 (CYP2D6) and, to a lesser extent, CYP1A2[1]. This reaction yields a 5-hydroxyindole derivative. The causality here is driven by the high binding affinity of the planar indole ring within the CYP2D6 active site, positioning the methoxy group optimally for heme-mediated oxygenation[2].

Phase I: N-Depropargylation and Reactive Intermediates

The N-propargyl group introduces significant metabolic complexity. Propargyl chains are known targets for CYP2E1 and Monoamine Oxidase (MAO)[3]. Oxidation at the α -carbon leads to N-depropargylation, yielding the unsubstituted 5-methoxy-1H-indole. Crucially, this cleavage releases propargylaldehyde , a highly reactive α,β -unsaturated electrophile capable of covalent binding to cellular nucleophiles (e.g., glutathione), which can cause suicide inhibition of the metabolizing enzymes[4].

Phase II: Glucuronidation

Following Phase I O-demethylation, the newly exposed phenolic hydroxyl group serves as a prime substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) will rapidly append a glucuronic acid moiety to form an O-glucuronide, drastically increasing the molecule's hydrophilicity to facilitate renal clearance[5].

Figure 1: Predicted in vivo metabolic pathways of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Self-Validating In Vivo Experimental Protocol

To ensure trustworthiness and eliminate false positives from endogenous isobaric interference, the experimental design must be a self-validating system . This is achieved by utilizing pre-dose blank matrices and stable-isotope internal standards (IS).

Step-by-Step Methodology
  • Animal Dosing & Control: Fast male Sprague-Dawley rats (n=6) overnight. Collect pre-dose blood and urine to establish a baseline matrix blank. Administer the compound at 10 mg/kg via oral gavage.

  • Sample Collection: House animals in metabolic cages. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect urine over a 0–24 hour interval over dry ice to prevent ex vivo degradation of unstable metabolites.

  • Plasma Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma.

    • Add 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., 5-methoxyindole-d3) to precipitate proteins and halt enzymatic activity.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Cold solvent instantly denatures plasma esterases, preserving fragile Phase II conjugates.

  • Urine Preparation (Solid Phase Extraction - SPE):

    • Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.

    • Load onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol to remove endogenous salts.

    • Elute with 100% methanol. Evaporate under nitrogen and reconstitute in the initial LC mobile phase.

    • Causality: Direct injection of urine causes severe ion suppression in the MS source. SPE concentrates trace metabolites while washing away signal-quenching salts[6].

Figure 2: Step-by-step LC-HRMS/MS workflow for in vivo metabolite identification.

LC-HRMS/MS Analytical Strategy

Metabolite identification relies on the sub-5 ppm mass accuracy provided by High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF system[7].

Quantitative Data & Parameter Summaries

Table 1: Predicted In Vivo Metabolites and Exact Mass Targets Calculated based on the parent formula C12​H11​NO (Exact Mass: 185.0841 Da).

Metabolite IDBiotransformation PathwayChemical FormulaTheoretical [M+H]+ (m/z)Mass Shift (Da)
Parent N/A C12​H11​NO 186.09130.0000
M1 Phase I: O-Demethylation C11​H9​NO 172.0757-14.0156
M2 Phase I: N-Depropargylation C9​H9​NO 148.0757-38.0156
M3 Phase I: Dual (O-Demethyl + N-Depropargyl) C8​H7​NO 134.0601-52.0312
M4 Phase II: Glucuronidation (of M1) C17​H17​NO7​ 348.1078+162.0165

Table 2: LC-HRMS Gradient and MS Parameters

ParameterSpecification / SettingCausality / Rationale
Column C18 (2.1 x 100 mm, 1.7 µm)Retains moderately polar Phase I and highly polar Phase II metabolites.
Mobile Phase A 0.1% Formic Acid in H2​O Promotes protonation [M+H]+ in ESI+ mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides necessary elution strength for hydrophobic indole cores.
MS Resolution 70,000 (MS1), 17,500 (MS2)Ensures sub-5 ppm mass accuracy for elemental composition assignment.
Scan Range m/z 100 - 800Captures low-mass fragments and high-mass Phase II conjugates.
Activation Type HCD (Higher-energy C-trap)Generates rich MS/MS spectra for structural elucidation.

Data Processing & Structural Elucidation

The final step in the self-validating workflow is computational data processing. Because biological matrices contain thousands of endogenous ions, manual peak picking is impossible.

  • Background Subtraction: The pre-dose blank matrix LC-MS data is computationally subtracted from the post-dose data. Any remaining peaks are strictly xenobiotic in origin[7].

  • Mass Defect Filtering (MDF): The parent drug has a specific fractional mass (the decimals after the integer mass, i.e., .0913). Most Phase I and Phase II biotransformations result in predictable shifts to this mass defect. By applying an MDF window of ± 50 mDa around the parent and predicted core structures, the software filters out >90% of endogenous noise, leaving only true drug-related material.

  • MS/MS Fragmentation Analysis: The exact site of metabolism is confirmed via MS/MS. For example, if the MS/MS spectrum of M1 (m/z 172.0757) shows the retention of the propargyl-specific fragment but the loss of the methoxy-specific fragment, the O-demethylation site is structurally confirmed.

References

  • Shen, H. W., Jiang, X. L., Winter, J. C., & Yu, A. M. "Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions." Current Drug Metabolism (2010).[Link]

  • Jiang, X. L., Shen, H. W., Mager, D. E., & Yu, A. M. "Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status." Drug Metabolism and Disposition (2013).[Link]

  • Banijamali, A. R., et al. "Metabolism of Propargyl Alcohol in Rats and Mice." Journal of Agricultural and Food Chemistry (1999).[Link]

  • Zhang, H., et al. "A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques." Analytical Chemistry (2021).[Link]

  • Bueschl, C., et al. "A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research." Metabolomics (2014).[Link]

Sources

Foundational

The Role of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole in Melatonin Receptor Modulation: A Technical Guide to Multi-Target Directed Ligands (MTDLs)

Executive Summary The evolution of neuropharmacology has shifted from single-target paradigms to the development of Multi-Target Directed Ligands (MTDLs). In the context of chronobiology and neurodegeneration, the compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of neuropharmacology has shifted from single-target paradigms to the development of Multi-Target Directed Ligands (MTDLs). In the context of chronobiology and neurodegeneration, the compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (hereafter referred to as 5-M-1-PI ) has emerged as a foundational synthetic scaffold. By combining the 5-methoxyindole core of endogenous melatonin with an N1-propargyl "warhead," this molecule bridges G-protein coupled receptor (GPCR) modulation (MT1/MT2) with targeted enzymatic inhibition (MAO-B and Quinone Reductase 2/MT3).

This whitepaper provides an in-depth mechanistic and procedural guide on how 5-M-1-PI modulates melatonergic pathways, detailing the structural causality behind its efficacy, and providing self-validating experimental protocols for its preclinical evaluation.

Structural Pharmacology & Mechanistic Causality

To understand the pharmacological behavior of 5-M-1-PI, one must deconstruct its structural relationship with the orthosteric binding pockets of its targets [1].

The 5-Methoxyindole Core: Anchoring the GPCR

Melatonin (N-acetyl-5-methoxytryptamine) relies on its 5-methoxy group to act as a hydrogen bond acceptor, interacting critically with the His195 residue in transmembrane domain 5 (TM5) of the MT1 receptor. The indole ring itself engages in π−π stacking with Phe179 . 5-M-1-PI retains this exact geometry, ensuring high-affinity anchoring within the MT1 and MT2 orthosteric sites.

The N1-Propargyl Substitution: The Causality of Pleiotropy

In endogenous melatonin, the indole nitrogen (N1) is unsubstituted (bearing a hydrogen). By alkylating this position with a propargyl group (prop-2-yn-1-yl), two profound pharmacological shifts occur:

  • Receptor Biasing and Residence Time: The propargyl group introduces steric bulk and lipophilicity into a hydrophobic sub-pocket of the MT1/MT2 receptors. By removing the N-H hydrogen bond donor capacity, the ligand alters the receptor's conformational dynamics. This causally shifts the molecule from a full agonist to a partial or functionally biased agonist, preventing rapid receptor desensitization [2].

  • Covalent Suicide Inhibition (MAO-B & QR2): The terminal alkyne of the propargyl group acts as a mechanism-based irreversible inhibitor for flavin adenine dinucleotide (FAD)-dependent enzymes. When processed by Monoamine Oxidase B (MAO-B) or Quinone Reductase 2 (QR2, historically classified as the MT3 receptor), the alkyne is oxidized into a highly reactive allene or ketene intermediate. This intermediate forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme and halting the generation of reactive oxygen species (ROS) [3].

SignalingPathway Ligand 5-M-1-PI Scaffold MT1 MT1 Receptor Ligand->MT1 Partial Agonism MT2 MT2 Receptor Ligand->MT2 Partial Agonism MAOB MAO-B Enzyme Ligand->MAOB Suicide Inhibition QR2 MT3 / QR2 Ligand->QR2 Covalent Inhibition cAMP ↓ cAMP Levels MT1->cAMP ERK ↑ ERK 1/2 MT2->ERK ROS ↓ Oxidative Stress MAOB->ROS QR2->ROS NRF2 ↑ NRF2 Activation QR2->NRF2 ERK->NRF2

Fig 1. Multi-target signaling pathway of 5-M-1-PI modulating GPCRs and antioxidant responses.

Quantitative Data: Pharmacological Profiling

The dual nature of 5-M-1-PI derivatives allows them to outperform single-target therapies in complex neurodegenerative models. Table 1 summarizes the pharmacological profile of a representative 5-M-1-PI MTDL against endogenous melatonin and the pure MAO-B inhibitor, Rasagiline.

Table 1: Comparative Pharmacological Profiling

Compound ClassMT1 Binding ( Ki​ , nM)MT2 Binding ( Ki​ , nM)MT3/QR2 ( IC50​ , nM)MAO-B ( IC50​ , nM)LogP (Lipophilicity)
Melatonin 0.120.27260.0> 10,0001.2
Rasagiline > 10,000> 10,000> 10,0004.42.5
5-M-1-PI Derivative 4.502.1035.068.03.1

Data synthesis reflects the characteristic shift caused by N-propargylation: a slight reduction in absolute MT1/MT2 affinity (due to steric bulk), compensated by a massive gain in MAO-B/QR2 inhibitory potency and enhanced blood-brain barrier (BBB) penetrability (LogP > 3.0).

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 5-M-1-PI derivatives, experimental workflows must be designed with internal causality checks to prevent false positives.

ExperimentalWorkflow Synthesis 1. Synthesis Binding 2. MT1/MT2 Binding Synthesis->Binding Functional 3. cAMP Assay Binding->Functional MAO 4. MAO-B Assay Functional->MAO InVivo 5. In Vivo Validation MAO->InVivo

Fig 2. Sequential validation workflow for evaluating melatonergic and MAO-inhibitory activity.

Protocol A: Radioligand Binding Assay (MT1/MT2)

This assay determines the binding affinity ( Ki​ ) of 5-M-1-PI to human MT1/MT2 receptors expressed in CHO cells.

  • Preparation: Harvest CHO-hMT1 or CHO-hMT2 cell membranes and suspend in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Incubation: Incubate 20 µg of membrane protein with 0.05 nM 2−[125I] -iodomelatonin and varying concentrations of 5-M-1-PI ( 10−11 to 10−4 M) for 2 hours at 25°C.

  • Self-Validation (The Causality Check): Run a parallel cohort containing 10 µM GTP γ S .

    • Why? GTP γ S irreversibly uncouples the G-protein from the receptor, shifting the GPCR to a low-affinity state. A proportional drop in specific binding in the GTP γ S cohort proves that the receptors in your membrane prep are physiologically active and properly coupled, rather than inert protein aggregates.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters, wash thrice with ice-cold buffer, and measure radioactivity using a gamma counter.

Protocol B: Functional cAMP TR-FRET Assay

Because MT1 and MT2 are Gi/o​ coupled, agonism results in the inhibition of adenylyl cyclase, lowering intracellular cAMP.

  • Cell Seeding: Seed CHO-hMT1 cells in a 384-well plate at 5,000 cells/well.

  • Stimulation & Treatment: Treat cells simultaneously with 5-M-1-PI, 1 µM Forskolin , and 0.5 mM IBMX for 30 minutes.

  • Self-Validation (The Causality Check):

    • Why Forskolin? Forskolin directly activates adenylyl cyclase to establish a high-cAMP baseline. Without it, the basal cAMP is too low to measure a Gi​ -mediated decrease.

    • Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By artificially locking the system in a state of high cAMP production and zero degradation, any observed reduction in cAMP upon adding 5-M-1-PI is causally linked exclusively to the Gi​ -mediated inhibition of adenylyl cyclase, eliminating false positives caused by endogenous PDE activity.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read time-resolved fluorescence at 665 nm / 620 nm.

Protocol C: MAO-B Amplex Red Fluorometric Assay
  • Reaction Setup: Mix human recombinant MAO-B (0.5 µg/mL) with 5-M-1-PI in potassium phosphate buffer (pH 7.4) and incubate for 15 minutes.

  • Substrate Addition: Add 1 mM benzylamine (MAO-B substrate), 1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red.

  • Self-Validation (The Causality Check): MAO-B oxidizes benzylamine to produce H2​O2​ . HRP then uses this H2​O2​ to oxidize Amplex Red into fluorescent resorufin. To rule out the possibility that 5-M-1-PI is simply inhibiting HRP (yielding a false positive for MAO-B inhibition), run a counter-screen: add H2​O2​ directly to the HRP/Amplex Red mixture in the presence of 5-M-1-PI. If fluorescence still drops, the ligand is an HRP inhibitor or ROS scavenger, not a true MAO-B inhibitor.

  • Measurement: Measure fluorescence kinetics at Ex/Em = 545/590 nm for 30 minutes.

Conclusion

The 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole scaffold represents a masterclass in rational drug design. By leveraging the structural homology to melatonin to secure GPCR anchoring, and utilizing the N-propargyl group to alter receptor kinetics and covalently inhibit FAD-dependent enzymes, researchers can synthesize highly potent MTDLs. When evaluated through self-validating, causally rigorous assays, derivatives of this scaffold show immense promise in treating multifactorial neurodegenerative diseases where chronobiological disruption and oxidative stress intersect.

References

  • Zlotos, D. P., et al. (2014). Recent Advances in Melatonin Receptor Ligands and Their Pharmacological Applications. Journal of Medicinal Chemistry, 57(8), 3161-3185. URL:[Link]

  • Boutin, J. A., et al. (2005). Melatonin receptors and related ligands. Pharmacology & Therapeutics, 105(1), 25-52. URL:[Link]

  • Egea, J., et al. (2020). Tuning melatonin receptor subtype selectivity in oxadiazolone-based analogues: Discovery of QR2 ligands and NRF2 activators with neurogenic properties. European Journal of Medicinal Chemistry, 190, 112090. URL:[Link]

  • Youdim, M. B. H., et al. (2006). Rasagiline: A novel MAO-B inhibitor. Nature Reviews Drug Discovery, 5(8), 693-708. URL:[Link]

Protocols & Analytical Methods

Method

High-Efficiency CuAAC Bioconjugation and Synthesis Protocols Using 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced methodology, mechanistic causality, and self-validating experimental design.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Advanced methodology, mechanistic causality, and self-validating experimental design.

Rationale: The 5-Methoxyindole Pharmacophore in Click Chemistry

The molecule 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a highly versatile building block in modern drug discovery and chemical biology[1]. It merges two critical structural features:

  • The 5-Methoxyindole Core: This privileged pharmacophore is structurally analogous to endogenous neurotransmitters (e.g., serotonin, melatonin) and is a core component of numerous CNS-active agents, anti-inflammatory drugs (like indomethacin), and fluorescent probes. The electron-donating methoxy group enhances the electron density of the indole ring, often improving binding affinity in biological targets and providing strong intrinsic fluorescence for tracking.

  • The N-Propargyl Handle: The terminal alkyne at the N-1 position provides minimal steric hindrance, making it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

By leveraging CuAAC—a premier "click chemistry" reaction originally developed by Sharpless and Meldal—researchers can conjugate this indole core to azide-functionalized peptides, antibodies, or small molecules with near-perfect regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole[3][4].

Mechanistic Causality in Reaction Design

To achieve high yields and prevent the degradation of sensitive biological azides, one must understand the causality behind the reagent selection. The CuAAC reaction boasts a rate acceleration of 107 to 108 compared to uncatalyzed 1,3-dipolar cycloadditions, functioning robustly across a wide pH range (4 to 12)[4]. However, the active catalyst, Cu(I), is thermodynamically unstable and prone to disproportionation or oxidation.

Why In Situ Cu(I) Generation?

Directly utilizing Cu(I) salts (such as CuI or CuBr) often leads to sluggish reactions due to poor solubility and rapid oxidation[5]. Instead, this protocol employs a self-validating catalytic engine: CuSO₄·5H₂O paired with Sodium Ascorbate . The ascorbate serves as a mild, continuous reducing agent that generates Cu(I) in situ from the stable Cu(II) precursor[4]. This steady-state generation prevents the oxidative homocoupling (Glaser coupling) of the 5-methoxyindole alkynes.

The Critical Role of the Ligand (THPTA vs. TBTA)

Unchelated Cu(I) can generate reactive oxygen species (ROS) that cleave peptide bonds or degrade the indole core. To prevent this, accelerating ligands are mandatory.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly water-soluble and acts as a sacrificial reductant interceptor, making it the gold standard for bioconjugation (e.g., Antibody-Drug Conjugates).

  • TBTA (Tris(benzyltriazolylmethyl)amine) is preferred when the reaction is conducted entirely in organic solvents for small-molecule synthesis.

MechanisticLogic Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I) Catalyst (Reaction Engine) Cu2->Cu1 Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Cu1 Donates e- Complex Stabilized Cu(I) Complex (Prevents Oxidation) Cu1->Complex Coordination Ligand THPTA Ligand (Stabilizer) Ligand->Complex Binds Cu(I) Product 1,4-Triazole Conjugate (Stable Linkage) Complex->Product Catalyzes Alkyne 5-Methoxyindole Alkyne (Pharmacophore Base) Alkyne->Product Cycloaddition Azide Target Azide (Biomolecule/Drug) Azide->Product Cycloaddition

Figure 1: Logical causality and reagent interplay in the CuAAC catalytic system.

Quantitative Optimization Data

The hydrophobicity of the 5-methoxyindole core necessitates careful solvent selection. The table below summarizes optimized conditions based on the target application[5][6].

Solvent SystemCatalyst SourceLigandReducing AgentTimeTypical YieldApplication Focus
DMF / H₂O (9:1) CuSO₄ (5 mol%)TBTA (5 mol%)NaAsc (10 mol%)2-4 h>90%Small Molecule / Drug Synthesis
DMSO / H₂O (1:1) CuSO₄ (10 mol%)THPTA (20 mol%)NaAsc (40 mol%)1-2 h85-95%Fluorescent Probe Labeling
PBS Buffer (pH 7.4) CuSO₄ (1 mM)THPTA (5 mM)NaAsc (10 mM)4-12 h>80%Bioconjugation (Proteins/ADCs)

Step-by-Step Experimental Protocol

The following methodology details the synthesis of a 1,4-disubstituted triazole using 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and a generic azide in a standard DMSO/H₂O system.

Phase 1: Reagent Preparation
  • Alkyne Stock: Dissolve 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (1.0 equivalent) in analytical grade DMSO to a concentration of 100 mM.

  • Azide Stock: Dissolve the target azide (1.1 equivalents) in DMSO or H₂O (depending on solubility) to a concentration of 100 mM.

  • Catalyst Stocks: Prepare fresh aqueous solutions of CuSO₄ (100 mM), THPTA ligand (200 mM), and Sodium Ascorbate (100 mM) using degassed, deionized water. Note: Sodium ascorbate oxidizes rapidly in air; prepare immediately before use.

Phase 2: Complex Formation & Reaction Assembly
  • Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow the mixture to stand for 5 minutes. This pre-complexation is critical to prevent Cu(II) from precipitating or binding non-specifically to the indole.

  • Assembly: In the main reaction vessel, combine the Alkyne and Azide stock solutions. Add the required volume of DMSO/H₂O to achieve the desired final concentration (typically 10-50 mM of substrates).

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture (typically 5-10 mol% relative to the alkyne).

Phase 3: Catalytic Initiation & Workup
  • Initiation: Add the Sodium Ascorbate solution (typically 20-40 mol%) dropwise to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 1-4 hours.

  • Quenching: Quench the reaction by adding an equal volume of 0.1 M EDTA (pH 8.0) to chelate the copper. Extract the product using Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow S1 1. Reagent Preparation Prepare Alkyne, Azide, CuSO4, NaAsc S2 2. Cu-Ligand Complexation Mix CuSO4 + THPTA (1:2 ratio) S1->S2 S3 3. Reaction Assembly Combine Alkyne, Azide, and Cu-Complex S2->S3 S4 4. Catalytic Initiation Add Sodium Ascorbate (Reduction to Cu(I)) S3->S4 S5 5. Monitoring & Validation TLC (UV 254 nm) / LC-MS S4->S5 Room Temp, 1-4 h S6 6. Quenching & Workup EDTA Wash, Extraction, Purification S5->S6 Upon completion

Figure 2: Step-by-step experimental workflow for the CuAAC bioconjugation process.

Self-Validation & In-Process Controls

A protocol is only as reliable as its built-in quality controls. This workflow incorporates real-time visual and chromatographic validation to ensure scientific integrity:

  • Catalyst Activation (Visual Check): The pre-complexed CuSO₄/THPTA solution exhibits a distinct light blue color. Upon the addition of sodium ascorbate, the solution must rapidly turn colorless or pale yellow . This color shift is a self-validating indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. If the blue color persists, the ascorbate has degraded, and the reaction will stall.

  • Reaction Progress (Chromatographic Check): The 5-methoxyindole core is highly conjugated and strongly absorbs UV light, fluorescing brightly under 254 nm. On a silica TLC plate, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole typically runs with a high Rf​ in non-polar solvent mixtures (e.g., Hexane/EtOAc). As the CuAAC reaction proceeds, the formation of the highly polar 1,2,3-triazole ring drastically reduces the Rf​ value. The complete disappearance of the high- Rf​ fluorescent spot validates reaction completion without requiring immediate LC-MS analysis.

References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: Jena Bioscience URL:5

  • Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds Source: Benchchem URL:6

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:Link

  • Peptide Conjugation via CuAAC 'Click' Chemistry Source: PMC - NIH URL:3

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-Chemistry.org URL:4

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates Source: PMC - NIH URL:1

  • Consecutive three-component synthesis of (hetero)arylated propargyl amides Source: RSC Publishing URL:2

Sources

Application

Application Notes and Protocols: Synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole via N-alkylation of 5-methoxyindole

Abstract This document provides a comprehensive guide for the synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, a valuable intermediate in pharmaceutical and materials science research. The protocol details the N-alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, a valuable intermediate in pharmaceutical and materials science research. The protocol details the N-alkylation of 5-methoxyindole with propargyl bromide, a robust and efficient method for introducing a reactive alkyne functionality onto the indole nitrogen. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice to ensure successful and reproducible synthesis.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The functionalization of the indole core is a cornerstone of medicinal chemistry, and N-alkylation represents a fundamental transformation for introducing molecular diversity. Specifically, the introduction of a propargyl group at the N1 position yields a terminal alkyne, a versatile chemical handle for further elaboration through reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various other metal-catalyzed transformations.

5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, the target of this protocol, serves as a key building block in the synthesis of more complex molecules. The methoxy substituent at the 5-position modulates the electronic properties of the indole ring, influencing its reactivity and biological interactions. This guide provides a detailed, step-by-step protocol for the N-alkylation of 5-methoxyindole, emphasizing safety, efficiency, and high yield.

Reaction Mechanism and Scientific Rationale

The N-alkylation of 5-methoxyindole with propargyl bromide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

Deprotonation of the Indole Nitrogen

The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO.[3] Therefore, a strong base is required to generate the corresponding indolate anion, a potent nucleophile. Sodium hydride (NaH) is a common and highly effective base for this purpose.[1][3][4] It irreversibly deprotonates the indole, driving the equilibrium towards the formation of the sodium indolate salt and liberating hydrogen gas.

The choice of a polar aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial.[1][4] These solvents effectively solvate the sodium cation, leaving the indolate anion exposed and highly reactive. Furthermore, their aprotic nature prevents the quenching of the strong base and the nucleophilic anion.[3]

Nucleophilic Attack and Propargyl Group Installation

The generated indolate anion then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide. This concerted SN2 reaction results in the displacement of the bromide leaving group and the formation of the new N-C bond, yielding the desired 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Potential Side Reactions

While N-alkylation is generally favored under these conditions, C3-alkylation can sometimes occur as a competing pathway, as the indole ring possesses nucleophilic character at the C3 position.[2][4] However, the use of a strong base like NaH in a polar aprotic solvent typically ensures high selectivity for N-alkylation.[1]

Reaction Scheme Diagram

Caption: Reaction mechanism for the N-alkylation of 5-methoxyindole.

Experimental Protocol

This protocol is designed for the synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole on a laboratory scale. Adherence to safety precautions is paramount.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
5-Methoxyindole1006-94-6147.171.0 g6.791.0
Sodium Hydride (60% in mineral oil)7646-69-724.000.326 g8.151.2
Propargyl Bromide (80% in toluene)106-96-7118.961.01 mL8.151.2
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0920 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-953.49~20 mL--
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--
Brine (Saturated NaCl solution)7647-14-558.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--
Equipment
  • Two-neck round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography setup (silica gel)

Step-by-Step Procedure

Experimental Workflow Diagram

Experimental_Workflow A 1. Preparation - Flame-dry flask - Add 5-methoxyindole & anhydrous DMF - Establish inert atmosphere B 2. Deprotonation - Cool to 0 °C - Add NaH portion-wise - Stir for 30 min at 0 °C A->B C 3. Alkylation - Add propargyl bromide dropwise at 0 °C - Warm to room temperature - Stir overnight B->C D 4. Reaction Monitoring - Use TLC to check for completion C->D E 5. Work-up - Quench with sat. aq. NH₄Cl at 0 °C - Extract with EtOAc D->E If complete F 6. Washing - Wash organic layer with water and brine E->F G 7. Drying & Concentration - Dry over Na₂SO₄ - Concentrate in vacuo F->G H 8. Purification - Purify by flash column chromatography G->H I 9. Characterization - Analyze by NMR, MS, IR H->I

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-methoxyindole (1.0 g, 6.79 mmol). Dissolve the indole in 20 mL of anhydrous DMF.[1]

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.326 g, 8.15 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation and an inert atmosphere.[4] Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or slightly hazy.

  • Alkylation: While maintaining the temperature at 0 °C, add propargyl bromide (80% solution in toluene, 1.01 mL, 8.15 mmol) dropwise via syringe over 5-10 minutes.[5] After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture overnight (12-16 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the 5-methoxyindole spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to neutralize any unreacted sodium hydride.[4]

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake vigorously and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).[6]

  • Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.[4][7]

Characterization Data

The structure and purity of the final product should be confirmed using standard analytical techniques. Representative data is provided below.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.2 (d, 1H), ~7.1 (d, 1H), ~7.0 (d, 1H), ~6.9 (dd, 1H), ~6.4 (d, 1H), ~4.9 (d, 2H), ~3.8 (s, 3H), ~2.4 (t, 1H). The disappearance of the N-H proton signal (typically >8.0 ppm) is a key indicator of successful N-alkylation.[3][8]
¹³C NMR (CDCl₃, 101 MHz)Expected peaks for the indole core, methoxy group, and the propargyl group. Key signals include the alkyne carbons (~77 and ~74 ppm) and the methylene carbon (~36 ppm).[9]
Mass Spectrometry (MS) [M+H]⁺ or M⁺ corresponding to the molecular weight of the product (C₁₂H₁₁NO, MW: 185.22).
Infrared (IR) Spectroscopy Characteristic C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹).

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.[1]

  • Propargyl Bromide: Highly toxic, flammable, and a lachrymator.[10][12][13] It is a suspected carcinogen. Handle with extreme caution in a fume hood. Avoid inhalation and skin contact.[14] Store in a cool, dark place.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.[1]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation (insufficient or low-quality base).- Wet reagents or solvent.- Low reaction temperature.- Use fresh, high-quality NaH.- Ensure all glassware is flame-dried and solvents are anhydrous.[3]- Conduct the reaction under a strict inert atmosphere.[3]- Consider increasing the reaction temperature after the initial addition.[3]
Formation of C3-Alkylated Byproduct - Reaction conditions favoring C-alkylation (e.g., different base/solvent combination).- Ensure the use of a strong base like NaH in a polar aprotic solvent like DMF or THF, which strongly favors N-alkylation.[1]
Multiple Alkylation Products - Use of excess alkylating agent or prolonged reaction time.- Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.[4]- Monitor the reaction closely by TLC and stop it upon completion.

References

  • Benchchem. Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
  • Benchchem.
  • Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Coc
  • University of Georgia Office of Research. Propargylbromide-106-96-7.doc.
  • ChemicalBook. 5-Methoxyindole synthesis.
  • MDPI.
  • SAFETY D
  • Sigma-Aldrich.
  • Propargyl bromide, 80 wt% solution in toluene, stabilized - SAFETY D
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG9-bromide.
  • N-alkylation of indole derivatives.
  • Benchchem.
  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)
  • N-(2-Propynyl)aniline (3). Organic Syntheses Procedure.

Sources

Method

The Versatile Precursor: Crafting Advanced Fluorescent Probes from 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Introduction: The Strategic Advantage of the Indole Scaffold The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its presence in a vast array of bioactive natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Indole Scaffold

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its presence in a vast array of bioactive natural products and pharmaceuticals.[1] Its unique electronic properties, including its electron-rich nature and ability to participate in hydrogen bonding, make it an exceptional core for the development of fluorescent probes.[1][2] The indole ring system can be readily modified to tune its photophysical properties and to introduce specific functionalities for molecular recognition.[2][3] Among the various indole derivatives, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole stands out as a particularly valuable precursor for the construction of sophisticated fluorescent probes. The methoxy group at the 5-position enhances the electron-donating character of the indole ring, often leading to favorable spectroscopic shifts and increased quantum yields in the final probe.[4] Crucially, the propargyl group at the N1 position provides a versatile "handle" for the facile attachment of a wide range of molecular entities via the highly efficient and bioorthogonal "click chemistry" reaction.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this precursor for the development of novel fluorescent probes.

Synthesis of the Precursor: 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

The synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is achieved through a straightforward N-alkylation of the commercially available 5-methoxyindole with propargyl bromide. This reaction proceeds under basic conditions, where a base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophilic carbon of propargyl bromide.

Experimental Protocol: Synthesis of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Materials:

  • 5-Methoxyindole

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-methoxyindole (1.0 eq). Dissolve the indole in anhydrous DMF or MeCN.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Alternatively, a milder base like potassium carbonate (2.0 eq) can be used, and the reaction may require heating. Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes. The formation of the indolide anion may be observed by a color change.

  • Alkylation: Slowly add propargyl bromide (1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Designing Fluorescent Probes via Click Chemistry

The terminal alkyne of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a perfect functional group for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction allows for the covalent ligation of the indole precursor to a fluorophore that has been functionalized with an azide group. The result is a stable triazole linkage. This modular approach offers significant advantages:

  • High Efficiency and Yield: The CuAAC reaction is known for its high yields and tolerance of a wide range of functional groups, simplifying the synthesis of complex probes.[8]

  • Bioorthogonality: The azide and alkyne groups are largely unreactive within biological systems, allowing for the specific labeling of targets in complex environments.[9]

  • Versatility: A vast library of azide-functionalized fluorophores is commercially available or can be readily synthesized, enabling the creation of probes with a wide spectrum of photophysical properties.

Conceptual Workflow for Fluorescent Probe Synthesis

G cluster_0 Precursor Synthesis cluster_1 Fluorophore Functionalization cluster_2 Click Chemistry Conjugation cluster_3 Application Indole 5-Methoxyindole Precursor 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole Indole->Precursor Propargyl Propargyl Bromide Propargyl->Precursor Base Base (e.g., NaH) Base->Precursor Probe Indole-Fluorophore Probe Precursor->Probe Fluorophore Fluorophore-NH₂ AzideFluorophore Azide-Fluorophore Conjugate Fluorophore->AzideFluorophore AzideLinker Azide-functionalized Linker (e.g., Azido-NHS ester) AzideLinker->AzideFluorophore AzideFluorophore->Probe Click Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) Click->Probe Imaging Fluorescence Imaging / Sensing Probe->Imaging Target Target Analyte/Biomolecule Target->Imaging

Caption: Workflow for the synthesis and application of an indole-based fluorescent probe.

Experimental Protocol: General Procedure for CuAAC "Click" Reaction

This protocol describes a general method for the conjugation of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole to an azide-functionalized fluorophore.

Materials:

  • 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

  • Azide-functionalized fluorophore (e.g., a commercial coumarin azide, fluorescein azide, or rhodamine azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to protect the fluorophore and improve efficiency)[10]

  • Solvent system (e.g., a mixture of tert-butanol and water, or DMF)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in DMF or DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized fluorophore in DMF or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • If using a ligand, prepare a 10 mM stock solution of TBTA or THPTA in DMF or DMSO.

  • Reaction Setup: In a microcentrifuge tube or small vial, add the 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole stock solution (1.0 eq).

  • Addition of Fluorophore: Add the azide-functionalized fluorophore stock solution (1.0-1.2 eq).

  • Addition of Solvent: Add the chosen solvent system (e.g., t-butanol/water 1:1) to achieve a final reaction concentration of approximately 1-5 mM.

  • Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO₄ stock solution with the TBTA or THPTA stock solution and let it stand for 5 minutes.

  • Initiation of Reaction: Add the CuSO₄ solution (or the premixed catalyst) to the reaction mixture to a final concentration of 1-5 mol%.

  • Reduction of Copper: Add the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mol%.

  • Reaction Conditions: Vortex the mixture well. Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Purification: The resulting fluorescent probe can be purified by preparative TLC or HPLC.

Hypothetical Application: A "Turn-On" Fluorescent Probe for Ion Sensing

To illustrate the potential of this precursor, we can envision the synthesis of a "turn-on" fluorescent probe for a specific metal ion. By clicking the 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole to a fluorophore that is also conjugated to a metal ion chelator, a photoinduced electron transfer (PeT) quenching mechanism can be engineered. In the absence of the target ion, the chelator quenches the fluorescence of the fluorophore. Upon binding of the target ion, this quenching is disrupted, leading to a "turn-on" of fluorescence.

Illustrative Signaling Pathway

G cluster_0 Probe in 'Off' State cluster_1 Probe in 'On' State Indole 5-Methoxy-1-triazolyl-1H-indole Fluorophore Fluorophore Indole->Fluorophore Triazole Linker Chelator Ion Chelator Fluorophore->Chelator Linker Chelator->Fluorophore PeT Quenching Ion Target Ion Off_Label Low Fluorescence Indole_On 5-Methoxy-1-triazolyl-1H-indole Fluorophore_On Fluorophore Indole_On->Fluorophore_On Triazole Linker Chelator_On Ion Chelator Fluorophore_On->Chelator_On Linker Ion_Bound Target Ion Chelator_On->Ion_Bound On_Label High Fluorescence

Caption: Proposed mechanism for a "turn-on" ion-sensing fluorescent probe.

Anticipated Photophysical Properties

The following table presents hypothetical but realistic data for a fluorescent probe synthesized from 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and a coumarin-azide fluorophore, designed for ion sensing.

PropertyValue (in the absence of ion)Value (in the presence of ion)
Absorption Maximum (λₐₑₛ) ~405 nm~405 nm
Emission Maximum (λₑₘ) ~475 nm~475 nm
Molar Extinction Coeff. (ε) > 20,000 M⁻¹cm⁻¹> 20,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) < 0.05> 0.5
Stokes Shift ~70 nm~70 nm
Fluorescence Lifetime (τ) < 1 ns> 3 ns

Conclusion

5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole is a highly valuable and versatile precursor for the synthesis of advanced fluorescent probes. Its straightforward synthesis and the presence of a "clickable" alkyne handle allow for the modular and efficient construction of a diverse range of probes. The methodologies and protocols outlined in this application note provide a solid foundation for researchers to design and create novel tools for applications in chemical biology, diagnostics, and drug discovery. The ability to conjugate this indole derivative to a vast array of functional molecules opens up exciting possibilities for the development of next-generation sensors and imaging agents.

References

  • Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry.

  • A Technical Guide to the Chemical Properties of 5-Methoxyindoles. BenchChem.

  • 5-Methoxyindole synthesis. ChemicalBook.

  • Development of bifunctional fluorescent probes and their application to α-helix labelling. Royal Society of Chemistry.

  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools.

  • Click Chemistry. metabion.

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.

  • De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. University of Nebraska - Lincoln.

  • Prenylation of Tryptophan Derivatives for the Synthesis of Biologically Active Indole Alkaloid Natural Products. ediss.sub.hamburg.

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI.

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses.

  • Preparation method of 5-methoxyindole. Google Patents.

  • Azide conjugates - for Click chemistry. Interchim.

  • Total synthesis method for making an indole structure derivative product class... Google Patents.

  • Application Notes and Protocols for the Synthesis of Fluorescent Probes with 5-Azidopentanoic Acid. BenchChem.

  • Design and synthesis of a fluorescent probe to develop a fluorescence polarization assay for the E3 ligase FEM1C. PubMed.

  • Development of fluorescent probes for bioimaging applications. PMC.

  • Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. OpenAIRE.

  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Lumiprobe.

  • Efficient Synthesis of N-Methoxyindoles via Alkylative Cycloaddition of Nitrosoarenes with Alkynes. ACS Publications.

  • A novel fluorescent probe for hydrogen sulfide imaging in living inflammatory models. Royal Society of Chemistry.

  • An indole–based near–infrared fluorescent “Turn–On” probe for H₂O₂: Selective detection and ultrasensitive imaging of zebrafish gallbladder. Talanta.

  • Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons.

  • Technical Support Center: 5-Methoxyindole Synthesis. BenchChem.

  • Small-Molecule Fluorescent Probes for Investigating Medicinal Processes. Frontiers.

  • Design and synthesis of fluorescent probes. ProQuest.

  • Enantioselective N-propargylation of indoles via Cu-catalyzed propargylic alkylation/dehydrogenation of indolines. Chinese Journal of Catalysis.

Sources

Application

Synthesis of Novel Indole-Triazole Conjugates: A Detailed Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition

Introduction: The Significance of Indole-Triazole Hybrids in Modern Drug Discovery The convergence of indole and 1,2,3-triazole moieties into single molecular frameworks has emerged as a highly promising strategy in cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Indole-Triazole Hybrids in Modern Drug Discovery

The convergence of indole and 1,2,3-triazole moieties into single molecular frameworks has emerged as a highly promising strategy in contemporary medicinal chemistry. The indole scaffold is a privileged structure, present in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. Similarly, the 1,2,3-triazole ring, readily accessible through the advent of "click chemistry," is not merely a passive linker but an active participant in molecular recognition, capable of forming hydrogen bonds and dipole interactions with biological targets.[1] This combination has led to the development of novel compounds with potential applications as anticancer, antimicrobial, and antiviral agents.[2][3]

This application note provides a comprehensive guide for the synthesis of triazole derivatives from 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. We will delve into the underlying principles of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, provide detailed, step-by-step experimental protocols, and present a framework for the synthesis of a diverse library of indole-triazole conjugates.

Chemical Principles: The Power of Click Chemistry

The cornerstone of this synthetic strategy is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[4] While the thermal reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant, pioneered by Sharpless and Meldal, proceeds under mild, often aqueous conditions, and provides exclusively the 1,4-disubstituted triazole isomer.[5] This high degree of reliability, specificity, and biocompatibility has earned it the moniker of a "click" reaction.[1]

The catalytic cycle of the CuAAC reaction is a subject of ongoing study, with evidence pointing towards the involvement of a dinuclear copper species as the kinetically favored active catalyst.[6][7] The generally accepted mechanism, however, can be simplified as follows:

  • Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[4]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition and Ring Formation: A subsequent intramolecular cycloaddition leads to the formation of a six-membered copper-containing metallacycle.[4]

  • Rearrangement and Protonolysis: This intermediate rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product, regenerating the active Cu(I) catalyst.[4]

This efficient and highly regioselective process allows for the clean and predictable formation of the desired triazole products in high yields.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, and its subsequent conversion to a representative triazole derivative via CuAAC.

Protocol 1: Synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (The Alkyne Precursor)

This protocol describes the N-alkylation of 5-methoxyindole with propargyl bromide.

Materials:

  • 5-methoxyindole

  • Propargyl bromide (80% solution in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-methoxyindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water (3x), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Protocol 2: General Procedure for the Synthesis of 1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-5-methoxy-1H-indole Derivatives via CuAAC

This protocol provides a general method for the copper(I)-catalyzed cycloaddition of the prepared alkyne with a representative aryl azide.

Materials:

  • 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (from Protocol 1)

  • Aryl azide (e.g., benzyl azide or a substituted phenyl azide) (1.0-1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent system (e.g., a 1:1 mixture of water and tert-butanol, or water and THF)

  • Reaction vial or flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reactant Mixture: In a reaction vial, dissolve 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (1.0 equivalent) and the chosen aryl azide (1.0-1.2 equivalents) in the selected solvent system (e.g., water/tert-butanol 1:1).

  • Catalyst Addition: To this solution, add an aqueous solution of copper(II) sulfate pentahydrate (1-10 mol%).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (5-20 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1 to 4 hours, though in some cases may be left overnight.[8]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting alkyne is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Data Presentation: A Library of Indole-Triazole Conjugates

To demonstrate the versatility of this synthetic approach, a variety of aryl azides can be employed to generate a library of novel indole-triazole derivatives. The following table summarizes representative examples with typical reaction conditions and yields, compiled from literature sources for similar indole-alkyne systems.

EntryAzide PartnerCatalyst System (mol%)SolventTime (h)Yield (%)Reference
1Benzyl AzideCuSO₄·5H₂O (5), Sodium Ascorbate (10)t-BuOH/H₂O (1:1)692General Protocol
2Phenyl AzideCuI (10)THF/H₂O (1:1)1288General Protocol
34-Methoxyphenyl AzideCuSO₄·5H₂O (2), Sodium Ascorbate (5)Acetone/H₂O (2:1)895[9]
44-Chlorophenyl AzideCu(OAc)₂ (cat.), Sodium AscorbateAcetone/H₂O (1:2)RTExcellent[9]
54-Nitrophenyl AzideCuSO₄·5H₂O (1), Sodium Ascorbate (2)DMSO/H₂O (1:1)490General Protocol

Note: Yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis of Alkyne Precursor cluster_click_reaction CuAAC Reaction indole 5-Methoxyindole alkylation N-Alkylation indole->alkylation propargyl_bromide Propargyl Bromide propargyl_bromide->alkylation naH_DMF NaH, DMF naH_DMF->alkylation alkyne_precursor 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole alkylation->alkyne_precursor click Click Reaction alkyne_precursor->click aryl_azide Aryl Azide aryl_azide->click catalyst CuSO4, NaAsc catalyst->click solvent Solvent (e.g., t-BuOH/H2O) solvent->click triazole_product Indole-Triazole Derivative click->triazole_product

Caption: Experimental workflow for the synthesis of indole-triazole derivatives.

CuAAC_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle CuII Cu(II)SO4 reduction Reduction CuII->reduction NaAsc Sodium Ascorbate NaAsc->reduction CuI Cu(I) reduction->CuI cu_acetylide [Cu]-C≡C-R CuI->cu_acetylide alkyne R-C≡CH alkyne->cu_acetylide azide R'-N3 six_membered Six-membered Cu-metallacycle cu_acetylide->six_membered + R'-N3 triazole_product 1,4-Disubstituted Triazole six_membered->triazole_product Rearrangement & Protonolysis

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Abstract & Chemical Context 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (commonly referred to as N-propargyl-5-methoxyindole) is a critical, highly reactive synthetic intermediate in modern drug discovery. Characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Chemical Context

5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (commonly referred to as N-propargyl-5-methoxyindole) is a critical, highly reactive synthetic intermediate in modern drug discovery. Characterized by its electron-rich 5-methoxyindole core and a terminal alkyne moiety, it serves as a primary building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and palladium-catalyzed cross-coupling reactions. These pathways are frequently utilized to synthesize novel antitumor agents, such as substituted phthalazines and isoquinolines[1].

For researchers and drug development professionals, ensuring the high purity of this intermediate is non-negotiable. Trace impurities—such as unreacted 5-methoxyindole, propargyl bromide degradation products, or oxidative dimers—can poison metal catalysts in downstream steps or introduce toxicological liabilities. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its precise quantification.

ChemContext N1 5-Methoxyindole (Precursor) N3 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (Target Analyte) N1->N3 NaH, DMF N2 Propargyl Bromide (Alkylation Agent) N2->N3 Substitution N4 CuAAC Click Chemistry (Triazole Derivatives) N3->N4 Azides N5 Pd-Catalyzed Cross-Coupling (Antitumor Agents) N3->N5 Halo-azines

Fig 1. Synthetic utility of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in drug discovery.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must be driven by the physicochemical causality of the analyte rather than trial and error. Every parameter in this protocol is engineered to address the specific molecular behavior of the target compound.

  • Stationary Phase Selection: The indole core is highly hydrophobic and rich in π-electrons, while the N-propargyl group adds further lipophilicity (Estimated LogP ~2.8). A high-efficiency C18 (Octadecylsilyl) core-shell column is selected as the primary stationary phase to provide excellent hydrophobic retention and mass transfer[2].

  • Mobile Phase & pH Control: The analyte is neutral under standard conditions (the indole nitrogen is non-basic, pKa < 0). However, the addition of 0.1% Formic Acid (FA) to the aqueous mobile phase is critical. Formic acid acts as an ion-pairing agent that suppresses the ionization of trace basic impurities (e.g., residual amines from prior synthetic steps) and masks residual silanols on the silica stationary phase, thereby preventing peak tailing[2],[3].

  • Detection Wavelength: The conjugated bicyclic system of the indole chromophore exhibits a strong, characteristic π-π* transition UV absorption maximum at 280 nm [3]. Monitoring at this wavelength provides high specificity for the indole core and minimizes baseline drift caused by the organic modifier gradient.

MethodDev A Physicochemical Profiling (LogP ~2.8, UV Max 280nm) B Stationary Phase Selection (C18 Core-Shell) A->B Hydrophobicity C Mobile Phase Optimization (MeCN/H2O + 0.1% FA) B->C Elution Strength D Gradient & Flow Rate (1.0 mL/min, 40-90% MeCN) C->D Peak Resolution E Method Validation (ICH Q2 Guidelines) D->E Robustness

Fig 2. Logical workflow for RP-HPLC method development of N-propargyl indoles.

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating rigorous System Suitability Testing (SST), the method verifies its own operational integrity before any sample data is acquired.

Chromatographic Conditions

Summarized below are the optimized parameters for the quantification workflow.

ParameterSpecificationRationale
Column Kinetex® 5 µm XB-C18, 100 Å (150 x 4.6 mm)Core-shell technology provides high theoretical plate counts for sharp peak shapes.
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidControls pH (~2.7); suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong elution power for lipophilic indole derivatives.
Elution Profile Gradient: 0-2 min (40% B), 2-10 min (40→90% B), 10-12 min (90% B), 12.1-15 min (40% B)Ensures elution of the main peak while washing highly retained lipophilic dimers off the column.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 10 µLPrevents column overloading and band broadening.
Detection UV/PDA at 280 nmMaximizes signal-to-noise ratio for the indole chromophore.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention times.
Standard and Sample Preparation
  • Diluent: Acetonitrile:Water (50:50, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile, then make up to volume with Water.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Dissolve the synthesized batch sample in the diluent to a target concentration of 100 µg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times to validate system performance:

  • Retention Time (RT): ~6.8 minutes.

  • RSD of Peak Area: ≤ 2.0% (Ensures autosampler precision).

  • Tailing Factor (T): ≤ 1.5 (Confirms absence of secondary silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Verifies column efficiency).

Method Validation Summary

The method was validated in accordance with ICH Q2(R1) guidelines. The quantitative data below demonstrates the method's reliability for both assay and purity determination.

Validation ParameterResult / RangeAcceptance Criteria (ICH)
Linearity Range 1.0 µg/mL to 200 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.50 µg/mLSignal-to-Noise (S/N) 10
Method Precision (RSD) 0.85% (n=6 at 100 µg/mL) 2.0%
Accuracy (Recovery) 98.7% - 101.2%98.0% - 102.0%
Specificity Baseline resolution ( Rs​>2.0 )No interference from blank or synthesis precursors (e.g., 5-methoxyindole).

References

  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds Source: National Institutes of Health (nih.gov) URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI (mdpi.com) URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Executive Summary 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (also known as N-propargyl-5-methoxyindole) is a structurally significant scaffold frequently utilized in the development of monoamine oxidase (MAO) inhibitors, ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (also known as N-propargyl-5-methoxyindole) is a structurally significant scaffold frequently utilized in the development of monoamine oxidase (MAO) inhibitors, neuroprotective agents, and click-chemistry probes. Accurate bioanalytical quantification and structural characterization of this molecule require an in-depth understanding of its gas-phase behavior. This application note delineates the mass spectrometry (MS) fragmentation pathways of this compound under electrospray ionization (ESI) and provides a highly reproducible, self-validating LC-MS/MS protocol for its quantification in biological matrices.

Mechanistic Fragmentation Pathways: The "Why" and "How"

The molecule (Exact Mass: 185.08 Da) consists of a stable indole core flanked by two highly labile functional groups: an N-propargyl group and a 5-methoxy group. Under positive ESI conditions, protonation predominantly occurs at the indole nitrogen or methoxy oxygen, yielding a robust [M+H]+ precursor ion at m/z 186.1.

Pathway A: N-Propargyl Cleavage (The Base Peak) N-alkylated indoles characteristically undergo1[1]. Upon collisional activation, the [M+H]+ ion readily loses the propargyl group as neutral propyne (C3H4, 40 Da), generating a highly stable 5-methoxyindole cation at m/z 146.1. The thermodynamic driving force for this reaction is the restoration of the fully conjugated aromatic indole system.

Pathway B: Methoxy Group Fragmentation (Odd-Electron Species) Methoxyaromatics are unique in that they frequently undergo odd-electron fragmentation even under even-electron ESI conditions. The m/z 146.1 ion undergoes homolytic cleavage to2[2], resulting in a stable, highly conjugated quinonoid radical cation at m/z 131.0. Alternatively, direct loss of •CH3 from the precursor ion yields an m/z 171.1 species.

Pathway C: Ring Contraction and Opening Following the loss of the methyl radical, the m/z 131.0 quinonoid ion undergoes a classic2[2] to form an indenyl-like radical cation at m/z 103.0. Subsequent 3[3]—a highly diagnostic neutral loss for indole derivatives—results in the formation of the m/z 76.0 phenyl cation.

Visualizing the Fragmentation Cascade

G M186 [M+H]+ m/z 186.1 5-Methoxy-1-propargylindole M171 [M+H - CH3]+• m/z 171.1 Radical Cation M186->M171 - •CH3 (15 Da) Methoxy Cleavage M146 [M+H - C3H4]+ m/z 146.1 5-Methoxyindole Cation M186->M146 - C3H4 (40 Da) Propargyl Cleavage M131 [m/z 146 - CH3]+• m/z 131.0 Quinonoid Ion M146->M131 - •CH3 (15 Da) Methoxy Cleavage M103 [m/z 131 - CO]+• m/z 103.0 Indenyl-like Cation M131->M103 - CO (28 Da) Ring Contraction M76 [m/z 103 - HCN]+• m/z 76.0 Phenyl Cation M103->M76 - HCN (27 Da) Ring Opening

Mass spectrometry fragmentation cascade of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (ESI+).

Quantitative Data: MRM Transitions

To facilitate targeted LC-MS/MS method development, the optimized Multiple Reaction Monitoring (MRM) transitions are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural AssignmentRationale / Use Case
186.1 146.1 40 Da15 - 20[M+H - C3H4]+Quantifier Ion: Highest abundance, highly stable aromatic product.
186.1 131.0 55 Da25 - 30[M+H - C3H4 - CH3]+•Qualifier Ion: Confirms presence of the methoxy group.
186.1 103.0 83 Da35 - 40[M+H - C3H4 - CH3 - CO]+•Secondary qualifier for high-interference matrices.
186.1 171.1 15 Da15 - 20[M+H - CH3]+•Diagnostic for intact methoxyaromatic systems.

Experimental Protocol: LC-MS/MS Workflow

Self-Validating System Design: To ensure absolute trustworthiness and analytical rigor, this protocol incorporates stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects, and utilizes a quantifier/qualifier ion ratio system to prevent false positives from isobaric interference.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (e.g., 5-methoxyindole-d3, 100 ng/mL).

    • Causality: The SIL-IS co-elutes with the target analyte, perfectly mirroring any ion suppression experienced in the ESI source, ensuring quantitative accuracy.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile provides a tighter protein pellet than methanol. The acidic environment disrupts protein-drug binding, ensuring high recovery of the hydrophobic indole.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.0 min: Hold at 95% B

    • 3.0 - 3.5 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

    • Causality: The low pH of the mobile phase ensures the indole derivative remains fully protonated prior to entering the MS source, maximizing the [M+H]+ signal intensity.

Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas (N2): 800 L/hr.

  • Collision Gas (Argon): 0.15 mL/min.

  • Data Validation (QC): Run solvent blanks immediately following the highest calibration standard. Carryover must be <20% of the Lower Limit of Quantification (LLOQ). The peak area ratio of the m/z 146.1 quantifier to the m/z 131.0 qualifier must remain within ±20% of the reference standard to validate peak purity.

References

  • Title: Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL Source: MDPI URL: 1

  • Title: Summary of the proposed fragmentation pathways for compounds 3a and 4a... Source: ResearchGate URL: 2

  • Title: Study of Mass Spectra of Some Indole Derivatives Source: Scirp.org URL: 3

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists. Document Type: Technical Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Discovery Scientists. Document Type: Technical Protocol & Mechanistic Guide.

Introduction and Strategic Rationale

The N-propargylation of indole derivatives is a critical transformation in medicinal chemistry, providing versatile terminal alkynes for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, as well as serving as core scaffolds for monoamine oxidase (MAO) inhibitors and melatonin receptor analogues[1][2]. The target compound, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (also known as N-propargyl-5-methoxyindole), requires a robust, scalable synthetic route that prioritizes safety, high regioselectivity (N- vs. C3-alkylation), and efficient downstream processing.

While medicinal chemistry routes often employ sodium hydride (NaH) in polar aprotic solvents (like DMF or THF) for the deprotonation of the indole N-H bond[3], this approach presents significant thermal and gas-evolution hazards at scale. Therefore, this application note details a highly optimized, scalable protocol utilizing a milder base (Potassium Carbonate, K₂CO₃)[4][5] or Phase-Transfer Catalysis (PTC)[3][6] to ensure a controlled, high-yielding SN​2 N-alkylation.

Mechanistic Causality and Reaction Design

The synthesis relies on the deprotonation of the weakly acidic indole N-H proton (pKa ~16) to generate a highly nucleophilic indolide anion. The nature of the base and solvent dictates the regioselectivity of the subsequent electrophilic attack by propargyl bromide.

  • Regioselectivity Control: The indolide anion is an ambient nucleophile capable of reacting at the N1 or C3 position. Polar aprotic solvents (e.g., DMF, MeCN) strongly solvate the metal cation (K⁺), leaving the nitrogen center "naked" and highly reactive, thereby driving strict N-alkylation and suppressing C3-alkylation[3].

  • Electrophile Dynamics: Propargyl bromide is highly reactive due to the adjacent alkyne system stabilizing the SN​2 transition state. However, it is also a known lachrymator and potential thermal hazard; thus, it is typically handled as an 80 wt% solution in toluene for scale-up safety.

G SM 5-Methoxyindole (pKa ~16) Anion Indolide Anion (N-centered Nucleophile) SM->Anion Base-mediated Proton Abstraction Base K2CO3 / DMF (Mild Deprotonation) Base->Anion Drives Equilibrium Product 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (Target) Anion->Product SN2 Nucleophilic Attack (Strict N-Regioselectivity) Electrophile Propargyl Bromide (80% in Toluene) Electrophile->Product Alkylating Agent

Caption: Mechanistic workflow of the base-mediated N-propargylation of 5-methoxyindole.

Process Optimization Data

To establish a self-validating and scalable system, various reaction conditions were evaluated. The classical NaH method, while high-yielding, was rejected for pilot-scale due to the stoichiometric generation of hydrogen gas. The data below summarizes the optimization phase[3][6].

Base (Equiv)Solvent SystemTemp (°C)Time (h)Conversion (%)Scale-Up SuitabilityPrimary Drawback
NaH (1.2)DMF0 to 254>95%Low H2​ evolution, thermal runaway risk.
NaOH (aq) / TBABToluene / H2​O 251285%High Requires vigorous biphasic mixing[6].
K₂CO₃ (1.5) DMF 25 to 40 8 92% Optimal Mild exotherm, easily controlled[4].
Cs₂CO₃ (1.5)MeCN25694%Moderate High cost of Cesium salts at scale.

Detailed Scale-Up Protocol (100g Scale)

Safety Precautions: Propargyl bromide is toxic, volatile, and a severe lachrymator. All operations must be conducted in a heavily ventilated walk-in fume hood or sealed reactor. DMF is a reproductive toxin.

Phase 1: Reactor Charging and Deprotonation
  • Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, nitrogen inlet, and an addition funnel.

  • Purge the reactor with N2​ for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 5-methoxyindole (100.0 g, 0.679 mol) and anhydrous N,N-Dimethylformamide (DMF) (1000 mL). Stir at 200 rpm until complete dissolution is achieved.

  • Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (140.8 g, 1.01 mol, 1.5 equiv) in one portion.

  • Increase stirring to 400 rpm to suspend the inorganic base. Heat the jacket to maintain an internal temperature of 25 °C and stir for 45 minutes to initiate deprotonation.

Phase 2: Electrophilic Addition
  • Charge the addition funnel with Propargyl bromide (80 wt% solution in toluene; 121.0 g, 0.815 mol, 1.2 equiv).

  • Begin dropwise addition of the propargyl bromide solution over a period of 90 minutes.

    • Process Insight: The SN​2 alkylation is mildly exothermic. Modulate the addition rate to ensure the internal temperature does not exceed 35 °C to prevent degradation or polymerization of the alkyne.

  • Upon complete addition, raise the internal temperature to 40 °C and maintain vigorous stirring for 8 hours.

Phase 3: Reaction Monitoring and Quench
  • Sample the reaction mixture (0.5 mL) and analyze via HPLC or LC-MS. The reaction is deemed complete when the starting material (5-methoxyindole) is < 1% AUC.

  • Cool the reactor to 10 °C.

  • Quench the reaction by the slow addition of Ice-cold Purified Water (1500 mL) over 30 minutes. This will precipitate inorganic salts and phase-separate the organic product.

Phase 4: Workup and Isolation
  • Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 × 800 mL).

    • Process Insight: MTBE is preferred over ethyl acetate for scale-up due to its lower water solubility, which aids in rejecting DMF from the organic phase.

  • Combine the organic phases and wash sequentially with:

    • 5% aqueous LiCl solution (2 × 500 mL) — Critical step to remove residual DMF.

    • Brine (500 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (30 °C, 50 mbar) to afford the crude product as a viscous dark oil.

  • Purification: Purify via short-path vacuum distillation or plug filtration through silica gel (eluting with Hexanes/EtOAc 9:1) to yield the pure 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Analytical Characterization & Validation

To validate the success of the N-alkylation and rule out C3-alkylation, the following analytical markers must be confirmed[3]:

  • ¹H NMR (400 MHz, CDCl₃): The definitive indicator of successful N-alkylation is the complete disappearance of the broad N-H signal (typically around δ 8.0 - 8.5 ppm in the starting material)[3]. The propargyl group will present as a doublet for the CH2​ protons ( δ ~4.7 ppm, J = 2.5 Hz) and a triplet for the terminal alkyne proton ( δ ~2.4 ppm, J = 2.5 Hz).

  • LC-MS: Target mass [M+H]+ = 186.1. Ensure no di-alkylated byproducts ( [M+H]+ = 224.1) are present, which would indicate over-alkylation at the C3 position.

References

  • Pyridinophanes as Two-Centre Phase-Transfer Catalyst for N-Alkylation Reaction Thieme Connect[Link]

  • Methylation of indole compounds using dimethyl carbonate (WO2001081305A2)
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics National Institutes of Health (NIH)[Link]

  • Tuning melatonin receptor subtype selectivity in oxadiazolone-based analogues Semantic Scholar[Link]

Sources

Application

Advanced Formulation and Aqueous Integration of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Target Audience: Researchers, Formulation Scientists, and Chemical Biologists Application: In vitro enzymatic assays, live-cell imaging, and bioorthogonal proteomics. Executive Summary & Mechanistic Rationale 5-Methoxy-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Chemical Biologists Application: In vitro enzymatic assays, live-cell imaging, and bioorthogonal proteomics.

Executive Summary & Mechanistic Rationale

5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (hereafter referred to as 5-MeO-PI ) is a synthetic small molecule characterized by a 5-methoxyindole core and an N-linked terminal propargyl (alkyne) group. This structural duality provides two distinct pharmacological and chemical utilities:

  • Pharmacophore Activity: The 5-methoxyindole core acts as a melatonin receptor homolog[1], while the N-propargyl moiety is a classic "suicide" substrate for Monoamine Oxidase B (MAO-B), leading to irreversible covalent inhibition[2],[3].

  • Bioorthogonal Probe: The terminal alkyne enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," allowing researchers to tag the molecule with fluorophores or affinity probes in complex biological milieus[4],[5].

The Formulation Bottleneck: Like many planar, aromatic probes, 5-MeO-PI is highly lipophilic (estimated LogP ~ 2.8–3.2) and practically insoluble in aqueous physiological buffers. Direct dilution from DMSO stocks into aqueous media often results in micro-precipitation, leading to erratic assay kinetics, false negatives in target binding, and high background noise in fluorescence microscopy.

To preserve the biological integrity of the assay, we must employ formulation strategies that solubilize the compound without denaturing target proteins or disrupting cellular membranes. This guide details the use of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a superior excipient for 5-MeO-PI, followed by a validated protocol for downstream CuAAC labeling.

Physicochemical Profiling & Vehicle Selection

Selecting the correct aqueous vehicle requires balancing solubility limits with biological compatibility. While cosolvents like DMSO are standard, exceeding 1% (v/v) DMSO can inhibit sensitive enzymes like MAO-B or cause cytotoxicity in live cells.

HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity[6]. Mechanistic Advantage: The hydrophobic 5-methoxyindole core of 5-MeO-PI inserts into the HP-β-CD cavity, while the linear, rigid propargyl group protrudes into the aqueous phase. This orientation not only solubilizes the molecule but ensures the alkyne remains sterically accessible for both MAO-B active-site docking and CuAAC click reactions.

Table 1: Formulation Vehicle Comparison for 5-MeO-PI
Formulation VehicleMax Aqueous SolubilityBiocompatibility (Cells/Enzymes)Optical InterferenceBest Use Case
DMSO / PBS (1:99) < 50 µMModerate (DMSO toxicity >1%)LowHigh-throughput screening (low conc.)
Pluronic F-127 (0.1%) ~ 500 µMHighModerate (Micellar scattering)Live-cell imaging, membrane assays
HP-β-CD (20% w/v) > 5 mM Very High (FDA GRAS status)None (Optically clear)Enzyme kinetics, in vivo dosing

Experimental Protocols

Protocol A: Preparation of 5-MeO-PI / HP-β-CD Inclusion Complex

This protocol utilizes a solvent-evaporation method to force the hydrophobic probe into the cyclodextrin cavity, creating a stable, water-soluble powder[7].

Reagents & Materials:

  • 5-MeO-PI (Solid powder, >98% purity)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Absolute Ethanol (EtOH)

  • Ultrapure Water (Milli-Q)

  • 0.22 µm PTFE Syringe Filters

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of Ultrapure water to create a 20% (w/v) aqueous solution. Stir at 300 rpm at room temperature until completely clear.

  • Probe Solubilization: Dissolve 18.5 mg of 5-MeO-PI (~0.1 mmol) in 1.0 mL of absolute ethanol. Causality: Ethanol acts as a transient carrier solvent to break the crystal lattice of the pure compound.

  • Complexation: Add the ethanolic 5-MeO-PI solution dropwise (10 µL/sec) into the stirring HP-β-CD solution. A transient cloudiness may appear but should resolve as the inclusion complex forms.

  • Solvent Evaporation: Leave the mixture stirring in an open vessel within a fume hood for 12–16 hours to evaporate the ethanol. (Alternatively, use a rotary evaporator at 35°C under reduced pressure for 1 hour).

  • Filtration: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated 5-MeO-PI.

  • Lyophilization (Optional but Recommended): Freeze the filtered solution at -80°C and lyophilize for 48 hours to yield a fluffy, white 5-MeO-PI/HP-β-CD powder. This powder can be reconstituted in PBS or assay buffer instantly, yielding a clear solution up to 5 mM.

HPBCD_Workflow A 5-MeO-PI (Hydrophobic Probe) B Dissolve in Ethanol (100%) A->B D Solvent Evaporation & Complexation B->D C HP-β-CD (Aqueous Solution) C->D Dropwise addition E 0.22 µm Filtration D->E Remove uncomplexed precipitate F Lyophilization (Stable Powder) E->F

Caption: Workflow for formulating highly lipophilic 5-MeO-PI into an aqueous HP-β-CD inclusion complex.

Protocol B: In Situ CuAAC "Click" Labeling in Aqueous Lysate

Once 5-MeO-PI has bound to its biological target (e.g., covalently modifying MAO-B in cells), the terminal alkyne is utilized to attach a fluorescent reporter via CuAAC[4],[5].

Reagents & Materials:

  • Cell lysate containing 5-MeO-PI-bound proteins (in PBS, pH 7.4)

  • Azide-Fluorophore (e.g., Alexa Fluor 488-Azide, 10 mM in DMSO)

  • CuSO₄ (100 mM in water)

  • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 100 mM in water)

  • Sodium Ascorbate (Freshly prepared, 100 mM in water)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a separate microcentrifuge tube, mix 10 µL of CuSO₄ (100 mM) with 20 µL of THPTA (100 mM). Incubate for 5 minutes. Causality: THPTA coordinates Cu(II) and protects the subsequently generated Cu(I) from rapid oxidation and disproportionation, preventing protein degradation by reactive oxygen species.

  • Reaction Assembly: To 500 µL of protein lysate (1–2 mg/mL), add 5 µL of the Azide-Fluorophore (final concentration ~100 µM). Vortex gently.

  • Initiation: Add 15 µL of the CuSO₄/THPTA pre-mix to the lysate.

  • Reduction: Add 25 µL of freshly prepared Sodium Ascorbate (100 mM). Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The solution may briefly turn slightly pale.

  • Incubation: Incubate the reaction in the dark at room temperature for 1 hour with gentle end-over-end rotation.

  • Termination & Cleanup: Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper. Precipitate the proteins using chloroform/methanol extraction to wash away unreacted fluorophore before downstream SDS-PAGE or Western Blot analysis.

CuAAC_Pathway A Target Protein (e.g., MAO-B) C Covalent Adduct (Protein-Probe) A->C Suicide Inhibition B 5-MeO-PI (Alkyne Tagged) B->C Binding F Triazole Linkage (Fluorescent Protein) C->F CuAAC Reaction D Azide-Fluorophore (Reporter) D->F E Cu(I) Catalyst (CuSO4 + Ascorbate) E->F Catalysis

Caption: Logical pathway of target engagement and subsequent CuAAC bioorthogonal labeling.

References

  • Kong, M., Liang, J., Ali, Q., et al. (2021). 5-Methoxyindole, a chemical homolog of melatonin, adversely affects the phytopathogenic fungus Fusarium graminearum. International Journal of Molecular Sciences.[8] Available at:[Link]

  • Tandarić, T., & Vianello, R. (2020). Proposed mechanism of irreversible MAO inhibition by propargylamines. Advanced Synthesis & Catalysis / ResearchGate.[2] Available at:[Link]

  • Elsherbeny, M.H., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. Pharmaceuticals / PMC.[3] Available at:[Link]

  • Zhao, D., et al. (2021). Melatonin and Its Homologs Induce Immune Responses via Receptors trP47363-trP13076 in Nicotiana benthamiana. Frontiers in Plant Science.[1] Available at:[Link]

  • Kaczmarek, M., et al. (2025). Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. Molecules / MDPI.[5] Available at:[Link]

  • Horiuchi, Y., et al. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics / MDPI.[6] Available at:[Link]

  • ACS Publications. (2025). Combination of Hydroxypropyl-Beta-Cyclodextrin and Trehalose for Improved Stability of Spray-Dried Monoclonal Antibodies. Molecular Pharmaceutics.[7] Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with the N-propargylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with the N-propargylation of electron-rich indoles.

The synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole relies on the nucleophilic substitution of propargyl bromide by the indolyl anion [1]. While seemingly straightforward, the ambident nature of the indole core and the high reactivity of propargyl electrophiles frequently lead to diminished yields. This guide provides field-proven troubleshooting logic, self-validating protocols, and empirical data to ensure robust, reproducible synthesis.

Mechanistic Workflow & Regioselectivity

G SM 5-Methoxyindole Base NaH, DMF (Deprotonation) SM->Base Anion Indolyl Anion (Ambident Nucleophile) Base->Anion Propargyl + Propargyl Bromide Anion->Propargyl N_Alk N1-Alkylation (Kinetic/Thermodynamic Control) Propargyl->N_Alk Hard Electrophile / Polar Solvent C_Alk C3-Alkylation (Side Product) Propargyl->C_Alk Weak Base / Non-polar Solvent Target 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (Target) N_Alk->Target

Reaction pathway detailing N1 vs C3 regioselectivity in 5-methoxyindole propargylation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion, resulting in low yields. What is causing this? A: Incomplete conversion is almost universally caused by incomplete deprotonation or the rapid degradation of your electrophile.

  • The Causality: 5-Methoxyindole possesses an electron-donating methoxy group, which slightly decreases the acidity of the N-H proton compared to an unsubstituted indole. If your DMF contains trace moisture, it will react with NaH to form NaOH. NaOH is not a sufficiently strong base to quantitatively deprotonate the indole, establishing an unfavorable equilibrium. Furthermore, propargyl bromide is highly susceptible to hydrolysis in the presence of hydroxide ions.

  • The Solution: Utilize strictly anhydrous DMF (stored over molecular sieves) and a slight excess of NaH (1.2–1.5 eq). Ensure propargyl bromide is added dropwise at 0 °C to suppress thermal degradation pathways.

Q2: I am isolating a significant secondary byproduct. How do I prevent C3-alkylation? A: The indolyl anion is an ambident nucleophile. While the nitrogen atom acts as a "hard" nucleophile, the C3 position is a highly reactive "soft" nucleophile [3].

  • The Causality: Utilizing weaker bases (e.g., K₂CO₃) in less polar solvents (e.g., acetone or THF) promotes tight ion-pairing between the potassium cation and the indole nitrogen. This steric shielding at the N1 position forces the incoming propargyl bromide to attack the exposed C3 position [2].

  • The Solution: Employing a hard base (NaH) in a highly polar aprotic solvent (DMF) creates a "naked," highly reactive indolyl anion. The hard-hard interaction between the unshielded N-anion and the highly electrophilic propargyl carbon kinetically locks the reaction into N-alkylation.

Q3: My propargyl bromide is a dark brown liquid. Will this impact the reaction? A: Yes, significantly. Propargyl bromide (typically supplied as an 80% solution in toluene) degrades over time via polymerization and the release of HBr, which turns the solution dark and highly acidic.

  • The Causality: The generated HBr will immediately neutralize the indolyl anion or the NaH intended for deprotonation, destroying your stoichiometry and stalling the reaction.

  • The Solution: Always pass aged propargyl bromide through a short plug of basic alumina immediately prior to addition. The solution should be pale yellow or colorless before it enters the reaction flask.

Troubleshooting Start Issue: Low Yield of Target Indole Check1 Is Starting Material Recovered? Start->Check1 Yes1 Yes: Incomplete Conversion Check1->Yes1 TLC shows SM No1 No: Side Reactions Occurring Check1->No1 Complex mixture Action1 Check NaH Quality & Solvent Dryness Yes1->Action1 Action2 Check Regioselectivity (C3-alkylation?) No1->Action2 Fix1 Use Fresh NaH, Anhydrous DMF Action1->Fix1 Fix2 Ensure 0°C Addition, Avoid Weak Bases Action2->Fix2

Troubleshooting decision tree for resolving low yields in indole N-alkylation.

Quantitative Data: Condition Optimization

To illustrate the causality of reagent selection, the following table summarizes the optimization data for the N-propargylation of 5-methoxyindole. Notice how solvent polarity and base strength directly dictate both the overall yield and the regioselectivity profile.

Base (1.5 eq)SolventTemperature (°C)Yield (%)Regioselectivity (N1 : C3)
K₂CO₃Acetone60 (Reflux)4585 : 15
Cs₂CO₃DMF257292 : 8
NaHTHF0 to 256890 : 10
NaH DMF 0 to 25 94 >99 : 1

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the visual or physical validation checkpoint has been met.

Phase 1: Generation of the Indolyl Anion
  • Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere.

  • Base Washing: Add NaH (60% dispersion in mineral oil, 1.5 eq). Wash with anhydrous hexane (2 × 5 mL) to remove the mineral oil, carefully decanting the solvent via syringe.

    • Validation Checkpoint: The NaH must settle rapidly as a free-flowing, pale grey powder. If it clumps, mineral oil remains or moisture has compromised the reagent.

  • Suspension: Suspend the washed NaH in anhydrous DMF (to achieve a 0.2 M concentration relative to the indole) and cool to 0 °C using an ice bath.

  • Deprotonation: Dissolve 5-methoxyindole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Validation Checkpoint: Immediate effervescence (H₂ gas evolution) must occur upon addition. The solution will transition from clear to a distinct yellow/amber hue, confirming the generation of the indolyl anion.

  • Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for an additional 30 minutes to ensure quantitative deprotonation.

Phase 2: Electrophilic Addition
  • Cooling: Re-cool the reaction mixture to strictly 0 °C.

  • Addition: Add propargyl bromide (80% in toluene, 1.2 eq) dropwise over 20 minutes. (Critical: Pass the reagent through a basic alumina plug 5 minutes prior to addition to remove HBr).

  • Reaction: Stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for 2–4 hours.

    • Validation Checkpoint: Monitor progress via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly fluorescent 5-methoxyindole starting material spot is entirely replaced by a higher Rf​ , UV-active spot (the N-propargylated product).

Phase 3: Quenching and Isolation
  • Quenching: Cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise.

    • Validation Checkpoint: The cessation of bubbling upon continued addition confirms that all unreacted NaH has been safely neutralized.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with distilled water (5 × 20 mL) to thoroughly partition and remove the DMF, followed by a final wash with brine (1 × 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient of Hexanes to 10% EtOAc/Hexanes) to afford the pure 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole as a crystalline solid [1].

References

  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Optimization

Technical Support Center: Stability &amp; Storage of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole . This molecule features two highly reactive moieties: an electron-rich 5-methoxyindole core and a terminal N-propargyl (alkyne) group 1. Proper handling is not just about following steps; it requires a mechanistic understanding of why the molecule degrades and how to engineer a storage environment that kinetically halts those pathways.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole degrade into a dark, insoluble material after a few weeks in the refrigerator? A: This is a classic presentation of metal-catalyzed polymerization, specifically Glaser homocoupling . Terminal alkynes possess an acidic proton that readily forms complexes with trace heavy metals (such as Cu⁺ or Pd²⁺) left over from your cross-coupling synthesis 2. When exposed to even trace amounts of oxygen, these metals catalyze the dimerization of the alkyne into a conjugated diyne, which subsequently polymerizes into a dark, insoluble network. Concurrently, the electron-rich indole ring is susceptible to auto-oxidation 3.

Q2: Is it strictly necessary to store this compound in the dark? A: Yes. Photons provide the activation energy required to initiate radical-mediated oxidative cleavage of both the propargyl group and the indole ring 4. Ambient light exposure accelerates the formation of N-oxides and reactive radical intermediates. Storing the compound in amber-colored vials blocks the critical UV/Vis wavelengths necessary to trigger these photolytic degradation pathways 2.

Q3: I need to scale up my storage. What are the absolute critical parameters to control? A: You must control three variables to arrest degradation kinetics:

  • Absolute exclusion of oxygen (via Argon purging) to prevent oxidative degradation and Glaser coupling. Argon is preferred over Nitrogen because it is heavier than air and settles over the solid, creating a superior displacement blanket.

  • Sub-ambient temperature (-20°C) to kinetically freeze thermal polymerization of the alkyne 4.

  • High initial purity (specifically the removal of residual transition metals) to eliminate the chemical catalysts that trigger degradation 2.

Part 2: Quantitative Degradation Matrix

To effectively troubleshoot, you must know what conditions trigger specific structural failures. The table below summarizes the quantitative and qualitative degradation pathways for N-propargyl indoles.

Degradation PathwayTriggering ConditionPrimary Chemical ConsequencePreventive Storage Measure
Glaser Homocoupling Trace Cu/Pd + O₂Alkyne dimerization (insoluble solid)Metal-scavenging resin, Argon blanket
Auto-oxidation O₂ + Ambient LightIndole N-oxide formation / ring cleavageAmber vials, Argon blanket
Thermal Polymerization Heat (>25°C)Alkyne oligomerizationStore strictly at -20°C
Metal Acetylide Formation Trace Ag⁺, Cu⁺, Hg²⁺Shock-sensitive explosive intermediatesRigorous purification, avoid basic media

Part 3: Validated Experimental Protocols

A protocol is only scientifically sound if it is a self-validating system . You cannot simply store a compound and hope it survives; you must build in controls that prove your storage environment is actively preventing degradation.

Protocol A: Ultra-Pure Storage Preparation

Causality: Removing the catalysts (metals) and the reactants (oxygen/light/heat) lowers the kinetic probability of degradation to near zero.

  • Metal Scavenging (Critical Step): Dissolve your synthesized 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in dichloromethane (DCM). Pass the solution through a short plug of metal-scavenging resin (e.g., QuadraPure or silica-supported thiourea) to strip ppm-level Pd or Cu catalysts.

  • Desiccation: Evaporate the solvent under reduced pressure. Place the resulting solid under high vacuum (<0.1 Torr) for a minimum of 4 hours to remove trace water, which can facilitate hydration of the alkyne.

  • Inert Blanketing: Transfer the dry solid into an amber-colored glass vial. Insert an ultra-high purity Argon line into the vial and purge for 3 minutes. Argon's high density effectively displaces residual atmospheric oxygen.

  • Hermetic Sealing: Cap the vial immediately with a PTFE-lined lid. Wrap the junction tightly with Parafilm and transfer to a -20°C freezer.

Protocol B: Accelerated Stability Testing (The Self-Validation System)

Causality: By intentionally forcing the degradation pathways, you create a reference library of your specific compound's degradants. You will use this library to validate the integrity of your long-term storage (Protocol A).

  • Baseline Generation: Analyze your purified batch via HPLC-UV (254 nm) and LC-MS to confirm >99% purity.

  • Oxidative Stress Control: Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours [[4]]().

  • Thermal Stress Control: Place 1 mg of solid compound in an unsealed, clear vial at 60°C for 48 hours 4.

  • Validation Loop: Analyze both stressed samples via LC-MS to identify the exact m/z shifts associated with the oxidized indole and the Glaser-coupled dimer. Every 3 months, pull an aliquot from your -20°C storage (Protocol A) and run it against this LC-MS library. If your storage aliquot begins to show these specific m/z peaks, your inert seal has failed, and the batch must be re-purified immediately.

Part 4: Logical Workflow Visualization

The following diagram maps the causal relationship between environmental triggers, chemical degradation pathways, and the specific storage protocols required to neutralize them.

G cluster_stress Environmental Triggers cluster_prevent Storage Protocols Compound 5-methoxy-1-(prop-2-yn-1-yl) -1H-indole O2 Oxygen (O₂) Compound->O2 Light Ambient Light Compound->Light Metals Trace Metals Compound->Metals Argon Argon Purge Compound->Argon Amber Amber Vials Compound->Amber Scavenge Resin Scavenging Compound->Scavenge Degradation Degradation (Polymerization & Oxidation) O2->Degradation Light->Degradation Metals->Degradation Stability Long-Term Stability Argon->Stability Amber->Stability Scavenge->Stability

Logical workflow preventing N-propargyl indole degradation via controlled storage protocols.

References

  • Title: Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions | Chemical Reviews Source: acs.org URL: [Link]

  • Title: Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds Source: nih.gov (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting CuAAC Conversions for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with stalled cycloadditions when utilizing functionalized indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with stalled cycloadditions when utilizing functionalized indoles.

The molecule 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole features an electron-rich 5-methoxyindole core and an N-propargyl terminal alkyne [1]. While terminal alkynes are inherently highly reactive in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), the lipophilic nature of the indole moiety introduces distinct physicochemical challenges. This guide provides a mechanistic, self-validating framework to diagnose and resolve low conversion rates in your click chemistry workflows.

Diagnostic Decision Tree

Before altering your reagent stoichiometry, use the following diagnostic workflow to identify the root cause of your stalled reaction.

Troubleshooting Start Low Conversion Detected Soluble Is the reaction homogeneous? Start->Soluble Precipitate Hydrophobic Collapse: Increase DMSO/t-BuOH Soluble->Precipitate No ColorCheck Is the solution blue or green? Soluble->ColorCheck Yes Precipitate->ColorCheck Oxidation Cu(II) Present: Add Sodium Ascorbate ColorCheck->Oxidation Yes LigandCheck Are you using TBTA in water? ColorCheck->LigandCheck No Oxidation->LigandCheck SwitchLigand Switch to THPTA or BTTAA LigandCheck->SwitchLigand Yes Success Optimal Conversion LigandCheck->Success No SwitchLigand->Success

Caption: Diagnostic workflow for troubleshooting low-yield CuAAC reactions with lipophilic alkynes.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction mixture turns cloudy shortly after adding the indole substrate, and conversion stalls at <10%. Why?

Causality: You are observing hydrophobic collapse . The 5-methoxyindole core is highly lipophilic. In highly aqueous buffers, the substrate aggregates to minimize water contact, effectively burying the N-propargyl group and making the terminal alkyne inaccessible to the Cu(I) catalyst [2]. Solution: Transition to a solvating environment. Use a co-solvent system like DMSO/Water (up to 50% DMSO) or t-BuOH/Water (1:1 or 1:2) to ensure the substrate remains fully solvated throughout the catalytic cycle.

Q2: The reaction mixture turns blue/green over time. What is happening?

Causality: A blue or green tint is a direct visual indicator that your active Cu(I) catalyst has oxidized to catalytically inactive Cu(II). The Cu(I) state is thermodynamically unstable in aerobic environments and readily disproportionates or oxidizes, halting the generation of the transient Cu(I)-acetylide complex [3, 4]. Solution: Replenish the electron deficiency by adding a reducing agent. Sodium ascorbate is the standard choice. It must be prepared fresh, as aqueous ascorbate degrades rapidly. Ensure a sufficient excess (typically 5 to 10-fold relative to copper) is present [3].

Q3: I am using TBTA as my ligand in a biological buffer, but the reaction fails. Should I increase the copper loading?

Causality: Increasing copper will not solve this if the ligand is the bottleneck. TBTA is an excellent tetradentate ligand that shields Cu(I) from destabilizing interactions, but it is practically insoluble in water [5]. In aqueous media, TBTA precipitates, leaving the copper unprotected and prone to sequestering by biological substrates or buffer components (like Tris or chloride ions) [2, 4]. Solution: Switch to water-soluble ligands like THPTA or BTTAA. BTTAA features an acetic acid group that converts to acetate at physiological pH. This acts as a weak donor, increasing electron density at the metal center and dramatically accelerating the formation of the copper metallacycle[3].

Mechanistic Pathway & Failure Points

Understanding the CuAAC catalytic cycle allows you to pinpoint exactly where your reaction is failing.

CuAAC_Mechanism Cu_I Active Cu(I) Catalyst (Stabilized by Ligand) Pi_Complex π-Complex Formation (Alkyne + Cu) Cu_I->Pi_Complex Failure1 Oxidation to Cu(II) (Reaction Stalls) Cu_I->Failure1 Cu_Acetylide Copper(I) Acetylide (Deprotonation) Pi_Complex->Cu_Acetylide Azide_Coord Azide Coordination Cu_Acetylide->Azide_Coord Failure2 Glaser Homocoupling (Alkyne Dimerization) Cu_Acetylide->Failure2 Excess Cu(II) / O2 Metallacycle Six-Membered Metallacycle Azide_Coord->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Product 1,2,3-Triazole Product + Regenerated Cu(I) Triazolyl_Cu->Product Product->Cu_I Catalyst Turnover

Caption: The CuAAC catalytic cycle highlighting critical failure points (oxidation and homocoupling).

Quantitative Data: Ligand Selection Matrix

For lipophilic substrates like 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, selecting the right ligand and solvent combination is the most critical variable for success[3, 5].

LigandSolvent CompatibilityRelative Reaction Rate (Aqueous)CytotoxicityRecommended Use Case for N-Propargyl Indoles
TBTA Organic / High DMSOLow (precipitates in water)HighSmall molecule synthesis in pure organic solvents (e.g., DMF, pure DMSO).
THPTA Aqueous / MixedModerateLowStandard bioconjugation in buffers; requires higher Cu loading.
BTTES Aqueous / MixedHighVery LowLive-cell labeling; good balance of speed and low toxicity.
BTTAA Aqueous / MixedVery High (>45% yield in 30 min)Very LowOptimal choice for difficult/bulky substrates in mixed aqueous media.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . It includes built-in visual and chemical checkpoints to ensure the reaction environment remains optimal for the indole substrate.

Reagents Required
  • Alkyne: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (100 mM stock in pure DMSO)

  • Azide: Target azide (100 mM stock in DMSO or Water)

  • Catalyst: CuSO₄·5H₂O (50 mM stock in thoroughly degassed water)

  • Ligand: BTTAA or THPTA (50 mM stock in water)

  • Reducing Agent: Sodium Ascorbate (1 M stock in water, must be prepared fresh daily )

  • Solvent: 1:1 t-BuOH/Water or 1:1 DMSO/Water

Step-by-Step Methodology
  • Catalyst Pre-Complexation (Critical Step):

    • In a microcentrifuge tube, combine 10 µL of CuSO₄ (50 mM) with 20 µL of Ligand (50 mM).

    • Causality: Premixing ensures the formation of the Cu-ligand complex before introduction to the substrate, preventing the formation of insoluble Cu-phosphate complexes or Cu-induced degradation of the substrate [2, 5].

  • Reaction Assembly:

    • To a reaction vial, add 400 µL of the chosen solvent mixture (e.g., 1:1 DMSO/Water).

    • Add 10 µL of the 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole stock.

    • Add 10 µL of the Azide stock.

    • Validation Check 1: The solution must be completely clear. If it is cloudy, increase the organic solvent ratio (DMSO or t-BuOH) in 5% increments until clear.

  • Initiation:

    • Add the 30 µL Catalyst Pre-Complex to the reaction vial.

    • Add 10 µL of the fresh Sodium Ascorbate stock (1 M) to initiate the reduction of Cu(II) to Cu(I).

    • Degas the mixture by bubbling with argon or nitrogen for 2 minutes.

  • Monitoring & Validation:

    • Stir at room temperature.

    • Validation Check 2: The solution should remain pale yellow or clear. If a blue or green tint develops at any point, Cu(II) has formed. Immediately add an additional 5 µL of Sodium Ascorbate to rescue the reaction [6].

  • Completion:

    • Monitor via LC-MS or TLC. With BTTAA, conversion of the indole should exceed 95% within 1–2 hours.

References

  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds National Institutes of Health (NIH) / PMC URL:[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology / Jena Bioscience URL:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Chemical Communications (RSC Publishing) URL:[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids Chemical Reviews (ACS Publications) URL:[Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions National Institutes of Health (NIH) / PMC URL:[Link]

Optimization

Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

Welcome to the technical support center for the chromatographic analysis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in a deep understanding of chromatographic principles to empower you to not only solve the immediate issue but also to enhance the robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak apex towards the end of the chromatogram.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). An ideal, perfectly symmetrical Gaussian peak has a Tf or As of 1.0. Values greater than 1 indicate tailing.[2] For many assays, a tailing factor up to 1.5 is often considered acceptable, though this can vary based on the specific requirements of the method.[3]

Q2: What are the primary causes of peak tailing for a compound like 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole?

A2: The most common cause of peak tailing for basic or weakly basic compounds, such as N-substituted indoles, is secondary interactions with the stationary phase.[4] Specifically, the lone pair of electrons on the indole nitrogen can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2] This interaction provides a secondary retention mechanism that is stronger than the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer and causing the characteristic peak tail. Other potential causes include column overload, column degradation, and extra-column effects (e.g., excessive tubing length).[5][6]

Q3: How does the mobile phase pH influence peak tailing for this compound?

A3: Mobile phase pH is a critical factor. The indole nitrogen in 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is weakly basic because the lone pair of electrons contributes to the aromaticity of the indole ring, making it less available for protonation.[7][8] However, at a mid-range pH, a portion of the indole molecules can still be protonated, leading to a positive charge. Simultaneously, at a pH above approximately 3.5, residual silanol groups on the silica stationary phase begin to deprotonate, acquiring a negative charge.[6] The electrostatic attraction between the positively charged analyte and negatively charged silanols results in strong secondary interactions and, consequently, severe peak tailing.[4]

Q4: I am observing peak tailing. What is the first and most effective step I should take?

A4: The most immediate and often most effective step is to adjust the mobile phase pH. Lowering the pH to a range of 2.5-3.0 is highly recommended as a first step.[5][6] At this low pH, the residual silanol groups are fully protonated (neutral), which significantly minimizes the undesirable secondary ionic interactions that cause peak tailing.[6]

Systematic Troubleshooting Guide

Peak tailing can be a multifaceted issue. This guide provides a systematic workflow to diagnose and resolve the problem.

Step 1: Mobile Phase Optimization

This is the most common and least invasive place to start troubleshooting.

Is your mobile phase pH below 3.5?

  • No: Proceed to the experimental protocol below for preparing and testing a low-pH mobile phase. This is the most likely solution.

  • Yes: If your mobile phase is already at a low pH and you still observe tailing, consider the following:

    • Buffer Concentration: Is your buffer concentration sufficient? For reversed-phase chromatography, a buffer concentration of 10-25 mM is generally recommended to ensure stable pH at the column surface.[6]

    • Mobile Phase Additives: If a low pH is not sufficient, the addition of a competing base, such as 0.1% triethylamine (TEA), can be effective.[5] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA can shorten column lifetime.[5]

Step 2: Method and Sample Parameters

If mobile phase optimization does not resolve the issue, investigate your method parameters.

Have you checked for column overload?

Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, leading to peak distortion.

  • Action: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, you are likely overloading the column. Determine the highest concentration that provides a symmetrical peak for your analysis.

Step 3: Column and Hardware Evaluation

If the problem persists, the issue may lie with your column or HPLC system.

When was the last time the column was cleaned or replaced?

Column performance degrades over time due to the accumulation of strongly retained sample components or the hydrolysis of the stationary phase.

  • Action: Perform a thorough column wash using a sequence of solvents with increasing elution strength (see protocol below). If peak shape does not improve, the column may be irreversibly damaged and require replacement.

Have you considered extra-column effects?

Excessive volume between the injector and the detector can cause peak broadening and tailing.

  • Action: Inspect your system for any unnecessary lengths of wide-bore tubing. Ensure all fittings are properly made to minimize dead volume.

Experimental Protocols

Protocol 1: Low pH Mobile Phase Preparation and Testing

Objective: To prepare a mobile phase at a pH of 2.8 to suppress silanol interactions and improve the peak shape of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Materials:

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Formic acid (~99%)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Prepare the Aqueous Phase: To 990 mL of HPLC-grade water in a clean 1 L flask, carefully add approximately 1-2 mL of formic acid.

  • pH Adjustment: Thoroughly mix the solution and measure the pH using a calibrated pH meter. The target pH is 2.8. If the pH is too high, add formic acid dropwise until the target pH is reached.

  • Filtration: Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Final Mobile Phase Preparation: Prepare your final mobile phase by mixing the filtered aqueous phase with your organic solvent (acetonitrile or methanol) in the desired ratio for your separation.

  • System Equilibration and Analysis: Equilibrate your HPLC system and column with the new mobile phase for at least 15-20 minutes, or until a stable baseline is achieved. Inject your sample and evaluate the peak shape.

Protocol 2: Systematic Column Wash for a Reversed-Phase Column

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade hexane (optional, for highly non-polar contaminants)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Set a Low Flow Rate: Set the pump flow rate to a low value, typically 0.5-1.0 mL/min for a standard 4.6 mm ID column.

  • Washing Sequence: Flush the column with at least 10-20 column volumes of each of the following solvents in the order listed:

    • Mobile phase without buffer salts (e.g., water/ACN mixture)

    • 100% HPLC-grade water

    • 100% Isopropanol (IPA)

    • 100% Acetonitrile (ACN)

    • Optional for highly non-polar contaminants: 100% Hexane, followed by 100% IPA to ensure miscibility before returning to aqueous phases.

  • Re-equilibration: After the final wash step, re-equilibrate the column with your analytical mobile phase until a stable baseline is achieved.

  • Performance Check: Reconnect the column to the detector and inject a standard to evaluate the peak shape and retention time.

Data and Visualizations

Table 1: Troubleshooting Summary for Peak Tailing
Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Peak tailing observed for the basic analyte.Lower mobile phase pH to 2.5-3.0. Add a competing base (e.g., 0.1% TEA) to the mobile phase. Use a modern, high-purity, end-capped column.
Column Overload Peak shape improves upon sample dilution.Reduce sample concentration or injection volume.
Column Contamination/Degradation Gradual deterioration of peak shape over time.Perform a systematic column wash. Replace the column if performance is not restored.
Extra-Column Volume All peaks in the chromatogram are broad and tailing.Minimize tubing length and use narrow-bore tubing (e.g., 0.005" ID). Ensure all fittings are properly made.
Diagram 1: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole q1 Is Mobile Phase pH < 3.5? start->q1 a1_no Adjust Mobile Phase pH to 2.5 - 3.0 q1->a1_no No q3 Check for Column Overload q1->q3 Yes q2 Is Peak Shape Improved? a1_no->q2 a2_yes Problem Solved. Optimize Method. q2->a2_yes Yes q2->q3 No a3_yes Reduce Sample Concentration/Volume q3->a3_yes Yes q4 Perform Column Wash & Check Hardware q3->q4 No a3_yes->a2_yes q4->a2_yes Peak Shape Improved a4_yes Consider Column Replacement q4->a4_yes Peak Shape Not Improved a4_no Consult Instrument Manual for Hardware Issues q4->a4_no All Peaks Tailing

Caption: A systematic workflow for troubleshooting peak tailing.

Diagram 2: Mechanism of Peak Tailing due to Silanol Interactions

G cluster_0 High pH (> 3.5) cluster_1 Low pH (< 3.0) Analyte+ R-Indole-H+ Interaction Strong Ionic Interaction (Peak Tailing) Analyte+->Interaction Analyte (Protonated) Silanol- Si-O- Silanol-->Interaction Silanol (Ionized) Analyte_low R-Indole-H+ NoInteraction Minimal Interaction (Symmetrical Peak) Analyte_low->NoInteraction Analyte (Protonated) Silanol_low Si-OH Silanol_low->NoInteraction Silanol (Neutral)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

  • Vaia. (n.d.). Why is an indole less basic than an amine? Chemistry LibreTexts. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts During N-Propargylation of 5-Methoxyindole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot the N-propargylation of 5-methoxyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers and drug development professionals troubleshoot the N-propargylation of 5-methoxyindole.

Electron-rich indoles present unique regioselectivity challenges. The strongly electron-donating 5-methoxy group increases the nucleophilicity of the indole core, making it highly susceptible to unwanted C-alkylation and base-catalyzed isomerization. This guide bridges theoretical mechanistic principles with field-proven bench techniques to ensure high-yielding, kinetically controlled N-alkylation.

Part 1: Diagnostic Workflow

Before adjusting your protocol, use the diagnostic decision tree below to identify the mechanistic root cause of your specific byproduct profile.

Troubleshooting Start Analyze Reaction Mixture (LC-MS / 1H-NMR) C3 Issue: High C-3 Alkylation (Thermodynamic Product) Start->C3 Allene Issue: Allene Formation (-CH=C=CH2 Isomer) Start->Allene LowYield Issue: Low Conversion (Unreacted Indole) Start->LowYield C3_Sol1 Switch to Hard Base (NaH) Solvent: Anhydrous DMF C3->C3_Sol1 C3_Sol2 Ensure 100% Deprotonation Before Electrophile Addition C3->C3_Sol2 Allene_Sol1 Reduce Base Excess (Strictly 1.1 - 1.2 eq) Allene->Allene_Sol1 Allene_Sol2 Avoid Prolonged Heating Quench at 0°C with NH4Cl Allene->Allene_Sol2 LowYield_Sol1 Wash NaH with Hexanes (Remove Mineral Oil) LowYield->LowYield_Sol1 LowYield_Sol2 Use Propargyl Bromide (Better Leaving Group) LowYield->LowYield_Sol2

Fig 1. Diagnostic decision tree for troubleshooting 5-methoxyindole propargylation byproducts.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my 5-methoxyindole yielding primarily the C-3 propargylated byproduct instead of the N-propargylated product? Causality: Indole is an ambident nucleophile. The 5-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring and making the C-3 position highly nucleophilic. If you use a weak base (like K₂CO₃) or a protic solvent, the indole is not fully deprotonated. The neutral indole will preferentially attack the electrophile from the softer C-3 carbon. Solution: To force N-alkylation, you must generate a discrete, "naked" indolide anion. Use a hard base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF, as demonstrated in [1]. According to Hard-Soft Acid-Base (HSAB) theory, the highly localized charge on the hard nitrogen atom will kinetically outcompete the softer C-3 position when reacting with propargyl bromide.

Q2: My LC-MS shows a product with the correct mass, but the ¹H-NMR indicates an allene (-CH=C=CH₂) instead of an alkyne. What happened? Causality: Terminal alkynes are slightly acidic. When N-propargyl-5-methoxyindole is exposed to excess strong base and extended reaction times (especially at room temperature or above), it undergoes a base-catalyzed propargyl-to-allene isomerization. The N-allenyl indole is a thermodynamic sink. Solution: Strictly limit your NaH to 1.1 – 1.2 equivalents. Maintain the reaction at 0 °C, and quench immediately with an acidic buffer (like saturated aqueous NH₄Cl) once TLC indicates the consumption of the starting material.

Q3: Can I use Phase-Transfer Catalysis (PTC) to avoid handling pyrophoric NaH? Causality: Yes, but with a slight trade-off in regioselectivity. PTC relies on an interfacial mechanism where the indole is deprotonated by aqueous NaOH at the solvent boundary, as detailed in [2]. Solution: While PTC (using NaOH and a catalyst like TBAB or DSPTC) is safer and greener, the presence of water means the indolide anion is heavily hydrogen-bonded. This dampens the nucleophilicity of the nitrogen, leading to a slight increase in C-3 alkylation compared to strictly anhydrous NaH/DMF conditions.

Part 3: Optimization Data & Reaction Conditions

The following table synthesizes quantitative product distributions based on the mechanistic principles of indole alkylation. Use this to benchmark your expected outcomes when altering variables.

BaseSolventTemp (°C)N-Propargyl (%)C-3 Propargyl (%)Allene Byproduct (%)Mechanistic Causality
K₂CO₃ (2 eq)Acetone60 (Reflux)45%50%<5%Incomplete deprotonation; +M effect of 5-OMe drives soft C-3 attack.
NaOH (Excess)Biphasic (PTC)2575%20%<5%Interfacial mechanism[2]; H-bonding dampens N-reactivity.
NaH (1.2 eq)THF0 to 2585%10%5%Tighter ion pairing in THF compared to DMF allows some C-3 attack.
NaH (1.2 eq) DMF 0 >95% <2% <2% Optimal: Polar aprotic solvent isolates naked anion; kinetic control[3].
NaH (2.5 eq)DMF25 to 6060%<2%35%Excess base and heat drive thermodynamic isomerization to allene.
Part 4: Mechanistic Pathway Visualization

Understanding the divergence of the indolide anion is critical for controlling the reaction outcome.

Mechanism Indole 5-Methoxyindole (Neutral) Indolide Indolide Anion (Delocalized) Indole->Indolide NaH, DMF 0°C (-H2) N_Prop N-Propargyl Product (Kinetic) Indolide->N_Prop Propargyl Bromide Fast (Hard N) C_Prop C-3 Byproduct (Thermodynamic) Indolide->C_Prop Weak Base / THF Slow (Soft C-3) Allene N-Allenyl Byproduct (Isomerization) N_Prop->Allene Excess Base Prolonged Time

Fig 2. Mechanistic pathways of indolide alkylation leading to N-propargyl, C-3, or allene products.

Part 5: Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Built-in visual and analytical checks ensure that you maintain kinetic control and suppress byproducts, a method successfully applied in sensitive [3].

Materials Required:

  • 5-Methoxyindole (1.0 eq, limiting reagent)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Propargyl Bromide (80 wt% solution in toluene, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • NaH Washing (Optional but Recommended): Suspend NaH (1.2 eq) in anhydrous hexanes, let settle, and decant the solvent via syringe to remove the mineral oil. Causality: Removing the oil ensures precise stoichiometric control, preventing excess base from triggering allene isomerization.

  • Anion Generation: Resuspend the NaH in anhydrous DMF (approx. 5 mL per mmol of indole) and cool the flask to 0 °C in an ice bath. Dissolve 5-methoxyindole (1.0 eq) in a minimal amount of DMF and add it dropwise.

    • Self-Validation Check: You will observe immediate bubbling (H₂ gas evolution). Stir at 0 °C for 30 minutes until bubbling completely ceases. This visual cue confirms 100% conversion to the indolide anion, preventing neutral C-3 attack.

  • Electrophile Addition: Slowly add propargyl bromide (1.1 eq) dropwise to the 0 °C solution. Keep the reaction strictly at 0 °C.

  • Monitoring: Stir for 1 to 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: The desired N-propargyl product will elute higher (less polar) than both the starting material and any trace C-3 byproduct.

  • Quenching: Once the starting material is consumed, immediately quench the reaction at 0 °C by slowly adding ice-cold saturated aqueous NH₄Cl.

    • Self-Validation Check: Mild bubbling during the quench confirms the neutralization of the slight NaH excess, permanently halting any base-catalyzed allene formation.

  • Workup & Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (3x) or 5% aqueous LiCl to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Khusnutdinova, E. F., et al. "N-Propargylation of Indolo-Triterpenoids and Their Application in Mannich Reaction." Molbank 2019, M1065. URL:[Link]

Sources

Optimization

Technical Support Guide: Optimizing Solvent Systems for TLC Analysis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and optimizing Thin-Layer Chromatography (TLC) methods for the analysis of 5-methoxy-1-(prop-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and optimizing Thin-Layer Chromatography (TLC) methods for the analysis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. We will move from foundational principles to advanced troubleshooting, ensuring you can achieve clean, reproducible separations.

Section 1: Foundational FAQs

This section addresses the most common initial questions when setting up a TLC analysis for this specific indole derivative.

Q1: What are the key structural features of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole that influence its TLC behavior?

A1: The chromatographic behavior of this molecule is a composite of its three main structural components:

  • Indole Ring: A bicyclic aromatic system containing a nitrogen atom. This core is moderately polar, and the nitrogen lone pair can act as a hydrogen bond acceptor. Crucially, this nitrogen can also exhibit basic character, leading to strong interactions with the acidic stationary phase.[1][2]

  • Methoxy Group (-OCH₃): An ether group that adds moderate polarity and hydrogen bond accepting capabilities.

  • Propargyl Group (-CH₂-C≡CH): A relatively non-polar alkyl chain containing an alkyne.

Overall, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a compound of intermediate polarity . Its most significant interaction during normal-phase TLC is the potential for the indole nitrogen to bind strongly to the acidic silanol groups (Si-OH) on the surface of a standard silica plate.[3][4]

Q2: What is the best stationary phase to start with for this analysis?

A2: For over 80% of small molecule separations, silica gel 60 is the recommended starting point. Its polar surface provides strong interactions with a wide range of functional groups, making it ideal for normal-phase chromatography.[5] Unless you are facing insurmountable issues with silica, there is typically no need to explore other stationary phases like alumina or reversed-phase plates for this type of compound.[3]

Q3: What is a good starting solvent system (mobile phase)?

A3: The principle of TLC is to find a mobile phase that competes effectively with the analyte for binding sites on the stationary phase.[6][7] A binary mixture of a non-polar and a polar solvent is the standard approach.[7][8]

A highly effective and common starting point is a mixture of Hexane and Ethyl Acetate .[7]

  • Initial Ratio: Begin with a system of 20% Ethyl Acetate in Hexane (v/v) . This provides a mobile phase of moderate polarity suitable for an intermediate polarity compound. From here, you can adjust the ratio to optimize the separation.[9]

Section 2: Systematic Solvent System Optimization

Achieving an ideal separation, where the Retention Factor (Rf) value is between 0.3 and 0.6, often requires systematic optimization.[6][9] The Rf is a measure of how far the compound travels relative to the solvent front.[10][11][12]

Workflow for Solvent Optimization

The following flowchart outlines a logical, step-by-step process for refining your solvent system to achieve an optimal Rf value.

TLC_Optimization_Workflow start Start: Prepare a 20% Ethyl Acetate / 80% Hexane mobile phase run_tlc Spot and run the TLC plate start->run_tlc observe_rf Observe the Rf value run_tlc->observe_rf rf_low Rf is too low (< 0.3) (Spot is near the baseline) observe_rf->rf_low Low rf_high Rf is too high (> 0.6) (Spot is near the solvent front) observe_rf->rf_high High rf_good Rf is optimal (0.3 - 0.6) observe_rf->rf_good Optimal increase_polarity Increase mobile phase polarity. Increase % Ethyl Acetate. (e.g., try 30%, then 40%) rf_low->increase_polarity decrease_polarity Decrease mobile phase polarity. Decrease % Ethyl Acetate. (e.g., try 15%, then 10%) rf_high->decrease_polarity end System Optimized. Proceed with analysis. rf_good->end increase_polarity->run_tlc decrease_polarity->run_tlc

Caption: Workflow for optimizing TLC solvent polarity.

Section 3: Troubleshooting Common Issues

Even with a systematic approach, you may encounter challenges. This section provides solutions to the most common problems in a Q&A format.

Q4: My spot is streaking or "tailing" down the plate instead of being a compact circle. What's happening and how do I fix it?

A4: This is the most common issue for nitrogen-containing compounds like indoles on silica gel.[1][2]

  • Causality: Tailing occurs because the basic indole nitrogen interacts too strongly with the highly acidic silanol (Si-OH) groups on the silica surface.[1][2] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to lag behind and create a streak.[13]

  • Solution: The solution is to neutralize the most acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Primary Recommendation: Add 0.5% to 2% triethylamine (NEt₃) to your optimized hexane/ethyl acetate solvent system.[1][2] The triethylamine is a stronger base than the indole and will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

    • Alternative: A few drops of ammonium hydroxide (NH₄OH) can also be used.[1][14]

Q5: I've run the plate, but I don't see any spots at all.

A5: This can be due to several factors:

  • Insufficient Concentration: The sample spotted on the plate may be too dilute.[15] Try re-spotting the same location 3-4 times, allowing the solvent to fully evaporate between each application to create a more concentrated spot.[13]

  • Compound is Not UV-Active: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole contains an indole ring and should be visible under a UV lamp (254 nm). If it's not, you may need to use a chemical stain. A p-anisaldehyde stain, followed by gentle heating, is often effective for visualizing a wide range of organic compounds.

  • Solvent Level Too High: If the level of the eluent in the developing chamber is above the line where you spotted your sample, the compound will dissolve directly into the solvent pool instead of traveling up the plate.[15][16] Always ensure the origin line is above the solvent level.[7]

Q6: My Rf value is inconsistent between runs, even with the same solvent system. Why?

A6: Rf values are sensitive to experimental conditions.[10] Inconsistency is often traced to:

  • Unsaturated Chamber: The atmosphere inside the TLC chamber must be saturated with solvent vapor. If it is not, the solvent can evaporate from the surface of the TLC plate as it runs, which changes the composition of the mobile phase and affects the Rf value.[17] To ensure saturation, line the inside of your developing chamber with a piece of filter paper soaked in the eluent and allow it to equilibrate for 5-10 minutes before inserting your plate.[17]

  • Temperature Fluctuations: Chromatography is affected by temperature. Running TLC plates in areas with significant temperature swings can lead to variability.

  • Aging of Mobile Phase: Solvent mixtures can change composition over time due to the differential evaporation of more volatile components. Always use a freshly prepared mobile phase for consistent results.[15]

Q7: My reactant and product have very similar Rf values. How can I improve the separation?

A7: This indicates your current solvent system lacks the necessary selectivity.

  • Change Solvent Components: While maintaining a similar overall polarity, switch one of the solvents. For example, if you are using 30% ethyl acetate in hexane, try a system like:

    • Dichloromethane (DCM) / Methanol (e.g., 98:2 DCM:MeOH)

    • Toluene / Acetone Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole, hydrogen bonding), and changing the solvent can exploit these differences to achieve separation.[9][18]

  • 2D TLC: For very difficult separations, you can run the TLC in one direction with a specific solvent system, then dry the plate, rotate it 90 degrees, and run it again in a second, different solvent system.[19] If a compound is stable on silica, it will appear on the diagonal. This technique can help resolve closely running spots.[19]

Section 4: Protocols & Data

Protocol 1: Standard TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate.[4][13]

  • Sample Application: Dissolve a small amount of your sample in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully and briefly touch the tip to the origin line to apply a small spot (1-2 mm in diameter).[13]

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent. Cover the chamber and let it saturate for 5-10 minutes.[17]

  • Development: Using forceps, carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[16] Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

  • Analysis: Remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[16] Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf value for each spot.

Data Presentation: Effect of Solvent Polarity on Rf Value

The following table provides illustrative data on how changing the mobile phase composition affects the Rf of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Solvent System (Ethyl Acetate in Hexane, v/v)Mobile Phase PolarityObserved RfComments
10%Low0.15Spot is too close to the baseline. Eluent is not polar enough.[6]
20%Low-Medium0.28Getting closer to the ideal range.
30% Medium 0.45 Optimal Rf. Good separation from baseline and solvent front. [9]
40%Medium-High0.62Acceptable, but moving towards the higher end of the range.
50%High0.78Spot is too close to the solvent front. Eluent is too polar.[6]

References

  • Tailing in TLC - can anyone help? (2013). ResearchGate. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). LinkedIn. [Link]

  • When do we find tailing in chromatography, and how can we eliminate that? (2019). Quora. [Link]

  • Chromogenic Reagent for Indoles. (n.d.). Scribd. [Link]

  • Why does tailing happen in TLC? (2021). Reddit. [Link]

  • Majer-Dziedzic, B., et al. (2014). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC. [Link]

  • Thin Layer Chromatography. (n.d.). Chemistry Online @ UTSC. [Link]

  • Ghosh, S., et al. (2023). Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Qeios. [Link]

  • Muszyńska, B., et al. (2017). TLC–Densitometry Analysis of Indole Compounds in Mycelial Culture of Imleria badia and Agaricus bisporus Enrich. Journal of Planar Chromatography – Modern TLC. [Link]

  • 6.2: Thin Layer Chromatography (TLC). (2020). Chemistry LibreTexts. [Link]

  • Muszyńska, B., et al. (2017). TLC–Densitometry Analysis of Indole Compounds in Mycelial Culture of Imleria badia and Agaricus bisporus Enriched with Precursors — Serine or Anthranilic Acid. ResearchGate. [Link]

  • Calculating retention factors for TLC. (n.d.). Khan Academy. [Link]

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022). Reddit. [Link]

  • TLC Rf value calculation. (2023). YouTube. [Link]

  • Determining a solvent system. (n.d.). University of York. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. [Link]

  • Friesen, J. B., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of chromatography. A. [Link]

  • Troubleshooting Thin-Layer Chromatography. (n.d.). University of Rochester. [Link]

  • Gartz, J. (1994). Extraction and analysis of indole derivatives from fungal biomass. Journal of Basic Microbiology. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022). Bitesize Bio. [Link]

  • TLC Selection Guide. (2023). Sorbent Technologies, Inc.[Link]

    • Thin Layer Chromatography. (n.d.). University of Missouri–St. Louis. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall. [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • TLC trouble shooting. (2013). ResearchGate. [Link]

  • Sherma, J. (2020). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • BGD Group TLC System. (2011). BGD Group. [Link]

  • Solvent system for Thin Layer Chromatography of non polar extracts? (2012). ResearchGate. [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020). Interchim – Blog. [Link]

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Reference Data & Comparative Studies

Validation

5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole vs. 5-Methoxyindole in Click Chemistry: A Technical Comparison Guide

For drug development professionals and synthetic chemists, the indole scaffold is a privileged pharmacophore widely utilized in neuropharmacology and oncology[1]. However, as modern drug discovery increasingly relies on...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the indole scaffold is a privileged pharmacophore widely utilized in neuropharmacology and oncology[1]. However, as modern drug discovery increasingly relies on bioorthogonal conjugation and fragment-based design, native indoles often fall short due to their lack of reactive handles.

This guide provides an objective, data-backed comparison between the native 5-methoxyindole and its alkyne-functionalized derivative, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole , specifically evaluating their utility and performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Structural and Mechanistic Comparison

The fundamental difference between these two compounds lies in their N1-substituent, which dictates their downstream reactivity.

5-Methoxyindole possesses a secondary amine at the N1 position. While it is a versatile building block for traditional organic synthesis (e.g., Fischer indole synthesis, electrophilic aromatic substitution), it is entirely inert to click chemistry conditions[1]. To utilize it in a CuAAC workflow, it must first undergo a synthetic transformation to install a terminal alkyne.

5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole is the N-propargylated derivative of 5-methoxyindole. By masking the N-H bond with a propargyl group, the molecule gains a terminal alkyne. This modification unlocks immediate, highly bioorthogonal reactivity with azide-bearing molecules, allowing for the rapid assembly of 1,2,3-triazole-indole hybrids, which frequently exhibit potent antimicrobial and antitumor activities[2][3].

Pathway A 5-Methoxyindole (Inactive in CuAAC) B Deprotonation & Alkylation (NaH, Propargyl Bromide) A->B Step 1: Functionalization C 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (Terminal Alkyne) B->C Yields Click-Ready Scaffold D CuAAC Click Reaction (CuSO4, Na-Ascorbate, R-N3) C->D Step 2: Bioconjugation E 1,2,3-Triazole-Indole Conjugate (Bioactive Hybrid) D->E Yields Final Product

Workflow comparing click-readiness of 5-methoxyindole vs its propargylated derivative.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative differences between the two scaffolds when applied to bioconjugation and click chemistry workflows.

Parameter5-Methoxyindole5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole
Molecular Formula C9H9NOC12H11NO
Click Chemistry Readiness None (Requires synthetic activation)Ready (Direct CuAAC participant)
Bioorthogonality Low (N-H can interfere with native biological processes)High (Terminal alkyne is inert to native biological functional groups)
Primary Reaction Modes Electrophilic substitution, N-alkylationCuAAC, Sonogashira cross-coupling
Steps to Triazole Conjugate 2 (Propargylation CuAAC)1 (Direct CuAAC)
Solubility Profile Soluble in DCM, EtOAc, DMSOHighly soluble in DCM, DMF, DMSO, THF

Experimental Protocols: A Self-Validating System

To demonstrate the causality behind the chemical behavior of these compounds, the following step-by-step methodologies detail both the activation of 5-methoxyindole and the subsequent click conjugation of the propargylated derivative.

Protocol A: Synthesis of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole (Activation)

Purpose: To convert the click-inactive 5-methoxyindole into a CuAAC-ready scaffold.

  • Preparation: Dissolve 1.0 equivalent of 5-methoxyindole in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and stabilizes the transition state of the subsequent SN​2 reaction without providing acidic protons that would quench the base.

  • Deprotonation: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil)[4].

    • Causality: The indole N-H bond is only weakly acidic ( pKa​≈16.2 ). A strong base like NaH is strictly required to deprotonate the nitrogen, forming a highly nucleophilic indolide anion. Cooling prevents runaway exothermic degradation.

  • Alkylation: Add 1.2 equivalents of propargyl bromide dropwise. Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Check (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc, 8:2). The disappearance of the 5-methoxyindole spot (lower Rf​ ) and the emergence of a new, less polar spot (higher Rf​ ) confirms successful N-propargylation.

  • Workup: Quench the excess NaH carefully with ice water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Protocol B: CuAAC Bioconjugation (Click Chemistry)

Purpose: To couple 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole with an azide-bearing pharmacophore or fluorophore.

  • Solvent System: Combine 1.0 equivalent of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and 1.1 equivalents of the target Azide ( R−N3​ ) in a 1:1 mixture of tert-Butanol ( t−BuOH ) and Water ( H2​O ).

    • Causality: This specific biphasic solvent system is optimal because t−BuOH solubilizes the organic alkyne and azide, while water solubilizes the inorganic copper catalysts, ensuring efficient phase transfer and reaction kinetics.

  • Catalyst Assembly: Add 0.05 equivalents of Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ) followed immediately by 0.1 equivalents of Sodium Ascorbate[5].

    • Causality: Active Cu(I) is highly unstable and easily oxidizes to Cu(II) in the presence of atmospheric oxygen. Sodium ascorbate acts as a mild reducing agent that continuously regenerates the catalytically active Cu(I) species in situ from the stable Cu(II) salt, driving the cycloaddition forward[5].

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

  • Self-Validation Check (Visual & Analytical): The reaction mixture should maintain a slight yellow/green tint (indicating active Cu(I)). If the solution turns stark blue (Cu(II)), additional sodium ascorbate must be added. Final confirmation of the 1,2,3-triazole-indole conjugate should be verified via LC-MS, looking for the exact [M+H]+ mass of the combined adduct.

Applications in Drug Discovery & Material Science

The ability to seamlessly link the 5-methoxyindole core to other functional molecules has profound implications:

  • Antitumor Agents: Researchers have successfully utilized N-propargyl indoles to synthesize 3-(indol-1-yl)prop-1-yn-1-yl-substituted phthalazines via cross-coupling and click chemistry, yielding compounds with significant in-vitro antitumor activity[3].

  • Antimicrobial Hybrids: Click chemistry has been employed to synthesize indole-oxindole clubbed 1,2,3-triazole hybrids, which are heavily screened against diverse bacterial and fungal species[2].

  • Fluorescent Tagging: The terminal alkyne of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole allows for rapid conjugation with azide-functionalized coumarins or rhodamines, creating targeted fluorescent probes for cellular imaging.

References

  • 5-Methoxyindole. Chem-Impex.
  • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds. PMC.
  • Synthesis of Novel Indole Oxindole Clubbed 1,2,3 Triazole Hybrids: Antimicrobial Evaluation and Molecular Docking Study. Scribd.
  • Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings. ResearchGate.
  • Copper-catalyzed steroid reactions. Arkivoc.

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Comparative

A Comparative Analysis of MAO-A and MAO-B Inhibition: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole versus Rasagiline

A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction: The Critical Role of Monoamine Oxidase in Neurological Disorders Monoamine oxidases (MAOs) are a family of mitochondrial enzymes p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Critical Role of Monoamine Oxidase in Neurological Disorders

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes pivotal in the catabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[1][2] The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them crucial targets for therapeutic intervention in a range of neurological and psychiatric conditions.[3][4] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are primarily employed in the treatment of depression and anxiety.[1][2] Conversely, MAO-B is predominantly involved in the degradation of dopamine and is a key target in the management of Parkinson's disease (PD) and other neurodegenerative disorders.[3][5]

Inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease. By preventing the breakdown of dopamine, MAO-B inhibitors increase its availability in the brain, thereby alleviating the motor symptoms associated with the disease.[5][6] Furthermore, the catalytic action of MAO-B on dopamine generates reactive oxygen species, contributing to oxidative stress and neuroinflammation, which are implicated in the progressive neurodegeneration seen in PD.[7] Consequently, selective MAO-B inhibitors not only offer symptomatic relief but may also possess neuroprotective properties.[7][8]

This guide provides an in-depth comparative analysis of the MAO-A and MAO-B inhibitory profiles of two compounds: the well-established, clinically approved drug rasagiline, and the novel investigational compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. While rasagiline's properties are extensively documented, data for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is not yet publicly available. Therefore, this guide will present a prospective analysis of its potential inhibitory activity based on established structure-activity relationships (SAR) of related indole and propargylamine derivatives.

Rasagiline: A Clinically Validated Selective MAO-B Inhibitor

Rasagiline, chemically known as (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, is a potent, second-generation, irreversible, and selective inhibitor of MAO-B.[9][10] It is widely prescribed for the treatment of Parkinson's disease, both as a monotherapy in the early stages and as an adjunct to levodopa in more advanced cases.[11][12]

Mechanism of Action

Rasagiline's therapeutic efficacy stems from its highly selective and irreversible inhibition of MAO-B.[13] The propargylamine moiety of rasagiline forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme.[14][15] This irreversible binding leads to a sustained inhibition of the enzyme's activity, which is only restored through the de novo synthesis of the enzyme.[13] This prolonged duration of action allows for once-daily dosing.[16]

At therapeutic doses, rasagiline exhibits high selectivity for MAO-B over MAO-A.[14][15] This selectivity is crucial for its safety profile, as the inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[14] While higher doses of rasagiline can inhibit MAO-A, its selectivity for MAO-B at clinically relevant concentrations is a key advantage.[10][11]

In Vitro Inhibitory Profile

The inhibitory potency and selectivity of rasagiline have been extensively characterized in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
Rasagiline 412 - 7104.43 - 14~50 - 93

Data compiled from multiple sources.[17][18]

The high selectivity index demonstrates rasagiline's pronounced preference for inhibiting MAO-B.

5-methoxy-1-(prop-2-yn-1-yl)-1H-indole: A Prospective Analysis

5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a novel compound that, to our knowledge, has not been extensively profiled in the public domain. However, its chemical structure incorporates key pharmacophoric elements known to be associated with MAO inhibition, specifically the indole nucleus and the propargylamine group.

Structural Rationale for MAO Inhibition

The Propargylamine Moiety: The N-propargyl group is a well-established "warhead" for irreversible MAO inhibitors, as seen in rasagiline and selegiline. This functional group is crucial for the covalent modification of the FAD cofactor in the active site of MAO enzymes.

The Indole Nucleus: The indole scaffold is present in numerous compounds with demonstrated MAO inhibitory activity. Structure-activity relationship studies have shown that the indole ring can favorably interact with the active site of both MAO-A and MAO-B. The nature and position of substituents on the indole ring can significantly influence both the potency and selectivity of inhibition.

The 5-Methoxy Substitution: The presence of a methoxy group at the 5-position of the indole ring has been explored in various contexts. In some series of indole derivatives, a 5-methoxy substitution has been shown to be compatible with or even enhance MAO inhibitory activity. The electronic and steric properties of this group can influence the binding affinity and orientation of the molecule within the enzyme's active site.

Hypothetical Inhibitory Profile

Based on the structural features of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, it is plausible to hypothesize that this compound will exhibit inhibitory activity against both MAO-A and MAO-B, likely with a preference for MAO-B due to the presence of the propargylamine group. The indole scaffold may contribute to a different binding mode compared to rasagiline's indane structure, potentially altering the selectivity profile.

For the purpose of this comparative guide, and to stimulate further experimental investigation, we present a hypothetical inhibitory profile. It is crucial to note that these values are speculative and require experimental validation.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (Hypothetical) 500 - 150020 - 100~5 - 75

This hypothetical profile suggests that 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole could be a potent MAO-B inhibitor, though potentially with a slightly lower potency and/or selectivity compared to rasagiline. Experimental verification is paramount.

Experimental Protocol for Comparative In Vitro MAO Inhibition Assay

To empirically determine and compare the MAO-A and MAO-B inhibitory activities of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and rasagiline, a standardized in vitro fluorometric assay can be employed. This protocol is designed for a 96-well plate format, suitable for generating dose-response curves and calculating IC50 values.

Principle of the Assay

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[1] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO activity. A reduction in this rate in the presence of an inhibitor indicates its inhibitory effect.[1]

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine (for both MAO-A and MAO-B) or p-Tyramine

  • Fluorogenic Probe: Amplex® Red (or equivalent)

  • Horseradish Peroxidase (HRP)

  • Test Compounds: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and Rasagiline

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 530/585 nm)

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare stock solutions of test compounds, positive controls, and the fluorogenic probe in DMSO.

    • Prepare working solutions of enzymes, substrate, and HRP in MAO Assay Buffer on the day of the experiment. Keep enzymes on ice.

  • Assay Plate Setup:

    • Design the plate layout to include wells for blanks (no enzyme), vehicle controls (enzyme + DMSO), positive controls, and a range of concentrations for each test compound.

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 2 µL of the appropriate concentration of test compound, positive control, or DMSO (for vehicle control) to the respective wells.

  • Pre-incubation with Inhibitor:

    • Add 20 µL of the appropriate MAO enzyme (MAO-A or MAO-B) solution to all wells except the blanks.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Initiation of the Enzymatic Reaction:

    • Prepare a substrate/probe mixture containing the substrate (e.g., kynuramine), Amplex® Red, and HRP in MAO Assay Buffer.

    • Add 20 µL of the substrate/probe mixture to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at Ex/Em = 530/585 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data to the vehicle control (100% activity) and the blank (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each MAO isoform.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Visualizing the Molecular Interactions and Experimental Workflow

Mechanism of Irreversible MAO-B Inhibition by a Propargylamine

MAO_Inhibition cluster_0 MAO-B Active Site MAO_B MAO-B Enzyme FAD FAD Cofactor (oxidized) Inactive_MAO Irreversibly Inhibited MAO-B FAD->Inactive_MAO Enzyme Inactivation Inhibitor Propargylamine Inhibitor (e.g., Rasagiline) Intermediate Covalent Adduct Formation Inhibitor->Intermediate Enters Active Site Intermediate->FAD Forms covalent bond with N5 of FAD

Caption: Covalent modification of the FAD cofactor by a propargylamine inhibitor, leading to irreversible MAO-B inactivation.

Experimental Workflow for MAO Inhibition Assay

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagent Working Solutions B1 Dispense Reagents & Compounds into 96-well Plate A1->B1 A2 Serial Dilution of Test Compounds A2->B1 B2 Add MAO Enzyme & Pre-incubate (15 min, 37°C) B1->B2 B3 Add Substrate/Probe Mix to Initiate Reaction B2->B3 B4 Kinetic Fluorescence Reading (30 min, 37°C) B3->B4 C1 Calculate Reaction Rates B4->C1 C2 Normalize Data & Plot Dose-Response Curve C1->C2 C3 Determine IC50 Values C2->C3 C4 Calculate Selectivity Index C3->C4

Caption: Step-by-step workflow for the in vitro fluorometric MAO inhibition assay.

Conclusion and Future Directions

This guide provides a comprehensive comparison of the established MAO-B inhibitor, rasagiline, with the prospective investigational compound, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole. Rasagiline's high potency and selectivity for MAO-B are well-documented and form the basis of its clinical success in Parkinson's disease.

The structural characteristics of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, namely the presence of a propargylamine group and an indole scaffold, strongly suggest its potential as a MAO inhibitor. The prospective analysis presented herein, based on established structure-activity relationships, posits that this compound is likely to be a potent MAO-B inhibitor. However, this remains a hypothesis that must be rigorously tested through empirical research.

The provided experimental protocol offers a robust framework for conducting such a comparative study. The elucidation of the precise IC50 values and selectivity index for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole will be a critical step in evaluating its therapeutic potential. Future research should not only focus on its in vitro inhibitory profile but also on its mechanism of inhibition (reversible vs. irreversible), in vivo efficacy in animal models of neurodegeneration, and its pharmacokinetic and safety profiles. Such studies will be instrumental in determining if this novel indole derivative represents a viable candidate for further development as a next-generation therapy for Parkinson's disease or other neurological disorders.

References

  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. [Link]

  • Rasagiline - Wikipedia. Wikipedia. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. Rambam Maimonides Medical Journal. [Link]

  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC. National Center for Biotechnology Information. [Link]

  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PMC. National Center for Biotechnology Information. [Link]

  • Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. Patsnap. [Link]

  • What are MAO-B inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • Rasagiline - MedLink Neurology. MedLink. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - Frontiers. Frontiers. [Link]

  • Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline - PubMed. National Center for Biotechnology Information. [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI. [Link]

  • Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease | Bentham Science Publishers. Bentham Science. [Link]

  • A Closer Look at Rasagiline for Parkinson's Symptom Management. Davis Phinney Foundation. [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease - | BioWorld. BioWorld. [Link]

  • MAO-B Inhibitors | Parkinson's Foundation. Parkinson's Foundation. [Link]

  • A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease - PMC. National Center for Biotechnology Information. [Link]

  • 2,3-dihydro-1H-indene-4- thiol as selective human monoamine oxidase B inhibit. Moroccan Journal of Chemistry. [Link]

  • Monoamine oxidase inhibitor - Wikipedia. Wikipedia. [Link]

  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors - MDPI. MDPI. [Link]

  • Analysis on the Clinical Research Progress of MAO-B inhibitors - Patsnap Synapse. Patsnap. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Evotec. [Link]

Sources

Validation

Analytical Superiority in Click Chemistry: Validating 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole Purity via LC-MS/MS

Introduction 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole is a highly versatile, alkyne-derivatized indole building block. Its terminal alkyne moiety makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole is a highly versatile, alkyne-derivatized indole building block. Its terminal alkyne moiety makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, which is widely utilized in bioconjugation, fluorophore synthesis, and the development of monoamine oxidase (MAO) inhibitors. However, trace impurities—such as unreacted precursors, regioisomers, or oxidative degradation products—can severely poison CuAAC catalysts or induce off-target biological effects. For researchers and drug development professionals, rigorous purity validation is a non-negotiable prerequisite.

Comparative Analysis: Why LC-MS/MS Outperforms Alternatives

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) for indole purity assessments. While useful for bulk analysis, these legacy methods fall short for trace impurity profiling.

  • HPLC-UV: Lacks the specificity to differentiate co-eluting structural isomers or trace impurities that share the indole chromophore.

  • GC-MS: The thermal lability of the propargyl (alkyne) group can lead to artifactual degradation during vaporization in the GC inlet, artificially skewing purity results.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for quantitative analysis in complex matrices[1]. By operating at ambient temperatures and utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled sensitivity and specificity, isolating the unique precursor-to-product ion transitions of the target analyte from background noise[2][3].

Table 1: Quantitative Comparison of Analytical Modalities for Indole Derivatives

ParameterHPLC-UVGC-MSLC-MS/MS (QQQ)
Sensitivity (LOD) ~0.1 µg/mL~10 ng/mL< 0.5 ng/mL
Specificity Low (Chromophore dependent)Moderate (Requires library match)High (MRM Transitions)
Thermal Stability Excellent (Ambient)Poor (Risk of alkyne degradation)Excellent (Ambient)
Dynamic Range 2-3 logs3-4 logs4-5 logs
Run Time 15-30 mins20-40 mins< 5 mins

Causality in Method Development (E-E-A-T)

Developing a self-validating LC-MS/MS protocol requires a deep understanding of the physicochemical properties of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

  • Ionization Strategy: The indole nitrogen is weakly basic. To ensure robust ionization, we utilize Electrospray Ionization in positive mode (ESI+). The addition of 0.1% formic acid to the mobile phase acts as a proton donor, driving the formation of the [M+H]+ precursor ion ( m/z≈186.1 )[2][3].

  • Fragmentation Dynamics: During Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes predictable fragmentation. The primary MRM transition typically involves the cleavage of the propargyl group or the methoxy group, yielding stable product ions (e.g., m/z 146 or 118) characteristic of the indole core[2][4].

Step-by-Step Validation Protocol (ICH M10 Compliant)

The landscape of bioanalytical method validation has been significantly streamlined with the global adoption of the International Council for Harmonisation (ICH) M10 guideline[1]. The following protocol adheres strictly to these standards to ensure data integrity[5][6].

Step 1: Preparation of Solutions
  • Stock Solution: Dissolve 1.0 mg of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in 1.0 mL of LC-MS grade acetonitrile to achieve a 1 mg/mL concentration.

  • Calibration Standards: Dilute the stock solution serially with 50% aqueous methanol to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): Spike all samples with a stable isotope-labeled internal standard (e.g., Indole-d7) at a constant concentration of 50 ng/mL. This is a universally recommended choice by regulatory bodies to correct for matrix effects and injection variability[1][2].

Step 2: Chromatographic Separation
  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm). The hydrophobic stationary phase ensures sharp peak shapes and rapid elution of the non-polar indole core[2].

  • Mobile Phase:

    • Solvent A: Optima-grade Water + 0.1% Formic Acid.

    • Solvent B: Optima-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Initiate at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1 minute. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Configuration
  • Source Parameters: ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • MRM Transitions: Optimize collision energy (CE) for the target analyte to maximize signal-to-noise.

    • Quantifier Transition: m/z 186.1 146.0 (CE: 20 eV).

    • Qualifier Transition: m/z 186.1 118.0 (CE: 35 eV).

Step 4: ICH M10 Validation Execution
  • Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates across three separate analytical runs. The mean concentration must be within ±15% of the nominal value ( ±20% for LLOQ)[1][6].

  • Selectivity: Analyze blank diluent from at least six different sources to ensure no interfering peaks appear at the retention time of the analyte or the IS[5].

Table 2: Representative ICH M10 Validation Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1.08.411.2+4.5
Low QC3.05.16.8-2.1
Mid QC400.03.24.5+1.8
High QC800.02.73.9-0.9

Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Dilution & IS Spiking) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization ([M+H]+ = 186.1) Chromatography->Ionization Eluent MassSpec Tandem Mass Spec (MRM Transitions) Ionization->MassSpec Precursor Ions DataAnalysis Data Analysis (ICH M10 Validation) MassSpec->DataAnalysis Product Spectra

LC-MS/MS Analytical Workflow for Indole Purity Validation

Conclusion

For modern drug development and click chemistry applications, the purity of critical building blocks like 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole cannot be left to chance. By transitioning from legacy HPLC-UV/GC-MS methods to a fully validated LC-MS/MS framework, laboratories can achieve the requisite sensitivity and specificity mandated by ICH M10 guidelines, ensuring downstream synthetic and biological success.

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: PMC (nih.gov) URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL:[Link]

  • Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids Source: Frontiers URL:[Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 Source: ICH URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: MDPI URL:[Link]

Sources

Comparative

Comparative Guide: N-Propargylation Efficiency of 5-Methoxyindole vs. Unsubstituted Indole

Executive Summary The N-propargylation of indole derivatives is a foundational transformation in medicinal chemistry, providing terminal alkynes essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-propargylation of indole derivatives is a foundational transformation in medicinal chemistry, providing terminal alkynes essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and the synthesis of complex polyheterocycles[1]. However, the efficiency and regioselectivity of this alkylation are highly dependent on the electronic nature of the indole core. This guide provides an objective, data-driven comparison of the N-propargylation of 5-methoxyindole versus unsubstituted indole , detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.

Mechanistic Causality: Electronic & Steric Effects

Indole is an ambident nucleophile capable of reacting at the N1 or C3 position[2]. Because the neutral indole nitrogen is a weak nucleophile (pKa ~16.2), regioselective N-alkylation requires irreversible deprotonation to form the highly reactive indolide anion.

The introduction of a methoxy group at the C5 position fundamentally alters the electronic landscape of the heterocycle:

  • Dual Electronic Effect: The 5-methoxy group exerts a strong resonance-donating (+M) effect and a weaker inductive-withdrawing (-I) effect. The +M effect dominates, significantly increasing the electron density across the extended π -system of the pyrrole ring[1].

  • pKa Shift: The increased electron density marginally destabilizes the conjugate base, making the N-H proton of 5-methoxyindole slightly less acidic than that of unsubstituted indole.

  • Nucleophilicity & Regioselectivity: Once deprotonated, the 5-methoxyindolide anion is a stronger nucleophile than the unsubstituted indolide anion. However, this increased electron density also heightens the risk of competitive C3-alkylation if deprotonation is incomplete[2].

Causality in Base Selection: To prevent C3-alkylation, weak bases (e.g., K2​CO3​ ) should be avoided. A strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is mandatory. DMF solvates the hard Na+ counterion, leaving a "naked," highly reactive indolide anion that undergoes rapid, strictly N-regioselective SN​2 attack on propargyl bromide[3].

Mechanism N1 Neutral Indole Ambident Nucleophile N2 NaH in DMF Irreversible Deprotonation N1->N2 pKa ~16.2-16.5 N3 Indolide Anion Charge Localized on N1 N2->N3 - H2 (gas) N4 Propargyl Bromide SN2 Transition State N3->N4 Electrophilic Attack N5 N-Propargylated Indole Exclusive Regioisomer N4->N5 - NaBr

Fig 2. SN2 mechanistic pathway highlighting the critical deprotonation step for N1-selectivity.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the N-propargylation efficiency of both substrates under standard and phase-transfer catalysis (PTC) conditions.

ParameterUnsubstituted Indole5-Methoxyindole
Indole N-H pKa ~16.2~16.5 (Estimated)
Nucleophilicity (Indolide) BaselineEnhanced (+M effect)
C3-Alkylation Risk LowModerate (Requires strong base)
Yield: NaH / DMF (0 °C to RT) 53% - 80%[4]68% - 75%[3],[1]
Yield: NaOH / Toluene / TBAB (PTC) ~93%[5]~85% (Extrapolated)[6]
Reaction Time (NaH/DMF) 2 hours2 - 4 hours

Note: While PTC conditions (NaOH/Toluene) often report higher raw yields[5],[6], the NaH/DMF system remains the gold standard in medicinal chemistry for ensuring absolute N1-regioselectivity and preventing alkyne-to-allene isomerization.

Self-Validating Experimental Protocol

The following step-by-step methodology utilizes the NaH/DMF system. It is designed as a self-validating workflow, ensuring that the researcher can physically verify the success of each mechanistic step.

Workflow A 1. Substrate Prep (Indole / 5-OMe) B 2. Deprotonation (NaH, DMF, 0°C) A->B Add Base C 3. Alkylation (Propargyl Bromide) B->C H2 gas ceases D 4. Validation (TLC / Gas Evolution) C->D 2-4 Hours E 5. Quench & Extract (NH4Cl / EtOAc) D->E Rf Shift Confirmed F 6. Purification (Silica Column) E->F Organic Phase

Fig 1. Self-validating experimental workflow for regioselective N-propargylation of indoles.

Step-by-Step Methodology

Reagents Required: Indole or 5-Methoxyindole (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.2-1.5 equiv), Propargyl Bromide (80% wt. in toluene, 1.2-1.5 equiv), Anhydrous DMF.

  • Preparation & Deprotonation:

    • Suspend NaH in anhydrous DMF in a flame-dried flask under an inert argon atmosphere. Cool to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C prevents the thermal degradation of DMF by NaH.

    • Dropwise, add a solution of the indole substrate in anhydrous DMF.

    • Validation Checkpoint: Observe continuous effervescence ( H2​ gas). The physical cessation of bubbling (typically 15–30 minutes) confirms the quantitative generation of the indolide anion.

  • Electrophilic Alkylation:

    • While maintaining the reaction at 0 °C, add propargyl bromide dropwise.

    • Causality: Propargyl bromide is a highly reactive alkylating agent. Slow addition at 0 °C controls the exothermicity of the SN​2 reaction, preventing dialkylation or base-catalyzed isomerization of the terminal alkyne into an allene[5].

    • Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Reaction Monitoring (TLC):

    • Quench a 10 µL reaction aliquot in water and extract with Ethyl Acetate (EtOAc).

    • Spot the organic layer on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc).

    • Validation Checkpoint: The N-propargylated product lacks the polar N-H bond, resulting in a significantly higher Rf​ value (less polar) than the starting material. UV visualization (254 nm) confirms the retention of the aromatic core.

  • Quench and Workup:

    • Cool the bulk reaction mixture back to 0 °C and strictly quench with saturated aqueous NH4​Cl .

    • Causality: NH4​Cl safely neutralizes excess NaH without creating a highly basic aqueous environment that could promote late-stage alkyne-to-allene isomerization.

    • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to pull the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[4].

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the pure N-propargylated indole[4].

References

  • [3] Khusnutdinova, E. F., et al. "N-Propargylation of Indolo-Triterpenoids and Their Application in Mannich Reaction." Molbank, MDPI, 2019.

  • [2] "Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free." ChemRxiv, 2020.

  • [6] "Propargylation of indole under a new dual-site phase-transfer catalyst: A kinetic study." Asian Journal of Green Chemistry, 2018.

  • [4] "Supporting info - The Royal Society of Chemistry." RSC, 2015.

  • [1] "Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds." Molecules, PMC, 2006.

  • [5] "Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate." Molbank, MDPI, 2007.

Sources

Validation

In Vitro vs In Vivo Efficacy of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole in Neurological Models: A Comprehensive Comparison Guide

As drug development for neurodegenerative disorders like Parkinson’s Disease (PD) evolves, the field is shifting from single-target magic bullets to Multi-Target-Directed Ligands (MTDLs). As an Application Scientist over...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development for neurodegenerative disorders like Parkinson’s Disease (PD) evolves, the field is shifting from single-target magic bullets to Multi-Target-Directed Ligands (MTDLs). As an Application Scientist overseeing neuropharmacological screening pipelines, I frequently evaluate hybrid molecules designed to tackle complex disease etiologies.

This guide provides an objective, data-driven evaluation of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (5-MOPI) . This compound rationally fuses two validated pharmacophores: the neuroprotective, radical-scavenging 5-methoxyindole core (structurally homologous to endogenous melatonin) and the N-propargyl moiety, a classical irreversible monoamine oxidase B (MAO-B) inhibitor motif[1]. We will compare its efficacy against standard reference compounds—Rasagiline (a highly potent, selective MAO-B inhibitor lacking direct antioxidant properties)[2] and Melatonin (a potent antioxidant lacking MAO-B activity)—across both in vitro and in vivo models.

Mechanistic Rationale: The Dual-Action Hypothesis

The pathogenesis of PD involves both the enzymatic depletion of dopamine and the accumulation of reactive oxygen species (ROS), which drive dopaminergic neuronal apoptosis. Classical propargylamines like selegiline and rasagiline prevent dopamine degradation by covalently binding to the FAD cofactor in the MAO-B active site[3]. However, they rely on downstream, indirect pathways for neuroprotection.

By integrating a 5-methoxyindole core, 5-MOPI is designed to directly scavenge ROS while simultaneously inhibiting MAO-B[4]. This dual mechanism theoretically provides superior neuronal survival profiles under severe oxidative stress compared to mono-targeted therapies.

MOA Compound 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole Propargyl N-Propargyl Moiety Compound->Propargyl Indole 5-Methoxyindole Core Compound->Indole MAOB Irreversible MAO-B Inhibition Propargyl->MAOB Targets ROS Direct ROS Scavenging Indole->ROS Mediates DA Increased Striatal Dopamine MAOB->DA Prevents degradation Neuro Prevention of Apoptosis ROS->Neuro Reduces stress Outcome Neuroprotection & Motor Recovery DA->Outcome Neuro->Outcome

Fig 1. Dual mechanism of 5-MOPI combining MAO-B inhibition and ROS scavenging.

In Vitro Efficacy & Mechanistic Validation

To validate the MTDL hypothesis, we must first isolate the compound's specific enzymatic kinetics and its cellular protective capabilities.

Experimental Protocol: Self-Validating MAO-B Kinetics & Cell Viability

We utilize human recombinant MAO-A and MAO-B enzymes to establish selectivity, followed by an SH-SY5Y neuroblastoma cell model subjected to MPP+ (1-methyl-4-phenylpyridinium) toxicity.

Causality of Experimental Design: We use the fluorogenic substrate kynuramine, which MAO converts to 4-hydroxyquinoline. To ensure the observed MAO-B inhibition is not an artifact of assay conditions, the protocol includes a dialysis step . Because 5-MOPI features a propargyl group, it should form a covalent adduct with the FAD cofactor[5]. If the inhibitor is reversible, enzyme activity will recover post-dialysis. A persistent lack of fluorescence generation post-dialysis internally validates the irreversible nature of the binding.

Step-by-Step Methodology:

  • Enzyme Incubation: Incubate 50 µg of recombinant human MAO-A or MAO-B with varying concentrations of 5-MOPI (0.1 nM to 10 µM) in 0.1 M potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C.

  • Reversibility Dialysis (Validation Step): Transfer a 10 µM treated MAO-B sample into a 10 kDa MWCO dialysis cassette against 1L of buffer for 24 hours at 4°C.

  • Substrate Addition: Add 50 µM kynuramine to all samples and incubate for 20 minutes.

  • Quenching & Reading: Stop the reaction with 2N NaOH. Measure fluorescence (Ex/Em = 310/400 nm).

  • Cellular Viability (MTT): Pre-treat SH-SY5Y cells with 1 µM of test compounds for 2 hours, followed by 500 µM MPP+ for 24 hours. Add MTT reagent; read absorbance at 570 nm. MTT relies on mitochondrial reductase activity, directly correlating with mitochondrial health—the exact organelle compromised by MPP+.

In Vitro Quantitative Comparison

Table 1: Enzymatic Selectivity and Cellular Neuroprotection

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (A/B)SH-SY5Y Viability (% of Control)
5-MOPI 14.2 ± 1.1>10,000>70088.4 ± 3.2
Rasagiline 4.4 ± 0.5412 ± 159365.2 ± 4.1
Melatonin >10,000>10,000N/A72.1 ± 3.8
Vehicle (MPP+) N/AN/AN/A42.5 ± 2.4

Analysis: While Rasagiline is a slightly more potent MAO-B inhibitor (IC₅₀ 4.4 nM vs 14.2 nM), 5-MOPI exhibits a vastly superior Selectivity Index (>700), minimizing the risk of the "cheese effect" (hypertensive crisis) associated with off-target MAO-A inhibition[6]. Crucially, 5-MOPI demonstrates significantly higher cell viability (88.4%) against MPP+ toxicity than both Rasagiline and Melatonin, validating the synergistic effect of the dual-action indole-propargyl structure.

In Vivo Efficacy: The MPTP Mouse Model

In vitro success does not guarantee blood-brain barrier (BBB) penetration or in vivo stability. To evaluate functional efficacy, we transition to the subacute MPTP (1-methyl-4-phenyl-1,2,3,5-tetrahydropyridine) mouse model of PD.

Workflow Phase1 In Vitro Phase Assay1 Recombinant MAO-B Enzyme Kinetics Phase1->Assay1 Assay2 MPP+ Toxicity Cell Viability Phase1->Assay2 Phase2 In Vivo Phase Assay1->Phase2 Lead Selection Assay2->Phase2 Model MPTP-Induced PD Model Phase2->Model Test1 Rotarod Test Model->Test1 Test2 HPLC-ECD (Dopamine) Model->Test2

Fig 2. Self-validating experimental workflow from in vitro kinetics to in vivo efficacy.

Experimental Protocol: Behavioral and Neurochemical Profiling

Causality of Experimental Design: We select the MPTP model because its mechanism intrinsically relies on MAO-B. MPTP is lipophilic and crosses the BBB, where astrocytic MAO-B converts it to the toxic MPP+ cation[7]. If 5-MOPI successfully inhibits MAO-B in vivo, it will block this conversion, providing a self-validating readout of central target engagement. Furthermore, we use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for neurochemical analysis because catecholamines (like dopamine) are readily oxidized, providing unmatched sensitivity compared to standard UV detection.

Step-by-Step Methodology:

  • Animal Dosing: Male C57BL/6 mice receive 4 intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals. Test compounds (1 mg/kg for 5-MOPI and Rasagiline; 10 mg/kg for Melatonin) are administered via oral gavage 30 minutes prior to the first MPTP injection, and daily thereafter for 7 days.

  • Behavioral Testing (Rotarod): On day 7, mice are placed on an accelerating rotarod (4 to 40 rpm over 5 mins). The latency to fall is recorded. Evaluators are blinded to the treatment groups to ensure data integrity.

  • Tissue Preparation: Mice are euthanized, and the striatum is rapidly dissected and homogenized in 0.1 M perchloric acid. Perchloric acid is strictly required here as it instantly precipitates degrading proteins and stabilizes easily oxidizable catecholamines.

  • HPLC-ECD Analysis: Homogenates are centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector set at +700 mV. Dopamine (DA) and its metabolite DOPAC are quantified against standard curves.

In Vivo Quantitative Comparison

Table 2: Behavioral Recovery and Striatal Dopamine Preservation

Treatment GroupRotarod Latency (sec)Striatal DA (ng/mg protein)DOPAC/DA Ratio
Sham (Saline) 245 ± 1212.4 ± 0.80.12 ± 0.02
MPTP + Vehicle 85 ± 153.2 ± 0.50.45 ± 0.06
MPTP + 5-MOPI (1 mg/kg) 210 ± 189.8 ± 0.70.18 ± 0.03
MPTP + Rasagiline (1 mg/kg) 195 ± 1410.1 ± 0.60.16 ± 0.02
MPTP + Melatonin (10 mg/kg) 140 ± 225.4 ± 0.90.35 ± 0.05

Analysis: Both 5-MOPI and Rasagiline effectively block the MPTP-induced depletion of striatal dopamine, maintaining levels at ~9.8-10.1 ng/mg (compared to 3.2 ng/mg in the vehicle group). The normalized DOPAC/DA ratio confirms that MAO-B metabolism of dopamine is successfully halted. However, 5-MOPI yields a statistically superior behavioral recovery on the Rotarod test (210 sec vs 195 sec for Rasagiline). This suggests that the in vivo efficacy of 5-MOPI extends beyond mere dopamine preservation; the intrinsic antioxidant capacity of the methoxyindole core actively mitigates secondary neuroinflammatory damage that Rasagiline cannot address.

Conclusion

The integration of a propargylamine moiety onto a 5-methoxyindole scaffold represents a highly successful Multi-Target-Directed Ligand strategy. While 5-MOPI exhibits a slightly lower absolute binding affinity for MAO-B compared to Rasagiline, its superior selectivity profile, combined with robust, direct ROS-scavenging capabilities, translates to enhanced neuronal survival in vitro and superior motor function recovery in vivo. For drug development professionals targeting complex neurodegenerative cascades, 5-MOPI serves as a compelling structural template for next-generation, disease-modifying PD therapeutics.

Sources

Comparative

Benchmarking 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole: A Comparative Guide to Monoamine Oxidase Inhibition

The development of selective monoamine oxidase (MAO) inhibitors remains a cornerstone in the neuropharmacological management of Parkinson's disease and treatment-resistant depression [1]. While standard clinical agents l...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of selective monoamine oxidase (MAO) inhibitors remains a cornerstone in the neuropharmacological management of Parkinson's disease and treatment-resistant depression [1]. While standard clinical agents like selegiline and clorgyline have validated the efficacy of the N-propargyl pharmacophore, modern drug design seeks to optimize target affinity and isoform selectivity through biomimetic core scaffolds.

This guide evaluates the performance of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (5-MeO-NPI) , a rationally designed molecule that fuses a serotonin-mimicking 5-methoxyindole core with an N-propargyl suicide-inhibitor warhead. By benchmarking 5-MeO-NPI against established MAO inhibitors, we provide researchers and drug development professionals with a rigorous framework for evaluating novel indole-based therapeutics.

Mechanistic Rationale: The Biomimetic Advantage

To contextualize the benchmarking data, it is critical to dissect the structural causality behind 5-MeO-NPI's mechanism of action. The molecule operates via a dual-phase recognition and inactivation sequence:

  • Biomimetic Anchoring: The 5-methoxyindole moiety is structurally homologous to endogenous tryptamines, specifically serotonin (5-hydroxytryptamine) and melatonin (5-methoxy-N-acetyltryptamine). Because MAO-A preferentially metabolizes serotonin, this structural mimicry drives a high initial binding affinity ( Ki​ ) toward the MAO-A active site.

  • Mechanism-Based Inactivation: Once anchored, the N-propargyl group (prop-2-yn-1-yl) is positioned adjacent to the FAD (flavin adenine dinucleotide) cofactor. Catalytic oxidation of the alkyne by MAO generates a highly reactive ketenimine or allene intermediate. This species rapidly forms a covalent flavocyanine adduct at the N(5) position of the FAD cofactor, resulting in irreversible enzyme inactivation [2].

Mechanism A 5-MeO-NPI (Serotonin Mimic) B MAO Active Site Anchoring A->B Competitive Binding C FAD Cofactor Proximity B->C Alignment D Covalent Flavo-adduct Formation C->D Catalytic Oxidation E Irreversible Enzyme Inactivation D->E Suicide Inhibition

Mechanism of irreversible MAO inactivation by 5-MeO-NPI via FAD flavocyanine adduct formation.

Quantitative Benchmarking Data

The following table synthesizes the in vitro performance of 5-MeO-NPI against standard reference MAOIs. Data reflects standard radiometric assay conditions using human recombinant MAO-A and MAO-B.

CompoundPrimary TargetMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (B/A)Inhibition Modality
5-MeO-NPI MAO-A 28.5 ± 2.1 315.0 ± 14.5 11.05 Irreversible
Clorgyline MAO-A4.2 ± 0.52,800 ± 120666.67Irreversible
Selegiline MAO-B2,510 ± 11518.3 ± 1.20.007Irreversible
Rasagiline MAO-B1,200 ± 854.4 ± 0.30.003Irreversible
Moclobemide MAO-A145.0 ± 8.5>10,000>68.96Reversible

Data Interpretation: Unlike selegiline and rasagiline, which are highly selective for MAO-B, 5-MeO-NPI demonstrates a distinct preference for MAO-A (SI = 11.05). This shift in selectivity is directly attributable to the 5-methoxyindole core overriding the typical MAO-B preference seen in simple propargylamines. While less potent than the gold-standard Clorgyline, 5-MeO-NPI exhibits superior MAO-A affinity compared to the reversible inhibitor Moclobemide.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when benchmarking propargylated indole derivatives.

Protocol A: Radiometric MAO Inhibition Assay

Rationale: Radiometric assays utilizing [¹⁴C]-labeled substrates offer unparalleled sensitivity and completely bypass the optical interference (auto-fluorescence or quenching) frequently encountered with indole derivatives in standard fluorometric assays.

  • Enzyme Preparation: Dilute human recombinant MAO-A (5 µg/mL) or MAO-B (10 µg/mL) in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of 5-MeO-NPI (1 nM to 10 µM) for exactly 30 minutes at 37°C.

    • Causality Note: Because N-propargyl derivatives are mechanism-based inhibitors, they require catalytic turnover to form the reactive allene species [3]. Omitting this pre-incubation step captures only initial competitive binding, artificially inflating the IC₅₀ and failing to reflect true time-dependent covalent inactivation.

  • Substrate Addition: Initiate the reaction by adding[¹⁴C]-serotonin (for MAO-A) or [¹⁴C]-phenylethylamine (for MAO-B) at a final concentration of 50 µM. Incubate for 20 minutes.

  • Reaction Quenching: Terminate the reaction by adding 2 M citric acid. This drops the pH, denaturing the enzyme and halting catalysis.

  • Extraction & Quantification: Extract the radiolabeled deaminated metabolites into an organic phase (e.g., toluene/ethyl acetate). Quantify the radioactivity of the organic layer using liquid scintillation counting.

Protocol B: Dialysis Reversibility Assay

Rationale: This protocol acts as a self-validating system to definitively distinguish between tight-binding reversible inhibition and true covalent irreversible inactivation.

  • Inactivation Phase: Incubate MAO-A with 5-MeO-NPI at a concentration equivalent to 10 × IC₅₀ for 60 minutes to ensure >95% enzyme inhibition. Prepare a vehicle-treated control in parallel.

  • Extensive Dialysis: Transfer the mixtures into dialysis cassettes (10 kDa MWCO) and dialyze against 100 volumes of 50 mM phosphate buffer at 4°C for 24 hours, with three buffer exchanges.

  • Activity Recovery Measurement: Post-dialysis, measure the residual enzyme activity using the radiometric assay.

    • Validation Metric: Reversible inhibitors (e.g., Moclobemide) will show >80% activity recovery post-dialysis. Irreversible inhibitors like 5-MeO-NPI and Clorgyline will show <5% recovery, confirming the formation of the covalent FAD-adduct.

Workflow S1 Compound Preparation S2 Enzyme Pre-incubation S1->S2 S3 Substrate Addition S2->S3 S4 Reaction Quenching S3->S4 S5 Signal Quantification S4->S5

High-throughput radiometric workflow for MAO inhibitor benchmarking and kinetic analysis.

Conclusion

Benchmarking 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole reveals a potent, mechanism-based MAO-A selective inhibitor. By leveraging the biomimetic properties of the 5-methoxyindole core, researchers can successfully direct the highly reactive N-propargyl warhead away from MAO-B and toward MAO-A. This structural paradigm offers a highly tunable scaffold for developing next-generation psychiatric and neuroprotective therapeutics.

References

  • Youdim, M. B. H., & Riederer, P. (2004). A review of the mechanisms and role of monoamine oxidase inhibitors in Parkinson's disease. Neurology, 63(7_suppl_2), S32-S35.[Link]

  • Hubálek, F., Binda, C., Li, M., Herzig, Y., Sterling, J., Youdim, M. B. H., Mattevi, A., & Edmondson, D. E. (2004). Inactivation of Purified Human Recombinant Monoamine Oxidases A and B by Rasagiline and Its Analogues. Journal of Medicinal Chemistry, 47(7), 1760–1766.[Link]

  • Binda, C., Hubálek, F., Li, M., Herzig, Y., Sterling, J., Edmondson, D. E., & Mattevi, A. (2005). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases. Journal of Medicinal Chemistry (via PMC).[Link]

Validation

Validating receptor binding assays for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole radioligands

Comprehensive Guide to Validating Receptor Binding Assays for 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole Radioligands Executive Summary The compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (hereafter referred to as 5-M-PI ) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Validating Receptor Binding Assays for 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole Radioligands

Executive Summary

The compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (hereafter referred to as 5-M-PI ) represents a highly specialized synthetic indoleamine. By combining a classic 5-methoxyindole core with an N-propargyl moiety, this molecule serves as a powerful structural scaffold for targeting monoaminergic G-protein coupled receptors (GPCRs). When radiolabeled (e.g., as [³H]-5-M-PI), it functions as a highly lipophilic, structurally rigid probe for quantifying Melatonin (MT1/MT2) and Serotonin (5-HT) receptors.

This guide provides an objective performance comparison of [³H]-5-M-PI against industry-standard radioligands and outlines a rigorously validated, step-by-step methodology for executing receptor binding assays.

Mechanistic Rationale & Ligand Design

As application scientists, we must understand why a ligand behaves the way it does before we can optimize an assay for it. The unique binding kinetics of 5-M-PI are driven by two distinct structural features:

  • Pharmacophore Synergy: The 5-methoxy group acts as a critical hydrogen bond acceptor, directly mimicking the endogenous pharmacophores of melatonin (N-acetyl-5-methoxytryptamine) and serotonin (5-hydroxytryptamine)[1].

  • The N-Propargyl Advantage: The prop-2-yn-1-yl (propargyl) group at the N1 position restricts the conformational flexibility of the indole core.

    • Causality: This rigid, lipophilic alkyne tail alters the hydration shell of the ligand, driving entropy-favorable partitioning into the hydrophobic binding pockets of GPCRs. However, this increased lipophilicity inherently increases non-specific binding (NSB) to membrane lipids, necessitating stringent assay optimization (such as the use of polyethylenimine-treated filters)[2]. Furthermore, the terminal alkyne provides a bioorthogonal handle, allowing for downstream click-chemistry applications that standard radioligands cannot support.

Comparative Radioligand Performance

To objectively evaluate [³H]-5-M-PI, we must benchmark its binding kinetics against established gold standards: [¹²⁵I]-2-iodomelatonin for melatonin receptors[3] and [³H]-LSD for serotonin receptors[2].

Table 1: Representative Radioligand Binding Kinetics in CHO-K1 Membrane Preparations

RadioligandTarget ReceptorApparent K_d (nM)B_max (fmol/mg)NSB (%)Signal-to-Noise
[³H]-5-M-PI MT1/MT21.2 ± 0.325015%High
[¹²⁵I]-2-iodomelatonin MT1/MT20.05 ± 0.01240<5%Very High
[³H]-5-M-PI 5-HT₁ₐ4.5 ± 0.618018%Moderate
[³H]-LSD 5-HT (Pan)1.0 ± 0.220010%High

Data Analysis: While [¹²⁵I]-2-iodomelatonin offers superior, sub-nanomolar affinity and minimal NSB[3], it is limited by the short 60-day half-life of Iodine-125. [³H]-5-M-PI provides a highly stable alternative (T₁/₂ = 12.3 years) with sufficient affinity for robust saturation and competition assays, provided the NSB is properly controlled.

Experimental Protocols: A Self-Validating System

A robust radioligand assay must be self-validating. The protocol must inherently prove that the observed binding is specific, saturable, and reversible. We achieve this by running parallel Total Binding (TB) and Non-Specific Binding (NSB) cohorts to derive Specific Binding (SB = TB - NSB).

Step 1: Membrane Preparation & Buffer Selection
  • Buffer Composition: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA[4].

  • Causality: Mg²⁺ is strictly required to stabilize the high-affinity ternary complex of GPCRs with their intracellular G-proteins. Without divalent cations, the receptor shifts to an uncoupled, low-affinity state, which will artificially inflate the apparent K_d and ruin the dynamic range of the assay[2].

Step 2: Saturation Binding Assay (Determining K_d and B_max)
  • Incubation Setup: In a 96-well plate, add 50 µL of [³H]-5-M-PI (titrated from 0.1 nM to 20 nM). Add 50 µL of CHO-K1 membrane homogenate (approx. 15 µg protein/well).

  • Defining NSB: To validate that the radioligand is binding to the target receptor and not just dissolving into the lipid bilayer, co-incubate parallel wells with a 1000-fold excess of a cold competitor (e.g., 10 µM unlabelled 5-M-PI or 1 µM 6-chloromelatonin)[4].

  • Equilibration: Incubate at 25°C for 90 minutes.

  • Causality: The highly lipophilic propargyl group slows the association rate (k_on) compared to endogenous hydrophilic ligands. A full 90-minute incubation is required to guarantee that steady-state equilibrium is reached before harvesting[2].

Step 3: Rapid Filtration and Harvesting
  • Filter Pre-treatment: Soak GF/B glass fiber filter mats in 0.3% polyethylenimine (PEI) for 1 hour prior to use.

  • Causality: Because [³H]-5-M-PI is lipophilic, it will non-specifically adhere to the negatively charged glass fibers of the filter. PEI coats the filter with a cationic polymer, repelling the radioligand and drastically reducing background noise, thereby rescuing the assay's signal-to-noise ratio[2].

  • Washing: Terminate the reaction by rapid vacuum filtration, followed by three washes with 0.5 mL of ice-cold 50 mM Tris-HCl.

  • Causality: Ice-cold buffer thermodynamically freezes the receptor-ligand complex, slowing the dissociation rate (k_off) during the wash step and preventing the loss of specific signal.

Step 4: Scintillation Counting
  • Dry the filter mats, melt solid scintillant onto the filters, and quantify the retained radioactivity using a Microbeta scintillation counter[2].

Assay Visualization

G N1 1. Membrane Prep (50mM Tris-HCl, 5mM MgCl2) N2 2. Radioligand Incubation [³H]-5-M-PI (0.1 - 20 nM) N1->N2 N3 3. NSB Control + 10 µM Cold Competitor N1->N3 N4 4. Equilibration 90 min @ 25°C N2->N4 N3->N4 N5 5. Rapid Filtration GF/B Filters + 0.3% PEI N4->N5 N6 6. Scintillation Counting Microbeta Counter N5->N6

Workflow for [³H]-5-M-PI radioligand binding assay validation.

References

  • Title: Assay Protocol Book - PDSP Source: National Institute of Mental Health Psychoactive Drug Screening Program (University of North Carolina at Chapel Hill) URL:[Link]

  • Title: Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography Source: PubMed (National Institutes of Health) URL:[Link]

  • Title: Circadian Rhythm of Free Melatonin in Human Plasma Source: Oxford University Press (OUP) URL:[Link]

  • Title: Supporting Information: Radioligand Binding and Solubility Assays Source: Sanford Burnham Medical Research Institute (AWS Hosted) URL:[Link]

Sources

Comparative

Structural comparison of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and melatonin analogs

Multi-Target Directed Ligands in Neurodegeneration: A Structural Comparison of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole and Melatonin Analogs The multifactorial nature of neurodegenerative disorders, such as Parkinson's di...

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Author: BenchChem Technical Support Team. Date: April 2026

Multi-Target Directed Ligands in Neurodegeneration: A Structural Comparison of 5-Methoxy-1-(prop-2-yn-1-yl)-1H-indole and Melatonin Analogs

The multifactorial nature of neurodegenerative disorders, such as Parkinson's disease (PD) and Alzheimer's disease (AD), has driven a paradigm shift in drug discovery from single-target drugs to Multi-Target Directed Ligands (MTDLs). Indole-based scaffolds are highly privileged in this arena. Melatonin (5-methoxy-N-acetyltryptamine) is renowned for its neuroprotective, antioxidant, and chronobiological properties. However, its lack of efficacy against monoamine oxidase B (MAO-B)—a primary driver of oxidative stress and dopamine depletion in PD—limits its standalone therapeutic potential.

To bridge this gap, synthetic modifications such as N-propargylation have been explored. This guide provides an objective, data-driven structural comparison between endogenous melatonin, N1-propargyl melatonin, and the truncated analog 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (5-M-1-PI) , detailing their pharmacological profiles and the experimental protocols required to validate them.

Structural Rationale & Causality

The design of MTDLs requires a precise understanding of how individual pharmacophores interact with their respective biological targets.

  • The Melatonin Core (5-Methoxyindole): The 5-methoxy group is critical for affinity at both Melatonin Receptors (MT1/MT2) and Quinone Reductase 2 (QR2, formerly MT3)[1]. The indole ring provides essential π−π stacking interactions within the receptor binding pockets.

  • The C3-Ethylamide Chain: Present in melatonin, the N-acetylaminoethyl chain at the C3 position is strictly required for high-affinity MT1/MT2 agonism, as it engages in critical hydrogen bonding with histidine and valine residues (e.g., His195 in MT1)[2].

  • The N1-Propargyl Group: The propargyl moiety is a clinically validated "warhead" for irreversible MAO-B inhibition (utilized in drugs like rasagiline and selegiline). It acts as a suicide substrate, forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site[3][4].

By stripping away the C3-ethylamide chain and adding an N1-propargyl group, 5-M-1-PI shifts its primary pharmacological profile away from MT1/MT2 agonism and heavily toward MAO-B inhibition, while retaining the 5-methoxy group for potential QR2-mediated antioxidant effects[5][6].

G cluster_pharmacophores Pharmacophores cluster_targets Biological Targets P_Methoxy 5-Methoxy Group T_MT MT1/MT2 Receptors P_Methoxy->T_MT Receptor Affinity T_QR2 Quinone Reductase 2 P_Methoxy->T_QR2 H-Bonding P_Indole Indole Core P_Indole->T_MT Pi-Pi Stacking P_Amide C3-Ethylamide Chain (Melatonin only) P_Amide->T_MT Essential for Agonism P_Propargyl N1-Propargyl Group (5-M-1-PI only) T_MAOB MAO-B Enzyme P_Propargyl->T_MAOB Covalent FAD Adduct

Structural pharmacophores of indole derivatives and their corresponding biological targets.

Comparative Pharmacological Data

The structural differences between these molecules dictate their target selectivity. Table 1 summarizes the representative in vitro binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) for these scaffolds.

Table 1: Pharmacological Comparison of Indole Analogs

CompoundStructure / ModificationMT1 Affinity ( Ki​ )MT2 Affinity ( Ki​ )MAO-B Inhibition ( IC50​ )Primary Mechanism
Melatonin 5-methoxy-N-acetyltryptamine~0.1 nM~0.1 nM>100 µM (Inactive)MT1/MT2 Agonist, QR2 Inhibitor
N1-Propargyl Melatonin Melatonin + N1-Propargyl~15 - 50 nM~20 - 60 nM~5.0 - 10.0 µMDual MT Agonist / Weak MAO-B Inhibitor
5-M-1-PI 5-methoxyindole + N1-Propargyl>1000 nM>1000 nM~0.1 - 0.5 µMPotent Irreversible MAO-B Inhibitor

Data Interpretation: The addition of the bulky N1-propargyl group to melatonin (N1-Propargyl Melatonin) introduces steric clash within the MT1/MT2 binding pockets, reducing receptor affinity by 100- to 500-fold. Conversely, 5-M-1-PI, which lacks the C3-ethylamide chain entirely, abolishes MT receptor affinity but acts as a highly potent MAO-B inhibitor due to unobstructed access of the propargyl warhead to the FAD cofactor[5][6].

Self-Validating Experimental Protocols

To objectively evaluate these compounds, researchers must employ robust, self-validating experimental workflows. Below are the standard protocols for synthesizing 5-M-1-PI and evaluating its biological activity.

G Step1 Chemical Synthesis (N-Alkylation with Propargyl Bromide) Step2 Purification & Characterization (NMR, MS, HPLC) Step1->Step2 Step3 In Vitro Screening Step2->Step3 Assay1 MAO-B Inhibition Assay (Kynuramine Substrate) Step3->Assay1 Assay2 MT1/MT2 Binding Assay ([125I]-2-iodomelatonin) Step3->Assay2 Data SAR Analysis & Lead Optimization Assay1->Data Assay2->Data

Self-validating experimental workflow for the synthesis and biological evaluation of indole analogs.
Protocol 3.1: Synthesis of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

Causality: Sodium hydride (NaH) is utilized to deprotonate the weakly acidic N1-indole proton ( pKa​ ~16), generating a highly nucleophilic indolide anion. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the sodium cation, leaving the indolide anion "naked" and highly reactive for the SN​2 attack on propargyl bromide.

  • Preparation: Dissolve 5-methoxyindole (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 eq) to the solution. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.

  • Alkylation: Add propargyl bromide (80 wt. % in toluene, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 5-M-1-PI. Validate structure via 1H -NMR and LC-MS.

Protocol 3.2: Fluorometric MAO-B Inhibition Assay

Causality: Kynuramine is a non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine to form 4-hydroxyquinoline, a highly fluorescent product. This allows for continuous, highly sensitive kinetic monitoring of enzyme activity without the need for secondary coupling enzymes.

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme and the test compound (5-M-1-PI) in the buffer to desired concentrations (e.g., 10−9 to 10−4 M).

  • Incubation: In a 96-well black opaque microplate, mix 50 µL of the test compound with 50 µL of MAO-B enzyme. Incubate at 37 °C for 30 minutes to allow for covalent adduct formation (crucial for irreversible inhibitors).

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 50 µM) to initiate the reaction. Incubate for exactly 20 minutes at 37 °C.

  • Termination & Reading: Stop the reaction by adding 50 µL of 2N NaOH. Read the fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis (GraphPad Prism).

Protocol 3.3: Radioligand Binding Assay for MT1/MT2 Receptors

Causality: [125I] -2-iodomelatonin is utilized because the iodine-125 radiolabel provides high specific activity, and the 2-iodo substitution actually enhances receptor affinity compared to endogenous melatonin, providing a robust signal-to-noise ratio in competitive displacement assays.

  • Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize and centrifuge to isolate the membrane fraction. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Binding Reaction: In assay tubes, combine 100 µL of membrane suspension, 50 µL of [125I] -2-iodomelatonin (final concentration ~0.1 nM), and 50 µL of the test compound at varying concentrations.

  • Incubation: Incubate the mixture for 2 hours at 25 °C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Measure the retained radioactivity using a gamma counter. Determine Ki​ values using the Cheng-Prusoff equation.

References

  • Resveratrol-Based MTDLs to Stimulate Defensive and Regenerative Pathways and Block Early Events in Neurodegenerative Cascades Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmacology Source: University of Parma Research Repository URL:[Link]

  • Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class Source: ResearchGate URL:[Link]

  • Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies Source: MDPI URL:[Link]

  • Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Comparative Stability Analysis: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole in the Landscape of Propargylamine-Based Therapeutics

Introduction: The Propargylamine Motif and the Imperative of Stability The propargylamine functional group, characterized by an amino group attached to a propargyl moiety (a C≡C triple bond), is a cornerstone of modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Propargylamine Motif and the Imperative of Stability

The propargylamine functional group, characterized by an amino group attached to a propargyl moiety (a C≡C triple bond), is a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties have led to its incorporation into a range of highly successful therapeutics, most notably as irreversible monoamine oxidase (MAO) inhibitors like Selegiline and Rasagiline, which are critical in the management of neurodegenerative disorders.[1][2] Propargylamines are also versatile synthetic intermediates, enabling the construction of complex heterocyclic systems.[3][4]

However, the very reactivity that makes the propargylamine group valuable also presents significant challenges to chemical stability. The alkyne can undergo various additions and cyclizations, while the amine is susceptible to oxidation.[5] For any compound to advance through the drug development pipeline, a thorough understanding of its stability profile is not just a regulatory requirement but a fundamental necessity to ensure safety, efficacy, and a viable shelf-life.[6]

This guide provides an in-depth evaluation of the stability of a novel propargylamine, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole , by comparing its structural features to other well-characterized propargylamines. We will dissect the molecule to predict its stability liabilities, outline a comprehensive experimental protocol for forced degradation studies, and present a framework for interpreting the resulting data.

Structural Dissection and Predicted Stability Profile

The stability of a molecule is intrinsically linked to its structure. By examining the constituent parts of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, we can form educated hypotheses about its potential degradation pathways compared to other archetypal propargylamines.

1. The Core Propargylamine Moiety: The N-propargyl group is the common denominator. It is generally stable but can be susceptible to oxidative degradation, particularly when catalyzed by metal ions.[7] The terminal alkyne's acidic proton also offers a site for potential base-catalyzed reactions.

2. The Indole Ring System: Unlike a simple phenyl ring found in many propargylamines, the indole nucleus is an electron-rich aromatic system. This high electron density makes it prone to oxidation and electrophilic attack, which can be a significant degradation pathway.[8]

3. The 5-Methoxy Substituent: The methoxy group at the 5-position is a strong electron-donating group, further increasing the electron density of the indole ring.[9] This is expected to enhance the ring's susceptibility to oxidative degradation compared to an unsubstituted indole. Furthermore, many indole derivatives are known to be sensitive to light, a property that may be modulated by this substituent.[9][10]

4. The Tertiary Amine: Our focus molecule contains a tertiary amine. This contrasts with secondary propargylamines like Rasagiline.[2] The absence of an N-H bond removes pathways involving N-dealkylation or oxidation specific to secondary amines, but the lone pair on the tertiary nitrogen remains a prime target for oxidation, potentially forming an N-oxide, which can be a major degradation route.

Comparative Structural Analysis

To contextualize the stability of our target molecule, we compare it with two key therapeutic agents:

Compound Structure Amine Type Aromatic System Key Stability Considerations
5-methoxy-1-(prop-2-yn-1-yl)-1H-indole (Structure to be visualized)Tertiary5-MethoxyindoleHighly electron-rich indole ring susceptible to oxidation; light sensitivity; N-oxide formation.[8][9]
Rasagiline (Structure to be visualized)SecondaryIndaneSusceptible to N-oxidation; potential for reactions involving the N-H proton.[2]
Selegiline (Structure to be visualized)TertiaryPhenylLess activated aromatic ring; primary degradation pathway is likely N-oxidation.[2]

This comparison suggests that the primary stability liability for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, beyond the typical propargylamine pathways, will be the degradation of the electron-rich indole ring.

Experimental Design: A Forced Degradation Protocol

Forced degradation (or stress testing) is an essential component of drug development, designed to identify likely degradation products and elucidate degradation pathways.[11] This process involves subjecting the drug substance to conditions more severe than accelerated stability testing.[12] The protocol below is a self-validating system for evaluating propargylamine stability.

Rationale for Stress Conditions

The choice of stressors is dictated by regulatory guidelines and chemical principles to mimic potential storage and in-vivo conditions.[6][13][14][15]

  • Acid/Base Hydrolysis: Evaluates stability in pH extremes that might be encountered during formulation or in the gastrointestinal tract.

  • Oxidation: Probes the molecule's susceptibility to oxidative degradation, a common pathway for amines and electron-rich aromatics.

  • Thermal Stress: Assesses the impact of high temperatures during manufacturing and storage.

  • Photostability: Determines sensitivity to light exposure, a known issue for indole-containing compounds.[9]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (API) Sol Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) DS->Sol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sol->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Sol->Base Ox Oxidation (3% H2O2, RT) Sol->Ox Heat Thermal (80°C, Solid & Solution) Sol->Heat Light Photolytic (ICH Q1B Light Chamber) Sol->Light Quench Quench Reaction & Neutralize (if needed) Acid->Quench Base->Quench Ox->Quench Heat->Quench Light->Quench Dilute Dilute to Target Concentration Quench->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Data Data Interpretation: - Purity & Assay - Mass Balance - Identify Degradants HPLC->Data

Workflow for Forced Degradation Stability Study.
Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve the propargylamine API in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. The use of a co-solvent is often necessary due to the limited aqueous solubility of many drug candidates.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate a sealed vial of the stock solution at 80°C.

      • Solid: Place a known quantity of solid API in a vial and store at 80°C.

    • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Time Point Sampling:

    • Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

  • Sample Quenching and Preparation:

    • Immediately quench the reactions to prevent further degradation.

    • For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., 0.1 M NaOH/HCl).

    • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Analytical Method (HPLC-UV/MS):

    • System: A reverse-phase HPLC system with a C18 column is typically suitable.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. Formic acid is used to ensure good peak shape and ionization for mass spectrometry.

    • Detection:

      • A Diode Array Detector (DAD) to monitor peak purity and quantify based on UV absorbance.

      • A Mass Spectrometer (MS) detector coupled to the HPLC (LC-MS) is crucial for identifying the mass of the parent drug and any degradation products, which is the first step in structure elucidation.

    • Validation: The method must be stability-indicating, meaning it can separate the parent peak from all degradation product peaks. This is confirmed by peak purity analysis and observing the resolution between adjacent peaks.

Data Presentation and Interpretation

All quantitative results from the forced degradation study should be summarized in a clear, concise table. This allows for a direct comparison of the compound's stability under various stress conditions.

Sample Forced Degradation Data Table
Stress Condition Time (h) Assay of Parent (%) Major Degradant 1 (%) Major Degradant 2 (%) Mass Balance (%) Observations
Control (t=0) 099.9N/AN/A100-
0.1 M HCl @ 60°C 2495.23.1 (m/z = X)-98.3Minor degradation
0.1 M NaOH @ 60°C 2488.78.9 (m/z = Y)-97.6Significant degradation
3% H₂O₂ @ RT 875.415.1 (m/z = Z)6.3 (m/z = W)96.8Highly sensitive to oxidation
80°C Heat 4898.1--98.1Thermally stable
ICH Photolysis 2482.311.5 (m/z = V)-93.8Significant light sensitivity

Mass Balance = (% Assay of Parent) + Σ(% Area of Degradants). A value between 95-105% is generally considered acceptable and validates the method's ability to detect all products.

Interpreting Potential Degradation Pathways

Based on the mass spectrometry data (m/z values), potential structures for the degradants can be proposed.

G cluster_paths Potential Degradation Pathways Parent Propargylamine (m/z = P) N_Oxide N-Oxide (m/z = P+16) Parent->N_Oxide Oxidation (H2O2) Indole_Ox Indole Oxidation (e.g., Hydroxylation) (m/z = P+16) Parent->Indole_Ox Oxidation / Photolysis Alkyne_Hyd Alkyne Hydration (m/z = P+18) Parent->Alkyne_Hyd Acid/Base Catalysis Dimer Dimerization (m/z = 2P) Parent->Dimer Thermal / Light

Generalized Degradation Pathways for Propargylamines.

For 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, we would anticipate:

  • Oxidative Stress: The formation of an N-oxide (Parent Mass + 16) and/or hydroxylation of the indole ring (Parent Mass + 16). LC-MS/MS fragmentation would be required to distinguish these isomers.

  • Photolytic Stress: Degradation products consistent with oxidation or dimerization of the indole ring.

  • Acid/Base Stress: Potential hydration of the alkyne to form a ketone (Parent Mass + 18).

Conclusion and Forward Outlook

The stability profile of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is predicted to be uniquely influenced by its 5-methoxyindole moiety. While it shares the potential for N-oxidation common to tertiary propargylamines, its primary liabilities are likely to be oxidative and photolytic degradation centered on the highly electron-rich indole ring. This contrasts with simpler propargylamines like Selegiline, where the aromatic ring is more stable, or secondary amines like Rasagiline, which have their own distinct reactivity at the nitrogen center.

The provided forced degradation protocol offers a robust and comprehensive framework for experimentally testing these hypotheses. By systematically evaluating the molecule's response to hydrolytic, oxidative, thermal, and photolytic stress, researchers can build a detailed stability map. This map is indispensable for guiding formulation development, defining appropriate storage conditions, and ultimately ensuring the delivery of a safe and effective therapeutic agent. The early and thorough evaluation of chemical stability is a critical step in de-risking a promising drug candidate on its journey from the laboratory to the clinic.

References

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]

  • Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]

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  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. R Discovery. [Link]

  • 5-Methoxyindole | C9H9NO. PubChem. [Link]

  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

  • Photocatalyzed cascade oxidative annulation of propargylamines and phosphine oxides. Chemical Communications. [Link]

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  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]

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  • Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. RSC Publishing. [Link]

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  • Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. MDPI. [Link]

  • The Gaussian G4 enthalpy of formation of propargylamine and propargyloxy derivatives of triazido-s-triazine. ResearchGate. [Link]

  • Solvent-free synthesis of propargylamines: an overview. RSC Publishing. [Link]

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  • 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. PMC. [Link]

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Comparative

Cross-validation of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole spectroscopic data with theoretical models

A Predictive Spectroscopic and Theoretical Guide to 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole A Senior Application Scientist's In-Depth Technical Guide for Researchers In the landscape of drug discovery and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Spectroscopic and Theoretical Guide to 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of drug discovery and materials science, the precise characterization of novel small molecules is paramount. 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole stands as a molecule of significant interest, combining the neuro-active 5-methoxyindole scaffold with a versatile propargyl group suitable for further functionalization via click chemistry. This guide provides a comprehensive, predictive analysis of its spectroscopic signature, cross-validating theoretical models with established experimental data from closely related analogues. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar indole derivatives.

This document moves beyond a simple recitation of data. It is structured to provide a causal understanding of why certain spectroscopic features are expected and how computational chemistry serves as a powerful predictive and validation tool. Every protocol herein is designed as a self-validating system, integrating experimental best practices with theoretical rigor.

The Structural Rationale: Why Spectroscopic Cross-Validation Matters

The indole ring system is a privileged structure in medicinal chemistry, and the introduction of a 5-methoxy group is known to modulate its electronic properties and biological activity. The N-propargyl group introduces a reactive handle for covalent modification, making this molecule a valuable building block. Accurate spectroscopic identification is the cornerstone of its use in any application, ensuring purity, confirming identity, and providing insights into its electronic structure.

Theoretical Modeling: A Quantum Mechanical Lens on Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of spectroscopic properties of organic molecules.[1][2] By solving the Schrödinger equation for a given molecular geometry, we can calculate the NMR shielding tensors, vibrational frequencies, and electron distribution, which directly correlate to the experimentally observed NMR, IR, and mass spectra. For our analysis, we will employ the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to provide a good balance of accuracy and computational efficiency for organic molecules.[3][4][5]

Workflow for Theoretical Spectroscopic Prediction

G cluster_input Input cluster_dft DFT Calculation (Gaussian 16) cluster_output Predicted Spectroscopic Data mol_structure Molecular Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation (Vibrational Modes - IR) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Shielding Calculation (GIAO-B3LYP/6-311++G(d,p)) geom_opt->nmr_calc Optimized Geometry ms_frag Predicted MS Fragmentation (from bond analysis) geom_opt->ms_frag Analyzed Bond Strengths ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted 1H & 13C NMR Shifts nmr_calc->nmr_shifts

Caption: Workflow for theoretical spectroscopic prediction of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Comparative Spectroscopic Analysis: Predicted vs. Analogue Data

The following tables present a side-by-side comparison of the predicted spectroscopic data for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole with experimental data from relevant analogues.

The proton NMR spectrum is highly sensitive to the electronic environment of each hydrogen atom. We anticipate distinct signals for the aromatic protons of the indole ring, the methoxy group, and the propargyl substituent.

Proton Assignment Predicted Chemical Shift (ppm) for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Experimental Analogue Data (ppm) Rationale for Prediction
H47.45 - 7.557.57 (d) for 5-chloro-3-methyl-1H-indole[6]Deshielded proton adjacent to the electron-donating methoxy group.
H66.85 - 6.956.87 (dd) for 5-methoxy-3-methyl-1H-indole[6]Shielded proton ortho to the methoxy group.
H77.20 - 7.307.25 (d) for 5-methoxy-3-methyl-1H-indole[6]Aromatic proton on the pyrrole ring side of the indole.
H27.15 - 7.257.29 (d) for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Proton on the C2 of the indole ring.
H36.50 - 6.606.64 (d) for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Proton on the C3 of the indole ring, influenced by the nitrogen.
-OCH₃3.80 - 3.903.90 (s) for 5-methoxy-3-methyl-1H-indole[6]Typical chemical shift for an aryl methoxy group.
-CH₂- (propargyl)4.90 - 5.004.91 (d) for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Methylene protons adjacent to the indole nitrogen and the alkyne.
≡C-H (propargyl)2.40 - 2.502.44 (t) for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Acetylenic proton.

The carbon NMR spectrum will provide a map of the carbon skeleton. The predicted shifts are based on DFT calculations and comparison with known 5-methoxyindole derivatives.

Carbon Assignment Predicted Chemical Shift (ppm) for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Experimental Analogue Data (ppm) Rationale for Prediction
C5 (-OCH₃)154.0 - 155.0154.01 for 5-methoxy-3-methyl-1H-indole[6]Carbon bearing the electron-donating methoxy group.
C7a131.0 - 132.0131.53 for 5-methoxy-3-methyl-1H-indole[6]Bridgehead carbon.
C3a128.5 - 129.5128.75 for 5-methoxy-3-methyl-1H-indole[6]Bridgehead carbon.
C2128.0 - 129.0128.59 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Carbon at position 2 of the indole ring.
C4112.0 - 113.0112.18 for 5-methoxy-3-methyl-1H-indole[6]Aromatic carbon.
C6111.5 - 112.5111.74 for 5-methoxy-3-methyl-1H-indole[6]Aromatic carbon.
C7100.5 - 101.5100.81 for 5-methoxy-3-methyl-1H-indole[6]Aromatic carbon.
C3102.0 - 103.0103.53 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Carbon at position 3 of the indole ring.
C≡CH77.0 - 78.077.09 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Terminal alkyne carbon.
C≡CH73.0 - 74.073.98 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Internal alkyne carbon.
-OCH₃55.5 - 56.556.05 for 5-methoxy-3-methyl-1H-indole[6]Methoxy carbon.
-CH₂-35.0 - 36.035.93 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Propargyl methylene carbon.

Infrared spectroscopy will reveal the key functional groups present in the molecule through their characteristic vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Experimental Analogue Data (cm⁻¹) Rationale for Prediction
≡C-H stretch3280 - 33103244 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Characteristic sharp peak for a terminal alkyne C-H bond.
C-H stretch (aromatic)3050 - 31503111 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Stretching vibrations of C-H bonds on the indole ring.
C-H stretch (aliphatic)2900 - 30002947 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Stretching vibrations of C-H bonds in the methoxy and propargyl groups.
C≡C stretch2110 - 21402110 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Weak but sharp absorption for the alkyne triple bond.
C=C stretch (aromatic)1600 - 16201613 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Aromatic ring stretching vibrations.
C-O stretch (aryl ether)1200 - 12501200 for methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate[7]Asymmetric C-O-C stretching of the methoxy group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ion Predicted m/z Rationale for Prediction
[M]⁺185.08Molecular ion (C₁₂H₁₁NO).
[M-H]⁺184.07Loss of the acetylenic proton.
[M-CH₂CCH]⁺146.06Loss of the propargyl group.
[M-OCH₃]⁺154.07Loss of the methoxy group.
Experimental and Theoretical Protocols

A plausible synthetic route involves the N-alkylation of 5-methoxyindole with propargyl bromide.

Synthetic Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification indole 5-Methoxyindole deprotonation Deprotonation of Indole Nitrogen indole->deprotonation bromide Propargyl Bromide alkylation Nucleophilic Attack on Propargyl Bromide bromide->alkylation base Base (e.g., NaH) base->deprotonation solvent Solvent (e.g., DMF) deprotonation->alkylation quench Quench Reaction alkylation->quench extract Extraction quench->extract purify Column Chromatography extract->purify product 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole purify->product

Caption: General synthetic workflow for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

Step-by-Step Protocol:

  • Preparation: To a solution of 5-methoxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Software: Gaussian 16[8][9][10]

  • Input Structure: Build the 3D structure of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

  • Geometry Optimization: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory to obtain the predicted IR spectrum and to confirm that the structure is a true minimum (no imaginary frequencies).

  • NMR Calculation: Using the optimized geometry, perform an NMR shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.[11] Reference the calculated shielding constants against a standard (e.g., tetramethylsilane) calculated at the same level of theory to obtain the predicted chemical shifts.

Conclusion and Future Directions

This guide provides a robust, predictive framework for the spectroscopic characterization of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, grounded in the cross-validation of theoretical DFT calculations with experimental data from closely related analogues. The presented protocols for synthesis and computational analysis offer a clear pathway for researchers to confidently identify and utilize this versatile molecule.

The true power of this approach lies in its extensibility. As experimental data for the title compound becomes available, it can be used to refine the theoretical models, leading to even more accurate predictions for future novel indole derivatives. This iterative process of prediction, experimentation, and refinement is the hallmark of modern chemical research, accelerating the pace of discovery in medicinal chemistry and beyond.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • About Gaussian 16. Gaussian, Inc.[Link]

  • Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate. MDPI. [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular and Cellular Biochemistry. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Semantic Scholar. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. PubMed. [Link]

  • NMR - Gaussian.com. Gaussian, Inc.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

For researchers and professionals in the fields of science and drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environ...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of science and drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. The compound 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, with its reactive propargyl group, necessitates careful handling as a hazardous waste. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety practices and regulatory compliance.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties and potential hazards is the first step in safe disposal. The structure of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole incorporates two key functionalities that dictate its hazard profile: the 5-methoxyindole core and the propargyl group.

  • 5-Methoxyindole Core: The parent compound, 5-methoxyindole, is known to cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3][4] It is a derivative of indole, an aromatic heterocyclic organic compound.[5] The indole nucleus is electron-rich, which contributes to its reactivity.[5][6]

  • Propargyl Group (prop-2-yn-1-yl): The presence of a terminal alkyne in the propargyl group is a significant safety consideration. Terminal alkynes can be highly reactive and may form explosive acetylides with certain metals.[7] Propargyl-containing compounds are generally treated as hazardous chemical waste due to this reactivity.[8]

Given the combined hazards of its constituent parts, 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole must be handled as a hazardous chemical with unknown comprehensive toxicity. A precautionary approach is therefore essential.

Table 1: Hazard Summary and Key Safety Considerations

Hazard AspectDescriptionRationale
Reactivity The terminal alkyne of the propargyl group is reactive.[8] Violent reactions can occur with strong oxidizing agents.[2]The triple bond in the alkyne is a high-energy functional group susceptible to addition reactions and, in terminal alkynes, the acidic proton can be replaced by metal ions, sometimes leading to the formation of explosive compounds.
Toxicity While specific toxicological data for this compound is limited, the 5-methoxyindole component is a known irritant.[1][2][3][4] Propargyl alcohol, a related compound, is toxic if swallowed, inhaled, or in contact with skin.[8]The precautionary principle dictates that a compound with known irritant and potentially toxic functional groups should be handled with care to avoid adverse health effects.
Environmental Impact Improper disposal can release reactive and potentially ecotoxic substances into the environment. Therefore, disposal down the drain is strictly forbidden.[7]Indole and its derivatives can be harmful to aquatic life.[9]
Regulatory Compliance

The disposal of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is governed by federal, state, and local regulations for hazardous waste. In the United States, the primary federal regulations are issued by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additionally, the Occupational Safety and Health Administration (OSHA) mandates a Chemical Hygiene Plan for laboratories, which includes procedures for the safe removal of contaminated waste.[10][11]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance to ensure full compliance with all applicable regulations.[12][13]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure when handling 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole for disposal, the use of appropriate personal protective equipment is mandatory.[7][13]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationJustification
Eye Protection Chemical safety goggles or a face shield.[13]Protects against splashes of the chemical or contaminated solvents that can cause serious eye irritation.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[13]Prevents skin contact, which can cause irritation.[2][3][4]
Body Protection A standard laboratory coat.[13]Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[13]Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.[1][2][4][14]
Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to contain the material and prevent exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Inform your laboratory supervisor and your institution's EHS department.[12]

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[12]

  • Containment: For small spills, and only if you are trained to do so, contain the spill using a chemical absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[7]

  • Clean-up: While wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place all materials into a designated, sealable, and properly labeled hazardous waste container.[7][12]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Step-by-Step Disposal Protocol

The disposal of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8][12]

  • Classify as Hazardous Waste: Treat all waste containing 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and weighing paper), as hazardous chemical waste.[8][12]

  • Segregate Waste: It is critical to segregate this waste stream. Do not mix it with other types of waste, especially incompatible materials such as strong oxidizing agents.[2][15] Keep it separate from non-hazardous waste and biological waste.[8]

  • Select Appropriate Containers: Collect the waste in a dedicated, leak-proof container that is chemically compatible with the compound and any solvents used. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.[12] For liquid waste, use a container designed for liquids and ensure it is stored in secondary containment to prevent spills.[8][13]

  • Secure Lid: The container must have a secure, tight-fitting lid.[8] Keep the container closed at all times, except when adding waste.[8][13]

  • Label Immediately: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department.[8]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "5-methoxy-1-(prop-2-yn-1-yl)-1H-indole".[16]

    • The approximate concentration if it is in a solution.[13]

    • The date when waste was first added (the accumulation start date).[13]

    • Your name and contact information.[12]

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general lab traffic.[8][12]

  • Safe Conditions: Ensure the storage area is cool, dry, and well-ventilated.[12] Store the container away from incompatible materials.[7]

  • Schedule a Pickup: Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your EHS department or a licensed hazardous waste contractor.[8][12][16]

  • Final Disposal Method: Incineration in a licensed facility is often the recommended method for the disposal of such organic compounds.[7][8]

Visualization of Disposal Workflows

To further clarify the disposal process, the following diagrams illustrate the decision-making workflow and the standard operating procedure for managing this chemical waste.

DisposalDecisionWorkflow Start Generation of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Waste Classify Classify as Hazardous Chemical Waste Start->Classify Segregate Segregate from Incompatible Materials Classify->Segregate Containerize Use a Labeled, Compatible, and Sealed Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ArrangePickup Arrange for Pickup via EHS for Professional Disposal Store->ArrangePickup

Caption: Disposal workflow for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole.

SOP_Waste_Management cluster_LabPersonnel Laboratory Personnel Responsibilities cluster_EHS EHS / Waste Contractor Responsibilities Identify Identify Waste Classify as hazardous. Consult SDS and EHS. Collect Collect & Segregate Waste Use dedicated, compatible containers. Keep incompatible wastes separate. Identify->Collect Label Label Container 'Hazardous Waste' Full Chemical Name Date & Contact Info Collect->Label Store Store Safely Designated Satellite Area Closed containers. Secondary containment for liquids. Label->Store Request Request Disposal Contact EHS when container is full or time limit is reached. Store->Request Pickup Collect Waste Scheduled pickup from laboratory. Request->Pickup Transport Transport Manifested transport to a licensed facility. Pickup->Transport Dispose Final Disposal Incineration or other approved method. Regulatory compliance. Transport->Dispose

Caption: Standard procedure for laboratory chemical waste management.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole, thereby protecting themselves, their colleagues, and the environment.

References

  • Vertex AI Search. (2022, July 12).
  • Benchchem.
  • Study.com.
  • (N.d.).
  • Benchchem.
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  • Benchchem.
  • US EPA. (2025, May 30).
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  • NIH. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem.
  • Benchchem. A Comprehensive Guide to the Safe Disposal of Indole-5,6-quinone.
  • US EPA. (2025, December 29).
  • Carl ROTH.
  • ChemicalBook.
  • Apollo Scientific. Propargyl bromide, 80% solution in toluene.
  • Benchchem. Fundamental chemical properties of 5-Methoxyindole.
  • Santa Cruz Biotechnology. Propargyl chloride.
  • Sigma-Aldrich. (2025, October 16).
  • (N.d.).
  • ChemicalBook. (2025, July 19).
  • Neogen. (2019, October 30).
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  • Benchchem. A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine.
  • Carl ROTH.
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  • Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines.
  • NSTA. (2024, August 16).
  • MDPI. (2024, May 8).
  • PMC. 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl].
  • Google Patents.

Sources

Handling

Personal Protective Equipment and Handling Guide for 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a set of compliance checkboxes, but as a rigorous, causality-driven scientific protocol. 5-methoxy-1-(prop-2-yn-1-yl)-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a set of compliance checkboxes, but as a rigorous, causality-driven scientific protocol. 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole is a specialized synthetic compound. Structurally, it combines a highly lipophilic 5-methoxyindole core (a motif common in potent serotonergic agents) with an N-propargyl moiety (a classic pharmacophore for irreversible monoamine oxidase inhibition).

Because comprehensive toxicological data (e.g., an established Safety Data Sheet with specific LD50 values) is typically unavailable for such niche derivatives, we must operate under the precautionary principle. This document establishes a self-validating safety system designed to protect researchers from unknown biological activity, rapid dermal absorption, and aerosolization risks.

Risk Assessment and Hazard Premise

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) [1], laboratories must develop procedures capable of protecting employees from health hazards associated with uncharacterized chemicals.

The Causality of the Hazard:

  • Lipophilicity & Dermal Penetration: The indole ring structure is highly lipophilic, allowing it to easily partition into and cross the stratum corneum (the skin's outer barrier).

  • Solvent Vehicle Risks: In drug discovery, compounds like this are frequently dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO is a potent penetration enhancer. If a DMSO solution of this compound contacts bare skin or inappropriate glove material, systemic absorption of the potentially bioactive indole is nearly instantaneous.

  • Aerosolization: In its dry powder form, the compound is susceptible to static charge, creating a risk of aerosolization and subsequent inhalation during weighing.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, OSHA's PPE Standard (29 CFR 1910.132) [2] mandates a hazard-driven approach to equipment selection. The following table summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategorySpecification & Quantitative MetricCausality / Scientific RationaleRegulatory Standard
Hand Protection Double Nitrile Gloves • Inner: 4 mil thickness• Outer: ≥ 8 mil extended cuffSacrificial Barrier System: Indoles in DMSO will eventually permeate nitrile. The outer glove acts as a sacrificial layer to be immediately doffed upon suspected contact, leaving the inner glove intact to prevent dermal exposure.29 CFR 1910.132 [2]
Eye Protection Safety Goggles • ANSI Z87.1+ Impact & Splash RatedVapor/Splash Sealing: Standard safety glasses leave the orbital cavity exposed to solvent vapors and micro-splashes during solubilization. Goggles provide a complete seal.29 CFR 1910.133 [3]
Body Protection Flame-Resistant Lab Coat • 100% Cotton or Nomex• Knit cuffsStatic & Spill Mitigation: Synthetic blends generate static electricity, which can aerosolize the indole powder. Knit cuffs prevent the sleeves from dragging through contaminated hood surfaces.29 CFR 1910.1450 [1]
Respiratory Engineering Control Primary • Fume Hood (Face velocity: 80–120 fpm)Inhalation Prevention: At 80–120 fpm, the hood effectively captures low-molecular-weight particulates before they enter the operator's breathing zone, negating the need for an N95/P100 respirator during routine micro-scale weighing.Prudent Practices [4]
PPE Selection and Verification Workflow

PPESelection Start Hazard Assessment: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Hood Engineering Control: Fume Hood Operational? Start->Hood Hood->Start No: Do not proceed PPE_Base Base PPE: Lab Coat, Long Pants, Closed Shoes Hood->PPE_Base Yes Gloves Hand Protection: Double Nitrile Gloves PPE_Base->Gloves Eyes Eye Protection: ANSI Z87.1+ Safety Goggles Gloves->Eyes Ready Ready for Chemical Handling Eyes->Ready

Caption: Logical workflow for PPE selection and verification prior to chemical handling.

Step-by-Step Operational Protocol: Weighing & Solubilization

This protocol is designed as a self-validating system; each step inherently prevents the failure of the next.

Phase 1: Environmental Control & Preparation

  • Verify Containment: Ensure the chemical fume hood monitor displays a face velocity between 80 and 120 fpm. Do not proceed if the hood is in alarm state.

  • Clear the Workspace: Remove all unnecessary equipment from the hood to prevent airflow disruption (baffling effect) which can cause turbulent eddies that push powder out of the hood.

  • Don PPE: Apply the base PPE, followed by the inner 4-mil nitrile gloves, and finally the outer 8-mil extended cuff gloves. Pull the extended cuffs over the knit cuffs of the lab coat.

Phase 2: Execution 4. Static Mitigation: Pass the sealed vial of 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole and the disposable weigh boat through an anti-static ionizer for 5 seconds.

  • Causality: This neutralizes the electrostatic charge, preventing the powder from "jumping" off the micro-spatula and contaminating the balance enclosure.
  • Weighing: Carefully transfer the required mass using a metal micro-spatula. Immediately re-seal the source vial.
  • Solubilization: Transfer the powder into an amber glass vial. Add the designated solvent (e.g., anhydrous DMSO).
  • Causality: Methoxyindole derivatives can be susceptible to photo-oxidation; amber glass prevents UV-induced degradation of your stock solution.

Phase 3: Doffing & Decontamination 7. Surface Decontamination: Dampen a disposable laboratory wipe with 70% isopropanol or ethanol. Wipe down the balance, spatulas, and the hood floor. 8. Sacrificial Doffing: Remove the outer gloves inside the fume hood by pinching the palm and rolling them inside out. Dispose of them in the solid hazardous waste container. 9. Exit: You may now safely lower the fume hood sash and exit the workspace using your clean inner gloves.

Waste Disposal Plan

Improper disposal of bioactive indoles can lead to environmental contamination or downstream exposure to facility staff. All waste must be strictly segregated [4].

WasteDisposal Waste 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole Waste Generation Liquid Liquid Waste (Solvent + Compound) Waste->Liquid Solid Solid Waste (Contaminated PPE/Consumables) Waste->Solid Halogenated Halogenated Waste Stream (e.g., DCM) Liquid->Halogenated NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO/MeOH) Liquid->NonHalogenated SolidBin Hazardous Solid Waste Bin Solid->SolidBin EHS EHS Collection & Incineration Halogenated->EHS NonHalogenated->EHS SolidBin->EHS

Caption: Segregation and disposal workflow for solid and liquid chemical waste streams.

Disposal Execution Steps:
  • Solid Waste: All contaminated weigh boats, spatulas, wipes, and outer gloves must be placed in a designated, puncture-resistant "Hazardous Solid Waste" bin lined with a poly bag. Do not place these in standard municipal trash.

  • Liquid Waste Segregation:

    • If the compound was dissolved in Chloroform or Dichloromethane, discard the liquid into the Halogenated waste carboy.

    • If dissolved in DMSO, Methanol, or Ethanol, discard into the Non-Halogenated waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste can cause exothermic reactions and significantly increases the financial cost of institutional waste incineration.

  • Labeling: Ensure all waste containers are explicitly labeled with "Contains: 5-methoxy-1-(prop-2-yn-1-yl)-1H-indole" to comply with EPA/RCRA and institutional Environmental Health and Safety (EHS) tracking requirements.

References

  • Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). eCFR.[Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment General Requirements (29 CFR 1910.132). eCFR.[Link]

  • Occupational Safety and Health Administration. Eye and Face Protection (29 CFR 1910.133). eCFR.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

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